Product packaging for HIV-1 inhibitor-52(Cat. No.:)

HIV-1 inhibitor-52

Cat. No.: B12401958
M. Wt: 770.1 g/mol
InChI Key: MOKRSVAREFEYFD-AVGXBWIQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 inhibitor-52 is a useful research compound. Its molecular formula is C46H72FNO5S and its molecular weight is 770.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H72FNO5S B12401958 HIV-1 inhibitor-52

Properties

Molecular Formula

C46H72FNO5S

Molecular Weight

770.1 g/mol

IUPAC Name

(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C46H72FNO5S/c1-30(2)33-15-24-46(48-28-27-45(51)22-13-32(14-23-45)54(8,52)53)26-25-42(6)35(38(33)46)9-10-37-41(5)18-16-34(40(3,4)36(41)17-19-43(37,42)7)31-11-20-44(29-47,21-12-31)39(49)50/h11,16,32-33,35-38,48,51H,1,9-10,12-15,17-29H2,2-8H3,(H,49,50)/t32?,33-,35+,36-,37+,38+,41-,42+,43+,44-,45?,46-/m0/s1

InChI Key

MOKRSVAREFEYFD-AVGXBWIQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@](CC6)(CF)C(=O)O)C)C)NCCC7(CCC(CC7)S(=O)(=O)C)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCC7(CCC(CC7)S(=O)(=O)C)O

Origin of Product

United States

Foundational & Exploratory

Introduction to HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Protease Inhibitor 52

This guide provides a detailed overview of the biochemical and cellular mechanism of action of HIV-1 Inhibitor 52, a potent antagonist of the human immunodeficiency virus type 1 (HIV-1) protease enzyme. The information is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

The HIV-1 protease is a critical enzyme in the viral life cycle.[1][2][3] It functions as a homodimer, with each subunit contributing a catalytic aspartic acid residue to the active site.[1][3] This enzyme is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes, such as reverse transcriptase and integrase.[1][4] This proteolytic processing is an essential step for the production of mature, infectious virions.[1][2] Inhibition of HIV-1 protease prevents the formation of these essential viral components, resulting in the release of immature, non-infectious viral particles.[5] This mechanism makes the protease a prime target for antiretroviral therapy.[6][7]

Mechanism of Action of Inhibitor 52

Inhibitor 52 is a highly potent competitive inhibitor of the HIV-1 protease.[1] Its mechanism of action is centered on binding with high affinity to the active site of the enzyme, thereby preventing the natural Gag-Pol substrate from being processed.

Structural analysis from X-ray crystallography has revealed key interactions between Inhibitor 52 and the protease active site. The pyrrolidinone carbonyl oxygen of the inhibitor forms a hydrogen bond with the amide nitrogen of Aspartate 29 (Asp29) and a water-mediated hydrogen bond with Glycine 27 (Gly27).[1] Additionally, the pyrrolidinone NH group forms a water-mediated hydrogen bond to the amide NH of Aspartate 30 (Asp30).[1] These interactions anchor the inhibitor firmly within the active site, effectively blocking its catalytic function.

cluster_protease HIV-1 Protease Dimer cluster_flap Flap Region Active Site Catalytic Active Site (Asp25/Asp25') Flap Flexible Flaps (Gly48-Gly52) Active Site->Flap Induces Closed Conformation Inhibitor 52 Inhibitor 52 Inhibitor 52->Active Site High-Affinity Binding Gag-Pol Gag-Pol Polyprotein Gag-Pol->Active Site Access Blocked A Plate Host Cells (e.g., MT-4 T-cells) C Add Inhibitor Dilutions to Cells A->C B Prepare Serial Dilutions of Inhibitor 52 B->C D Infect Cells with HIV-1 Stock (known MOI) C->D E Incubate for 4-5 Days (37°C, 5% CO2) D->E F Quantify Viral Replication (e.g., p24 ELISA) E->F G Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate EC50 via non-linear regression F->G

References

Discovery and Synthesis of HIV-1 Inhibitor-52: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-52, a potent and broad-spectrum HIV-1 maturation inhibitor. The information is compiled to serve as a valuable resource for researchers and professionals in the field of antiretroviral drug development.

Introduction

This compound (CAS No. 1818868-23-3) has emerged as a promising anti-HIV-1 agent with potent activity against both wild-type and a range of mutant viral strains. It belongs to a class of compounds known as maturation inhibitors, which disrupt the final step of virion morphogenesis, leading to the production of non-infectious viral particles. This guide details the quantitative biological data, experimental methodologies, and the synthetic pathway of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity
Virus StrainEC50 (nM)
WT HIV-11.6 - 6.4
HIV-1 V370A1.6 - 6.4
HIV-1 ΔV3701.6 - 6.4
HIV-1 V362I/V370A1.6 - 6.4
HIV-1 T332S/V362I/prR41G1.6 - 6.4
HIV-1 A326T/V362I/V370A1.6 - 6.4
HIV-1 R361K/V362I/L363M1.6 - 6.4
Data sourced from MedchemExpress.
Table 2: Pharmacokinetic Properties in Rats
ParameterValue (IV Administration, 1 mg/kg)Value (Oral Administration, 5 mg/kg)
Half-life (T½)4.2 hours-
Clearance (CL)3.5 mL/min·kg-
Volume of Distribution (Vss)0.8 L/kg-
Maximum Concentration (Cmax)-0.83 µM
Area Under the Curve (AUC)-8.11 µM·h
Data sourced from MedchemExpress.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of this compound

Introduction to HIV-1 Maturation and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on HIV-1 Maturation Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "HIV-1 inhibitor-52" is not a recognized designation in publicly available scientific literature. This guide will therefore focus on well-characterized HIV-1 maturation inhibitors, primarily the first-in-class compound Bevirimat (BVM) and its more advanced successors, to provide a comprehensive and technically detailed overview of this novel class of antiretroviral agents.

The maturation of the human immunodeficiency virus type 1 (HIV-1) is a critical final step in its replication cycle, transforming newly budded, non-infectious viral particles into mature, infectious virions. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. A key event in this cascade is the final cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid protein (CA), allowing the CA proteins to reassemble into the characteristic conical core of the mature virus.

Maturation inhibitors (MIs) are a class of antiretroviral drugs that specifically target this process.[1] Unlike protease inhibitors, which block the active site of the viral protease, MIs bind to the Gag polyprotein itself, preventing the final, critical cleavage at the CA-SP1 junction.[2] This results in the production of virions with defective, immature cores, rendering them non-infectious and unable to propagate the infection.[3]

Mechanism of Action

The primary target of first and second-generation maturation inhibitors is the Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1).

  • Binding: The inhibitor binds to a pocket within the immature Gag lattice, stabilizing a six-helix bundle formed by the CA-SP1 region.[4][5]

  • Inhibition of Cleavage: This binding event prevents the HIV-1 protease from accessing and cleaving the junction between CA and SP1.[1][2]

  • Aberrant Virion Formation: The persistence of the CA-SP1 precursor disrupts the proper condensation and rearrangement of the viral core.[6][7]

  • Non-Infectious Particles: The resulting virus particles are morphologically aberrant and non-infectious, effectively halting the viral life cycle at its terminal stage.[8]

The following diagram illustrates the HIV-1 maturation pathway and the point of intervention for maturation inhibitors.

HIV_Maturation_Pathway cluster_cell Infected Host Cell cluster_virion Extracellular Space cluster_inhibition Mechanism of Maturation Inhibitor Gag Gag Polyprotein Synthesis Assembly Gag Assembly at Plasma Membrane Gag->Assembly Budding Immature Virion Budding Assembly->Budding Immature Immature Virion (Non-infectious) Budding->Immature Cleavage Gag Cleavage (CA-SP1 -> CA + SP1) Immature->Cleavage Protease HIV-1 Protease Protease->Cleavage catalyzes Maturation Core Condensation & Reassembly Cleavage->Maturation Mature Mature Virion (Infectious) Maturation->Mature MI Maturation Inhibitor (e.g., Bevirimat) Blocked Blocked CA-SP1 Cleavage MI->Blocked Blocked->Cleavage Inhibits p24_Assay_Workflow start Start plate_cells 1. Plate Target Cells (e.g., MT-2) start->plate_cells prepare_drug 2. Prepare Serial Dilutions of Maturation Inhibitor plate_cells->prepare_drug infect 3. Infect Cells with HIV-1 Stock prepare_drug->infect incubate 4. Add Drug Dilutions & Incubate (5-7 days) infect->incubate collect 5. Collect & Clarify Culture Supernatants incubate->collect elisa 6. Perform HIV-1 p24 ELISA on Supernatants collect->elisa analyze 7. Analyze Data: Calculate % Inhibition and EC50 elisa->analyze end End analyze->end

References

Structural Biology of HIV-1 Maturation Inhibitor GSK3640254 (and Analogs) Binding Site: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the binding site for the HIV-1 maturation inhibitor GSK3640254, a potent, second-generation maturation inhibitor. This document details the mechanism of action, quantitative binding data, experimental protocols for characterization, and the structural basis of its interaction with the HIV-1 Gag polyprotein.

Introduction to HIV-1 Maturation and its Inhibition

HIV-1 maturation is the final step in the viral lifecycle, where the newly budded, non-infectious virion undergoes a series of proteolytic cleavages of the Gag and Gag-Pol polyproteins by the viral protease. This process leads to a dramatic morphological rearrangement within the virion, including the formation of the characteristic conical capsid core, rendering the virus infectious.

A critical and final step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminal domain of the capsid protein (CA), a process essential for the proper assembly of the mature capsid. Maturation inhibitors are a class of antiretroviral drugs that specifically target this terminal cleavage event. By binding to the immature Gag lattice, they stabilize the CA-SP1 junction, preventing its processing by the viral protease. This results in the release of non-infectious viral particles with defective cores.

GSK3640254 is a next-generation maturation inhibitor that has demonstrated potent, broad-spectrum activity against various HIV-1 subtypes, including those with polymorphisms that confer resistance to first-generation inhibitors like bevirimat.

Mechanism of Action

GSK3640254 and its analogs act by binding to a specific site on the immature Gag polyprotein lattice within the budding virion. This binding site is located at the interface of the C-terminal domain of the capsid protein (CA-CTD) and spacer peptide 1 (SP1). By occupying this pocket, the inhibitor stabilizes the six-helix bundle formed by the CA-SP1 domains of adjacent Gag molecules. This stabilization prevents the viral protease from accessing and cleaving the scissile bond between CA and SP1. Consequently, the final step of Gag processing is blocked, leading to the formation of immature, non-infectious virions.

cluster_virion Budding Virion cluster_result Result Gag_polyprotein Gag Polyprotein (Immature Lattice) Protease HIV-1 Protease Gag_polyprotein->Protease Cleavage Sites Blocked_Cleavage CA-SP1 Cleavage Blocked Gag_polyprotein->Blocked_Cleavage GSK3640254 present GSK3640254 GSK3640254 GSK3640254->Gag_polyprotein Binds to CA-SP1 junction Immature_Virion Non-infectious Immature Virion Blocked_Cleavage->Immature_Virion

Mechanism of Action of GSK3640254.

Quantitative Data

The antiviral activity of GSK3640254 has been extensively characterized against a wide range of HIV-1 isolates, including wild-type strains and those with resistance-associated mutations to other classes of antiretrovirals. The following tables summarize the key quantitative data.

HIV-1 Strain/VariantEC50 (nM)EC90 (nM)Reference(s)
Wild-Type HIV-1
Wild-Type (Mean)933 (protein-binding adjusted)[1][2][3][4][5][6]
Resistant Variants
A364V--[1][2][3][4][5][6]
V362I--[7]
V362I/V370A--[7]
T332S/V362I/prR41G--[7]
A326T/V362I/V370A--[7]
R361K/V362I/L363M--[7]
EC50: 50% effective concentration; EC90: 90% effective concentration. Data for resistant variants are often presented as fold-change in EC50 compared to wild-type.

Structural Biology of the Binding Site

The binding site of GSK3640254 is a hydrophobic pocket formed by the C-terminal domain of the capsid (CA) and the N-terminal region of spacer peptide 1 (SP1) within the immature Gag hexamer. Cryo-electron microscopy (cryo-EM) and molecular docking studies of related maturation inhibitors, such as bevirimat, have provided significant insights into this binding pocket.

The inhibitor nestles within the central pore of the six-helix bundle formed by the CA-SP1 junction helices of the six Gag protomers in the hexamer. Specific amino acid residues that line this pocket and are critical for inhibitor binding and the development of resistance include:

  • Alanine at position 364 (A364): Located in SP1, mutations at this site, such as A364V, are a primary mechanism of resistance to GSK3640254.[1][2][3][4][5][6][7]

  • Valine at position 362 (V362): Located in the C-terminus of CA, the V362I mutation can also confer resistance, often in combination with other substitutions.[7]

  • Valine at position 370 (V370): Located in SP1, polymorphisms at this position can affect the potency of first-generation maturation inhibitors.[7]

The precise interactions involve a network of hydrophobic and van der Waals contacts between the inhibitor and the side chains of these and other surrounding residues.

cluster_hexamer Gag Hexamer (CA-SP1 Junction) cluster_interactions Key Interacting Residues protomer1 Protomer 1 CA-CTD SP1 protomer2 Protomer 2 CA-CTD SP1 protomer1->protomer2 protomer3 Protomer 3 CA-CTD SP1 protomer2->protomer3 protomer4 Protomer 4 CA-CTD SP1 protomer3->protomer4 protomer5 Protomer 5 CA-CTD SP1 protomer4->protomer5 protomer6 Protomer 6 CA-CTD SP1 protomer5->protomer6 protomer6->protomer1 GSK3640254 GSK3640254 A364 A364 (SP1) GSK3640254->A364 V362 V362 (CA) GSK3640254->V362 V370 V370 (SP1) GSK3640254->V370

Binding Site of GSK3640254 within the Gag Hexamer.

Experimental Protocols

The characterization of HIV-1 maturation inhibitors like GSK3640254 involves a series of specialized in vitro assays. Below are detailed methodologies for key experiments.

Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay is used to determine the concentration of the inhibitor required to inhibit HIV-1 infection by 50% (EC50).

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter cassette)

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • GSK3640254 stock solution (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of GSK3640254 in complete growth medium.

  • Remove the culture medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include wells with no inhibitor as a virus control and wells with no virus as a cell control.

  • Add a pre-titered amount of HIV-1 virus stock to each well (except for the cell control wells).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the virus control and determine the EC50 value using a dose-response curve fitting software.

Gag Processing Assay (Western Blot)

This assay directly assesses the ability of the inhibitor to block the cleavage of the CA-SP1 precursor (p25) to mature CA (p24).

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Transfection reagent

  • GSK3640254 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Nitrocellulose or PVDF membranes

  • Primary antibody against HIV-1 p24 (Capsid)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Transfect HEK293T cells with the HIV-1 proviral DNA.

  • At 24 hours post-transfection, treat the cells with various concentrations of GSK3640254. Include a DMSO-treated control.

  • At 48 hours post-transfection, harvest the cell culture supernatant.

  • Clarify the supernatant by low-speed centrifugation to remove cell debris.

  • Pellet the virions from the clarified supernatant by ultracentrifugation through a 20% sucrose cushion.

  • Resuspend the viral pellets in lysis buffer.

  • Determine the protein concentration of the viral lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with the primary anti-p24 antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the ratio of p25 (uncleaved CA-SP1) to p24 (mature CA) to determine the extent of processing inhibition.

Virus-Like Particle (VLP) Based Assays

VLPs are non-infectious particles that mimic the structure of the virus and are produced by expressing the Gag polyprotein alone. These are valuable tools for studying maturation and the effects of inhibitors in a safe and controlled manner.

VLP Production and Purification:

  • Transfect HEK293T cells with a Gag expression plasmid.[8][9][10]

  • Harvest the cell culture supernatant 48 hours post-transfection.[8][9][10]

  • Clarify the supernatant by centrifugation.[8][9][10]

  • Purify and concentrate the VLPs from the supernatant using methods such as ultracentrifugation through a sucrose gradient or tangential flow filtration followed by chromatography (e.g., ion-exchange and size-exclusion).[8][9][10]

VLP Cleavage Assay:

  • Incubate purified VLPs with GSK3640254 at various concentrations.

  • Add purified HIV-1 protease to the VLP-inhibitor mixture to initiate Gag processing.

  • Stop the reaction at different time points by adding a protease inhibitor.

  • Analyze the cleavage products by Western blot as described in section 5.2.

cluster_vlp_production VLP Production cluster_assay VLP Cleavage Assay Transfection Transfect HEK293T cells with Gag plasmid Harvest Harvest supernatant Transfection->Harvest Clarify Clarify supernatant Harvest->Clarify Purify Purify VLPs (Ultracentrifugation/ Chromatography) Clarify->Purify Incubate_Inhibitor Incubate VLPs with GSK3640254 Purify->Incubate_Inhibitor Purified VLPs Add_Protease Add HIV-1 Protease Incubate_Inhibitor->Add_Protease Analyze Analyze Gag cleavage (Western Blot) Add_Protease->Analyze

Workflow for VLP-based Maturation Inhibitor Assay.

Signaling Pathways

The primary mechanism of action of GSK3640254 is the direct inhibition of a viral enzymatic process, and as such, it does not directly target host cell signaling pathways. However, the accumulation of immature, non-infectious virions and the potential for off-target effects could indirectly influence cellular processes.

Some studies have suggested that HIV-1 infection can modulate various cellular signaling pathways, including the MAPK/ERK pathway, to facilitate its replication.[11][12] The arrest of the viral lifecycle at the maturation stage by inhibitors like GSK3640254 could potentially alter these virus-host interactions. For instance, the altered surface properties of immature virions might lead to different interactions with host cell receptors and signaling molecules. However, specific downstream signaling consequences of maturation inhibition are not yet well-elucidated and represent an area for future research.

Conclusion

GSK3640254 is a potent HIV-1 maturation inhibitor with a well-defined mechanism of action and a strong preclinical profile. Its ability to overcome resistance to first-generation inhibitors highlights the therapeutic potential of targeting the final step of viral maturation. The structural and functional characterization of its binding site on the immature Gag lattice provides a solid foundation for the rational design of new and improved maturation inhibitors. The experimental protocols detailed in this guide serve as a valuable resource for researchers in the field of HIV-1 drug discovery and development. Further investigation into the potential downstream effects on cellular signaling pathways may reveal additional facets of the inhibitor's activity and its interaction with the host cell.

References

Pharmacokinetic Profile of HIV-1 Inhibitor-52 in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "HIV-1 inhibitor-52." The following technical guide has been generated using data for a representative and publicly documented novel dual-target HIV-1 inhibitor, NBD-14189 , to illustrate the requested format and content for a comprehensive pharmacokinetic whitepaper. All data and methodologies presented herein pertain to NBD-14189 as described in the cited literature.

Introduction

NBD-14189 is a novel investigational agent that exhibits a dual mechanism of action, targeting both the HIV-1 envelope glycoprotein gp120 and the reverse transcriptase (RT) enzyme.[1][2] This dual inhibition is a promising strategy for the development of new antiretroviral therapies. Understanding the pharmacokinetic (PK) properties of NBD-14189 in preclinical animal models is crucial for its further development and for predicting its behavior in humans. This document provides a detailed overview of the pharmacokinetic studies of NBD-14189 in rats and dogs, including methodologies and key findings.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of NBD-14189 were evaluated in rats and dogs following intravenous (IV) and oral (PO) administration. The data from these studies are summarized below.

Table 1: Pharmacokinetic Parameters of NBD-14189 in Rats
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 2040 ± 212237 ± 11.5
Tmax (h) 0.080.25
AUC0-t (ng·h/mL) 1290 ± 84.9363 ± 130
AUC0-inf (ng·h/mL) 1292 ± 85364 ± 130
Half-life (t1/2) (h) 1.1 ± 0.11.2 ± 0.2
Bioavailability (%F) -6.1

Data adapted from preclinical studies on NBD-14189.

Table 2: Pharmacokinetic Parameters of NBD-14189 in Dogs
ParameterIntravenous (2 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 2247 ± 3101143 ± 451
Tmax (h) 0.081.0
AUC0-t (ng·h/mL) 2073 ± 2013153 ± 1039
AUC0-inf (ng·h/mL) 2083 ± 2023168 ± 1042
Half-life (t1/2) (h) 1.5 ± 0.11.7 ± 0.3
Bioavailability (%F) -61

Data adapted from preclinical studies on NBD-14189, which demonstrated excellent oral bioavailability in dogs.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of NBD-14189.

Animal Models
  • Rat Studies: Male Sprague-Dawley rats were utilized for the pharmacokinetic studies.

  • Dog Studies: Male beagle dogs were used for the evaluation of pharmacokinetic parameters.

All animal experiments were conducted in accordance with the Guide for the Care and Use of Laboratory Animals and received approval from the respective Institutional Animal Care and Use Committees.[3]

Dosing and Administration
  • Intravenous (IV) Administration: NBD-14189 was administered as a single bolus injection.

  • Oral (PO) Administration: The compound was administered via oral gavage.

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples were collected from the animals at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples were processed to obtain plasma, which was then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of NBD-14189 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Data Analysis

Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters included maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). Oral bioavailability (%F) was calculated as the dose-normalized ratio of AUC after oral administration to AUC after intravenous administration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the preclinical pharmacokinetic evaluation of NBD-14189.

experimental_workflow cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis IV Intravenous Dosing Blood Serial Blood Sampling IV->Blood PO Oral Dosing PO->Blood Plasma Plasma Separation Blood->Plasma HPLC HPLC-MS/MS Analysis Plasma->HPLC PK Pharmacokinetic Modeling HPLC->PK

Caption: Preclinical Pharmacokinetic Study Workflow.

Signaling Pathway (Illustrative)

While the primary focus of this document is pharmacokinetics, the mechanism of action of NBD-14189 involves the inhibition of two key steps in the HIV-1 lifecycle. The following diagram illustrates this dual-target inhibition.

hiv_inhibition_pathway cluster_host_cell Host Cell cluster_virus HIV-1 CD4 CD4 Receptor RT Reverse Transcription Integration Integration into Host DNA RT->Integration gp120 gp120 gp120->CD4 Binding Viral_RNA Viral RNA Viral_RNA->RT NBD14189 NBD-14189 NBD14189->RT Inhibits NBD14189->gp120 Inhibits

Caption: Dual Inhibition Mechanism of NBD-14189.

Conclusion

The preclinical pharmacokinetic studies of NBD-14189 in rats and dogs provide valuable insights into its absorption, distribution, metabolism, and excretion profile. The compound demonstrated favorable half-life and excellent oral bioavailability in dogs, supporting its potential for further development as an anti-HIV-1 agent.[1][2] These findings, coupled with its dual mechanism of action, position NBD-14189 as a promising candidate for future evaluation in non-human primate models and subsequent clinical trials.[1][2]

References

Technical Guide: Spectrum of Activity of HIV-1 Inhibitor-52 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, "HIV-1 inhibitor-52" is a designated placeholder for a novel investigational compound. The following guide is a comprehensive framework based on established methodologies for evaluating new anti-HIV-1 agents. The data presented herein is illustrative and intended to serve as a template for the presentation of actual research findings.

Introduction

The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy (ART).[1] The development of new inhibitors with broad activity against diverse clinical isolates, including those resistant to current drug classes, is a critical priority in HIV research. This document provides a technical overview of the methodologies used to characterize the in vitro spectrum of activity of a novel investigational agent, designated this compound, against a panel of clinically relevant HIV-1 isolates.

The primary objectives of this evaluation are to:

  • Determine the baseline potency of this compound against wild-type HIV-1.

  • Assess the activity of the inhibitor against a panel of recombinant viruses containing clinically relevant drug resistance mutations.

  • Establish the cytotoxicity profile and calculate the in vitro therapeutic index.

Data Presentation: Antiviral Activity and Cytotoxicity

The in vitro activity of this compound was evaluated against a panel of recombinant HIV-1 clones containing various resistance-associated mutations in the protease (PR) and reverse transcriptase (RT) genes. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) were determined.

Table 1: In Vitro Activity of this compound Against a Panel of Drug-Resistant HIV-1 Clinical Isolates

Virus IsolateGenotype (Resistance Mutations)EC50 (nM)Fold Change (EC50)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Wild-Type (NL4-3) None1.51.0>100>66,667
NRTI-Resistant M184V, T215Y2.11.4>100>47,619
NNRTI-Resistant K103N, Y181C1.81.2>100>55,556
PI-Resistant L90M, M46I, I54V12.58.3>100>8,000
Multi-Drug Resistant 1 K103N, M184V, L90M15.010.0>100>6,667
Multi-Drug Resistant 2 V82A, I84V, K103N, Y188L, M184V25.216.8>100>3,968
Clinical Isolate 769 PR: 46, 54, 82, 84, 9030.120.1>100>3,322
Clinical Isolate 807 PR: 48, 54, 8222.414.9>100>4,464
  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication.[2]

  • Fold Change: The ratio of the EC50 for the resistant isolate to the EC50 for the wild-type virus. A higher fold change indicates reduced susceptibility.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.[2]

  • Selectivity Index (SI): Calculated as CC50/EC50, this ratio indicates the therapeutic window of the compound in vitro. A higher SI is desirable.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of antiviral activity data. The following sections describe the key assays employed.

Phenotypic assays provide a direct measure of a drug's ability to inhibit viral replication.[3][4] The Recombinant Virus Assay (RVA) is a widely used method that circumvents the need for culturing infectious patient isolates directly.[5][6]

Protocol:

  • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma samples. The gene regions of interest (e.g., protease and reverse transcriptase) are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[6][7]

  • Vector Ligation: The amplified patient-derived gene fragments are ligated into an HIV-1 vector that has had the corresponding region deleted. This vector typically contains a reporter gene, such as luciferase, for easy quantification of viral replication.[1][5]

  • Transfection and Virus Stock Production: The resulting recombinant DNA is transfected into a suitable cell line (e.g., HEK293T cells). This leads to the production of replication-defective virus particles that contain the patient-derived enzymes and the reporter gene.[1]

  • Infection and Drug Treatment: Target cells (e.g., MT-2 or TZM-bl cells) are infected with the recombinant virus stocks in the presence of serial dilutions of this compound. A reference virus with a known wild-type susceptibility is tested in parallel.[5]

  • Quantification of Viral Replication: After a defined incubation period (typically 48-72 hours), viral replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).

  • EC50 Calculation: The data are plotted as the percentage of inhibition versus the log of the drug concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the EC50 value.[8][9]

It is essential to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.[2][10]

Protocol:

  • Cell Plating: Uninfected host cells (the same type as used in the phenotypic assay) are plated in a 96-well plate.

  • Compound Incubation: The cells are incubated with serial dilutions of this compound for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, XTT, or a reagent that measures ATP levels (e.g., CellTiter-Glo®).

  • CC50 Calculation: The percentage of cell viability is plotted against the log of the drug concentration, and non-linear regression is used to calculate the CC50.[10]

Visualizations: Workflows and Pathways

The following diagram illustrates the workflow for determining the phenotypic susceptibility of HIV-1 clinical isolates to a novel inhibitor.

G cluster_sample Sample Processing cluster_recombinant Recombinant Virus Generation cluster_assay Antiviral & Cytotoxicity Assay cluster_analysis Data Analysis p1 Patient Plasma (Clinical Isolate) p2 Viral RNA Extraction p1->p2 p3 RT-PCR Amplification (e.g., PR-RT genes) p2->p3 r2 Ligation p3->r2 r1 HIV-1 Vector (ΔPR-RT, Luciferase+) r1->r2 r3 Transfection into Producer Cells r4 Harvest Recombinant Virus Stock r3->r4 a1 Infect Target Cells + Serial Dilutions of Inhibitor-52 r4->a1 a2 Incubate (48h) a1->a2 a3 Measure Luciferase Activity a2->a3 a4 Determine EC50 a3->a4 d1 Calculate Fold Change (EC50 Mutant / EC50 WT) a4->d1 d2 Calculate Selectivity Index (CC50 / EC50) a4->d2 c1 Treat Uninfected Cells + Serial Dilutions of Inhibitor-52 c2 Incubate (48h) c1->c2 c3 Measure Cell Viability (MTT/ATP) c2->c3 c4 Determine CC50 c3->c4 c4->d2

Caption: Workflow for phenotypic resistance testing of this compound.

Assuming this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI), its mechanism would involve allosteric inhibition of the reverse transcriptase enzyme.

G cluster_virus HIV-1 Particle cluster_cell Host Cell Cytoplasm cluster_process Reverse Transcription vRNA Viral RNA p1 vRNA Template Binding to RT vRNA->p1 RT Reverse Transcriptase (RT Enzyme) RT->p1 Inhibited Conformational Change RT->p1 p2 Synthesis of Viral DNA p1->p2 p3 Viral DNA p2->p3 inhibitor This compound (NNRTI) inhibitor->RT Binds to allosteric pocket on RT

Caption: Hypothetical allosteric inhibition of HIV-1 Reverse Transcriptase.

References

Initial Toxicity Screening of HIV-1 Inhibitor-52: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical guide for the initial toxicity screening of HIV-1 inhibitor-52. The quantitative toxicity data presented herein is illustrative, based on typical profiles for promising antiretroviral candidates, and is intended for instructional purposes. Publicly available, specific experimental toxicity data for this compound is limited.

Introduction

This compound is a potent, broad-spectrum, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated efficacy against wild-type and various drug-resistant strains of HIV-1. Early-stage assessment of a drug candidate's safety profile is paramount to its progression through the drug development pipeline. This technical guide outlines a standard battery of in vitro assays designed to provide an initial toxicological profile of this compound, focusing on cytotoxicity, genotoxicity, and potential for hepatotoxicity.

Core Objectives of Initial Toxicity Screening

The primary goals of the initial in vitro toxicity screening for this compound are to:

  • Determine the concentration-dependent effects on cell viability in various cell lines to establish a therapeutic window.

  • Assess the potential for genotoxicity, including mutagenicity and clastogenicity.

  • Evaluate early indicators of potential hepatotoxicity in a relevant human liver cell line.

  • Identify any liabilities related to off-target effects such as the induction of oxidative stress or apoptosis.

Summary of Preclinical Data for this compound

A summary of the known preclinical efficacy and pharmacokinetic data for this compound is presented below. This information provides context for the interpretation of subsequent toxicity data.

Table 1: In Vitro Efficacy of this compound against Various HIV-1 Strains

HIV-1 StrainEC50 (nM)
Wild-Type1.6
V370A2.1
ΔV3702.5
V362I/V370A3.8
T332S/V362I/prR41G4.5
A326T/V362I/V370A5.2
R361K/V362I/L363M6.4

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnit
Intravenous (1 mg/kg)
Half-life (T½)4.2hours
Clearance (CL)3.5mL/min·kg
Volume of Distribution (Vss)0.8L/kg
Oral (5 mg/kg)
Maximum Concentration (Cmax)0.83µM
Area Under the Curve (AUC)8.11µM·h

In Vitro Toxicity Assessment

The following sections detail the experimental protocols and representative findings for the initial toxicity screening of this compound.

Cytotoxicity Assays

Cytotoxicity was assessed in a panel of human cell lines to determine the 50% cytotoxic concentration (CC50) and the selectivity index (SI), calculated as CC50/EC50.

Table 3: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineCell TypeAssayCC50 (µM)Selectivity Index (SI)¹
MT-4Human T-cell lineMTT> 100> 62,500
CEM-SSHuman T-lymphoblastoidMTT> 100> 62,500
HepG2Human hepatomaMTT85.253,250
HEK293Human embryonic kidneyMTT92.557,813
Peripheral Blood Mononuclear Cells (PBMCs)Primary human cellsLDH> 100> 62,500

¹Selectivity Index calculated using the wild-type EC50 of 1.6 nM.

Genotoxicity Assays

The genotoxic potential of this compound was evaluated for both mutagenicity and clastogenicity.

Table 4: Summary of In Vitro Genotoxicity Assessment of this compound

AssayTest SystemMetabolic Activation (S9)Concentration Range TestedResult
Bacterial Reverse Mutation (Ames) TestS. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)With and WithoutUp to 5000 µ g/plate Non-mutagenic
In Vitro Micronucleus TestHuman peripheral blood lymphocytesWith and WithoutUp to 100 µMNon-clastogenic
Hepatotoxicity Assessment

Potential hepatotoxicity was investigated using the human hepatoma cell line, HepG2.

Table 5: Hepatotoxicity Indicators for this compound in HepG2 Cells (48-hour exposure)

ParameterAssayConcentration (µM)Result vs. Vehicle Control
Cell Viability MTT10No significant decrease
50~15% decrease
100~30% decrease
Mitochondrial Function Mitochondrial Membrane Potential (JC-1)50No significant depolarization
Oxidative Stress Reactive Oxygen Species (ROS) Production (DCFDA)50No significant increase
Apoptosis Induction Caspase-3/7 Activity50No significant activation

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: this compound is serially diluted in culture medium and added to the wells in triplicate. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: Plates are incubated for 72 hours at 37°C.

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Performed as described for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, the plate is centrifuged at 250 x g for 5 minutes. 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) is added to each well.

  • Incubation: The plate is incubated for 30 minutes at room temperature, protected from light.

  • Stop Reaction: 50 µL of a stop solution is added to each well.

  • Absorbance Reading: The absorbance is measured at 490 nm.

  • Data Analysis: Cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with Triton X-100).

Bacterial Reverse Mutation (Ames) Test
  • Strain Preparation: Cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) are grown overnight.

  • Metabolic Activation: The assay is performed with and without a rat liver homogenate fraction (S9) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial culture, this compound at various concentrations, and either S9 mix or a buffer are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Test
  • Cell Culture and Treatment: Human peripheral blood lymphocytes are cultured and treated with various concentrations of this compound, with and without S9 metabolic activation, for a short (3-6 hours) and long (24 hours) exposure period.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or acridine orange).

  • Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Reactive Oxygen Species (ROS) Assay
  • Cell Seeding and Treatment: HepG2 cells are seeded in a 96-well black, clear-bottom plate and treated with this compound for the desired time.

  • Probe Loading: Cells are washed and incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable ROS indicator.

  • Fluorescence Measurement: The plate is read on a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: HepG2 cells are plated in a 96-well white-walled plate and treated with this compound.

  • Reagent Addition: A single reagent containing a luminogenic caspase-3/7 substrate (DEVD sequence) and luciferase is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

  • Data Analysis: An increase in luminescence indicates the induction of apoptosis.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h add_compound Add this compound (serial dilutions) incubate24h->add_compound incubate72h Incubate 72h add_compound->incubate72h add_mtt Add MTT Reagent incubate72h->add_mtt incubate4h Incubate 4h add_mtt->incubate4h add_solubilizer Add Solubilization Buffer incubate4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 Experimental_Workflow_Ames_Test cluster_exposure Exposure Conditions start Start prep_bacteria Prepare Bacterial Cultures (S. typhimurium, E. coli) start->prep_bacteria with_s9 With S9 Metabolic Activation prep_bacteria->with_s9 without_s9 Without S9 Metabolic Activation prep_bacteria->without_s9 mix_agar Combine Bacteria, Compound, S9/Buffer in Top Agar with_s9->mix_agar without_s9->mix_agar plate_mixture Pour onto Minimal Glucose Agar Plates mix_agar->plate_mixture incubate Incubate at 37°C for 48-72h plate_mixture->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze for Mutagenicity count_colonies->analyze Signaling_Pathway_Hepatotoxicity cluster_cell Hepatocyte (e.g., HepG2) compound This compound mitochondria Mitochondria compound->mitochondria Potential Target ros Reactive Oxygen Species (ROS) mitochondria->ros Dysfunction can lead to cell_death Apoptosis / Necrosis mitochondria->cell_death Directly trigger caspases Caspase-3/7 ros->caspases Can trigger activation of caspases->cell_death Execution of

HIV-1 Inhibitor-52: A Technical Guide to a Multifaceted Viral Capsid Lifecycle Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a critical viral structure, essential for multiple stages of the viral lifecycle, from protecting the viral genome to facilitating nuclear import and orchestrating disassembly (uncoating). Its pivotal role makes it a prime target for novel antiretroviral therapies. This technical guide provides an in-depth analysis of HIV-1 inhibitor-52, also known as PF-3450074 or PF74, a small molecule that potently disrupts the HIV-1 capsid lifecycle. We will explore its multimodal mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its study, and visualize the complex interactions and pathways it modulates.

Introduction to the HIV-1 Capsid and Inhibitor-52

The HIV-1 capsid is a conical fullerene-like shell composed of approximately 250 hexamers and 12 pentamers of the viral capsid protein (CA).[1] This intricate structure not only shields the viral RNA genome and associated enzymes but also actively participates in the early stages of infection by interacting with various host cell factors.[2] The orchestrated disassembly of the capsid, a process known as uncoating, is a finely tuned event critical for successful reverse transcription and subsequent integration of the viral DNA into the host genome.[3]

This compound (PF74) is a potent antiviral compound that directly targets the HIV-1 capsid.[4][5] It binds to a conserved pocket at the interface between two adjacent CA subunits within a hexamer.[1] This binding site is also utilized by crucial host factors, including the cleavage and polyadenylation specific factor 6 (CPSF6) and the nucleoporin NUP153, which are involved in nuclear import and integration site targeting.[1][2] By competing with these host factors and altering the intrinsic stability of the capsid, PF74 disrupts multiple phases of the viral lifecycle, including uncoating, reverse transcription, and assembly.[3][4]

Quantitative Efficacy of this compound (PF74)

The antiviral activity of PF74 has been quantified across various assays and cell types. The tables below summarize key efficacy and binding data.

Table 1: Antiviral Activity of PF74 against different HIV-1 strains.

HIV-1 StrainCell TypeAssay TypeEC50 / IC50 (µM)CC50 (µM)Reference
NL4-3 (Wild Type)HeLa-P4Single-cycle replication0.72>20[5]
T107N MutantHeLa-P4Single-cycle replication4.5>20[5]
HIV-1LAI (Wild Type)HeLaSingle-cycle replication0.70 ± 0.16-[2]
HIV-193RW025PBMCs-1.5 ± 0.990.5 ± 5.9[4]
HIV-1JR-CSFPBMCs-0.6 ± 0.2090.5 ± 5.9[4]
HIV-193MW965PBMCs-0.6 ± 0.1090.5 ± 5.9[4]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Binding Affinity of PF74 to the HIV-1 Capsid.

Interacting MoleculesMethodKd (nM)Reference
PF74 and CA hexamerIsothermal Titration Calorimetry (ITC)176 ± 78[4]

Kd: Dissociation constant.

Mechanism of Action: A Bimodal Inhibition Model

PF74 exhibits a concentration-dependent, bimodal mechanism of action, which is a unique characteristic among capsid inhibitors.[2][3] This is often observed as a triphasic dose-response curve.[2]

  • At lower concentrations (≤ 2 µM): PF74 primarily acts by competitively inhibiting the binding of host factors CPSF6 and NUP153 to the CA hexamer.[3] This interference disrupts the proper transport of the viral core to the nucleus and subsequent integration events.[2]

  • At higher concentrations (∼10 µM): PF74 appears to induce premature uncoating or destabilization of the capsid, which in turn blocks reverse transcription.[3][4] Paradoxically, some studies also suggest that at high concentrations, PF74 can hyper-stabilize the capsid, preventing the timely release of the viral genome for reverse transcription.[3] This dual effect highlights the delicate balance of capsid stability required for successful infection.

The interaction with another host factor, cyclophilin A (CypA), also modulates the antiviral activity of PF74. The absence of the CA-CypA interaction can increase the potency of PF74 at lower concentrations.[2]

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key interactions in the HIV-1 capsid lifecycle and the points of intervention by PF74.

HIV_Capsid_Lifecycle cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Entry Viral Entry VRC Viral Ribonucleoprotein Complex Entry->VRC Release of Nuclear_Import Nuclear Import Uncoating Uncoating RT Reverse Transcription Uncoating->RT Enables RT->Nuclear_Import Pre-integration complex to VRC->Uncoating Undergoes Nuclear_Pore Nuclear Pore Complex Integration Integration Nuclear_Import->Integration Leads to

Figure 1: Simplified HIV-1 early-stage lifecycle in a host cell.

PF74_Mechanism cluster_CA HIV-1 Capsid (CA) Hexamer cluster_disruption Disruption of Viral Processes PF74 PF74 (this compound) CA_Pocket Intersubunit Pocket PF74->CA_Pocket Binds to Block_Nuclear_Import Blocks Nuclear Import PF74->Block_Nuclear_Import Competes with Host Factors Inhibit_RT Inhibits Reverse Transcription PF74->Inhibit_RT Alters Capsid Stability Aberrant_Assembly Causes Aberrant Assembly/Uncoating PF74->Aberrant_Assembly Alters Capsid Stability Uncoating Optimal Uncoating CA_Pocket->Uncoating Assembly Proper Assembly CA_Pocket->Assembly Host_Factors Host Factors (CPSF6, NUP153) Host_Factors->CA_Pocket Bind to

Figure 2: Mechanism of action of PF74 on the HIV-1 capsid.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of capsid-targeting antivirals. Below are protocols for key experiments used to characterize PF74.

Single-Round HIV-1 Infectivity Assay

This assay measures the ability of a compound to inhibit a single cycle of viral replication, providing a quantitative measure of its antiviral potency (EC50).

Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa-P4 or U87.CD4.CCR5) in 96-well plates at a density of 1.2 x 104 cells/well and incubate for 24 hours at 37°C.[6]

  • Compound and Virus Preparation: Prepare serial dilutions of PF74. Mix the diluted compound or DMSO (vehicle control) with a predetermined amount of VSV-G pseudotyped HIV-1 reporter virus (normalized by p24 content).

  • Infection: Add the virus-compound mixture to the target cells.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[6]

  • Readout: Quantify reporter gene expression (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Single_Round_Infectivity_Assay A 1. Seed Target Cells (e.g., HeLa-P4) D 4. Add Mixture to Cells A->D B 2. Prepare Serial Dilutions of PF74 C 3. Mix PF74 with pseudotyped HIV-1 B->C C->D E 5. Incubate for 48h at 37°C D->E F 6. Measure Reporter Gene Activity (e.g., Luciferase) E->F G 7. Calculate EC50 F->G

Figure 3: Workflow for the single-round HIV-1 infectivity assay.
Fate-of-the-Capsid Assay

This biochemical assay is used to monitor the stability of the viral capsid within infected cells by separating soluble CA from particulate (core-associated) CA.

Methodology:

  • Cell Infection: Infect target cells (e.g., HeLa) with a concentrated stock of HIV-1. Spinoculation can be used to synchronize the infection.

  • Incubation and Lysis: At various time points post-infection, harvest the cells and lyse them with a mild detergent to release cytoplasmic contents while keeping the viral cores largely intact.

  • Separation: Layer the cell lysate onto a sucrose cushion (e.g., 25% sucrose).

  • Ultracentrifugation: Centrifuge at high speed to pellet the particulate fraction (intact or partially disassembled cores) while the soluble fraction (disassembled CA) remains in the supernatant.

  • Quantification: Collect the pellet and supernatant fractions and quantify the amount of CA (p24) in each fraction using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The percentage of p24 in the pellet fraction is indicative of the amount of assembled capsid remaining. A decrease in pelletable p24 over time reflects uncoating. The effect of PF74 can be assessed by treating the cells with the compound during infection.

Fate_of_Capsid_Assay A 1. Infect Cells with HIV-1 (± PF74) B 2. Lyse Cells at Specific Time Points A->B C 3. Layer Lysate on Sucrose Cushion B->C D 4. Ultracentrifugation C->D E 5. Separate Supernatant (Soluble CA) and Pellet (Particulate CA) D->E F 6. Quantify p24 in each Fraction by ELISA E->F G 7. Determine Percentage of Pelletable CA F->G

Figure 4: Workflow for the fate-of-the-capsid assay.
In Vitro Capsid Assembly Assay

This cell-free assay monitors the ability of purified CA protein to self-assemble into higher-order structures, such as tubes, and assesses the effect of inhibitors on this process.

Methodology:

  • Protein Purification: Express and purify recombinant HIV-1 CA protein.

  • Assembly Reaction: Induce assembly of a solution of purified CA by adding a high concentration of salt (e.g., NaCl) in a suitable buffer.

  • Monitoring Assembly: Monitor the kinetics of assembly by measuring the increase in turbidity (optical density at 350 nm) over time.

  • Inhibitor Testing: Perform the assembly reaction in the presence of various concentrations of PF74 to determine its effect on the rate and extent of CA assembly.

  • Visualization (Optional): The resulting assembled structures can be visualized by transmission electron microscopy (TEM).

Conclusion

This compound (PF74) is a potent and specific inhibitor of the HIV-1 capsid, exhibiting a complex, concentration-dependent mechanism of action. By targeting a critical pocket on the CA hexamer, it disrupts the delicate interplay between the viral capsid and host cell factors, leading to the inhibition of multiple stages of the viral lifecycle. The unique bimodal nature of its inhibitory activity underscores the intricate balance of capsid stability required for successful HIV-1 infection. The experimental protocols detailed herein provide a robust framework for the continued investigation of PF74 and the development of next-generation capsid-targeting antivirals. A thorough understanding of the interactions between small molecules like PF74 and the HIV-1 capsid is paramount for designing novel therapeutic strategies to combat HIV/AIDS.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for HIV-1 Inhibitor-52

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the in vitro evaluation of "HIV-1 Inhibitor-52," a novel compound under investigation for its potential as an anti-HIV-1 agent. The following application notes describe key experiments to characterize the compound's mechanism of action, potency, and cytotoxicity. The primary focus of this protocol is to assess the inhibitory activity of this compound against the HIV-1 protease, a critical enzyme in the viral life cycle.[1] The methodologies outlined are based on established in vitro assays for the discovery and characterization of HIV-1 inhibitors.

HIV-1 Life Cycle and the Role of Protease

The life cycle of HIV-1 involves several key stages, each of which presents a potential target for antiretroviral therapy.[1][2] These stages include attachment and entry, reverse transcription, integration, and finally, budding and maturation. The HIV-1 protease is a viral enzyme that plays a crucial role in the late stages of viral replication.[1] It is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of the HIV-1 protease results in the production of immature, non-infectious viral particles.[1][3]

HIV_Lifecycle cluster_cell Host Cell Attachment_Entry 1. Attachment & Entry Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Attachment_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Host machinery produces viral polyproteins) Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Protease HIV-1 Protease Transcription_Translation->Protease activates Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Immature_Virion Immature, Non-infectious Virion Maturation->Immature_Virion leads to HIV_Virion HIV Virion HIV_Virion->Attachment_Entry Infection Inhibitor52 This compound Inhibitor52->Protease Inhibits Protease->Maturation enables

Figure 1: HIV-1 Life Cycle and Protease Inhibition.

Data Presentation

The following tables summarize the expected quantitative data from the in vitro assays.

Table 1: HIV-1 Protease Inhibition

CompoundIC₅₀ (nM)
This compound TBD
Saquinavir0.12
Darunavir< 1
Pepstatin A (Control)~1

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

Table 2: Antiviral Activity in Cell Culture

CompoundEC₅₀ (nM)CC₅₀ (µM)Therapeutic Index (TI = CC₅₀/EC₅₀)
This compound TBD TBD TBD
CBR003PS9.4>300>31914
CBR013PS36.6>300>8196
GSK8780.039>20>512,820

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[4] CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells.The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug.

Experimental Protocols

HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This assay is designed to identify and characterize inhibitors of the HIV-1 protease. It is based on the ability of active HIV-1 protease to cleave a synthetic peptide substrate, releasing a fluorophore that can be quantified.[5]

Materials:

  • HIV-1 Protease Inhibitor Screening Kit (e.g., Abcam ab211106 or similar)[5]

  • HIV-1 Protease (recombinant)

  • Fluorometric substrate

  • Assay Buffer

  • Inhibitor Control (e.g., Pepstatin A)

  • This compound

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions. Dissolve this compound and control compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in Assay Buffer.

  • Reaction Setup:

    • Sample Wells: Add 10 µL of diluted this compound to the wells.

    • Inhibitor Control Wells: Add 10 µL of the prepared Inhibitor Control.

    • Enzyme Control Wells: Add 10 µL of Assay Buffer.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Enzyme Addition: Prepare the HIV-1 Protease solution and add 80 µL to each well.

  • Substrate Addition: Add 10 µL of the HIV-1 Protease Substrate to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition can be calculated using the following formula: % Inhibition = (Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control * 100 Determine the IC₅₀ value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Antiviral Activity Assay

This assay determines the ability of this compound to inhibit viral replication in a cell culture system.

Materials:

  • CEM-SS or TZM-bl cell lines[4]

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Control compounds (e.g., known protease inhibitors)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or XTT cell viability assay)[4][6]

Procedure:

  • Cell Seeding: Seed cells (e.g., CEM-SS) in a 96-well plate at a density of 1 x 10⁵ cells/mL.[4]

  • Compound Addition: Add serial dilutions of this compound and control compounds to the wells.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48 hours).

  • Quantification of Viral Replication:

    • p24 ELISA: Measure the amount of p24 antigen in the culture supernatant.

    • Luciferase Assay: If using a reporter cell line like TZM-bl, measure luciferase activity.[7]

    • XTT Assay: Measure cell viability to assess the cytopathic effect of the virus.[4]

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition of viral replication against the log of the compound concentration.

Cytotoxicity Assay

This assay evaluates the toxicity of this compound to the host cells.

Materials:

  • CEM-SS or TZM-bl cell lines

  • Cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., XTT, MTS, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.

  • Cell Viability Measurement: Add the cell viability reagent to the wells and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Time-of-Addition Assay

This assay helps to determine the stage of the HIV-1 life cycle that is targeted by the inhibitor.[7]

Procedure:

  • Infection: Synchronize the infection of target cells with HIV-1.

  • Timed Addition of Inhibitor: Add a high concentration of this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 15, 18, 24 hours).[7] Include known inhibitors targeting different stages of the viral life cycle as controls (e.g., fusion inhibitor, reverse transcriptase inhibitor, integrase inhibitor).

  • Incubation and Measurement: After a total incubation period (e.g., 24-48 hours), quantify viral replication as described in the antiviral assay.

  • Data Analysis: Plot the percentage of inhibition against the time of addition. The time at which the inhibitor loses its efficacy indicates the approximate window of its action in the viral life cycle. For a protease inhibitor, activity should be maintained even when added at later time points post-infection.[7]

Experimental_Workflow cluster_assays In Vitro Assay Cascade for this compound Protease_Assay 1. HIV-1 Protease Inhibitor Screening Assay Antiviral_Assay 2. Cell-Based Antiviral Activity Assay Protease_Assay->Antiviral_Assay Determine IC₅₀ Cytotoxicity_Assay 3. Cytotoxicity Assay Antiviral_Assay->Cytotoxicity_Assay Determine EC₅₀ Time_of_Addition 4. Time-of-Addition Assay Cytotoxicity_Assay->Time_of_Addition Determine CC₅₀ & TI Conclusion Characterization of Inhibitor Profile Time_of_Addition->Conclusion Confirm Mechanism of Action Start Start with This compound Start->Protease_Assay

Figure 2: Experimental Workflow for In Vitro Characterization.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective antiretroviral therapies is a cornerstone of HIV-1 research. A critical step in this process is the robust evaluation of novel inhibitors. Cell-based assays provide a physiologically relevant environment to assess the efficacy of these compounds against viral replication and to determine their potential cytotoxicity. This document provides detailed protocols for key cell-based assays used to quantify the inhibitory activity of compounds against HIV-1. While a specific "inhibitor-52" is not extensively documented in publicly available literature, the methodologies described herein are applicable to the evaluation of any potential HIV-1 inhibitor.

Key Concepts in HIV-1 Inhibition

HIV-1 replication is a multi-step process, offering several targets for therapeutic intervention. Inhibitors are broadly classified based on the stage of the viral life cycle they disrupt. Understanding these mechanisms is crucial for designing and interpreting efficacy assays.

dot

HIV_Lifecycle_and_Inhibitor_Targets HIV HIV-1 Virion Entry Binding & Fusion HIV->Entry gp120/gp41 HostCell Host CD4+ T-Cell RT Reverse Transcription Integration Integration RT->Integration Viral DNA Transcription Transcription & Translation Integration->Transcription Assembly Assembly & Budding Transcription->Assembly Maturation Maturation Assembly->Maturation NewVirion New Infectious Virion Maturation->NewVirion EntryInhibitors Entry/Fusion Inhibitors (e.g., Maraviroc) EntryInhibitors->Entry NRTIs NRTIs/NNRTIs (e.g., Tenofovir, Efavirenz) NRTIs->RT INSTIs Integrase Inhibitors (e.g., Raltegravir) INSTIs->Integration PIs Protease Inhibitors (e.g., Lopinavir) PIs->Maturation

Caption: HIV-1 lifecycle and targets for antiretroviral drugs.

Data Presentation: Efficacy and Cytotoxicity of HIV-1 Inhibitors

The following tables summarize hypothetical quantitative data for a test inhibitor ("Inhibitor-52") against a wild-type HIV-1 strain and a multi-drug resistant (MDR) strain. This data is illustrative and serves as a template for presenting experimental results.

Table 1: Antiviral Efficacy of Inhibitor-52

Assay TypeVirus StrainEC50 (nM)EC90 (nM)Hill Slope
p24 Antigen AssayWild-Type HIV-115.245.81.2
p24 Antigen AssayMDR HIV-1189.7572.31.1
Luciferase Reporter AssayWild-Type HIV-112.839.11.3
Luciferase Reporter AssayMDR HIV-1175.4530.11.0

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity Profile of Inhibitor-52

Cell LineAssay TypeCC50 (µM)Therapeutic Index (TI) (Wild-Type)
MT-4MTT Assay>100>6579
TZM-blMTS Assay>100>7813
PMBCsResazurin Assay85.35612

CC50: 50% cytotoxic concentration; TI = CC50 / EC50.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.[1][2][3]

Principle: A solid phase (microplate) is coated with a monoclonal antibody specific for the HIV-1 p24 antigen. Supernatants from infected cell cultures are added, and any p24 antigen present is captured by the antibody. A second, enzyme-linked polyclonal antibody to p24 is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of bound enzyme, and thus the amount of p24.[4]

p24_ELISA_Workflow Start Start InfectCells Infect target cells with HIV-1 in the presence of inhibitor Start->InfectCells Incubate Incubate for 3-5 days InfectCells->Incubate CollectSupernatant Collect cell culture supernatant Incubate->CollectSupernatant LyseVirus Lyse virus with Triton X-100 CollectSupernatant->LyseVirus AddToPlate Add supernatant to anti-p24 coated plate LyseVirus->AddToPlate IncubateCapture Incubate and wash AddToPlate->IncubateCapture AddDetectionAb Add biotinylated anti-p24 antibody IncubateCapture->AddDetectionAb IncubateDetect Incubate and wash AddDetectionAb->IncubateDetect AddHRP Add Streptavidin-HRP IncubateDetect->AddHRP IncubateHRP Incubate and wash AddHRP->IncubateHRP AddSubstrate Add TMB substrate IncubateHRP->AddSubstrate IncubateSubstrate Incubate in dark AddSubstrate->IncubateSubstrate AddStop Add stop solution IncubateSubstrate->AddStop ReadAbsorbance Read absorbance at 450 nm AddStop->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for the HIV-1 p24 Antigen Capture ELISA.

Protocol:

  • Cell Seeding and Infection:

    • Seed MT-2 cells at a density of 2 x 10^5 cells/mL in a 96-well plate.

    • Prepare serial dilutions of the test inhibitor.

    • Add the diluted inhibitor to the cells.

    • Infect the cells with a known titer of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.[5]

    • Include control wells with no inhibitor (virus control) and no virus (cell control).

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 3-5 days.[5]

  • Sample Preparation:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • To dissociate p24 from immune complexes, add 10% Triton X-100 to a final concentration of 1% and incubate at 37°C for 1 hour.[6]

  • ELISA Procedure (based on a commercial kit):

    • Add 100 µL of diluted standards and prepared supernatants to the wells of the anti-p24 antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of biotinylated anti-p24 antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells four times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the wells four times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the p24 standards.

    • Calculate the concentration of p24 in the experimental samples from the standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the virus control.

    • Calculate the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Luciferase Reporter Gene Assay

This assay utilizes a recombinant HIV-1 that carries a reporter gene, such as firefly luciferase, in its genome.[7][8] Upon successful infection and integration, the viral Tat protein transactivates the LTR promoter, leading to the expression of the reporter gene. The amount of light produced upon addition of a substrate is proportional to the level of viral gene expression and, therefore, viral replication.[9][10]

Luciferase_Assay_Workflow Start Start SeedCells Seed TZM-bl cells in a 96-well plate Start->SeedCells AddInhibitor Add serial dilutions of inhibitor SeedCells->AddInhibitor Infect Infect with Env-pseudotyped luciferase reporter virus AddInhibitor->Infect Incubate Incubate for 48 hours Infect->Incubate LyseCells Lyse cells to release luciferase Incubate->LyseCells AddSubstrate Add luciferase substrate LyseCells->AddSubstrate ReadLuminescence Measure luminescence AddSubstrate->ReadLuminescence End End ReadLuminescence->End

Caption: Workflow for the Luciferase Reporter Gene Assay.

Protocol:

  • Cell Seeding:

    • Seed TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter gene) in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well.

    • Incubate overnight at 37°C.

  • Infection:

    • Prepare serial dilutions of the test inhibitor.

    • Remove the culture medium from the cells and add the diluted inhibitor.

    • Add Env-pseudotyped HIV-1 luciferase reporter virus.

    • Incubate for 48 hours at 37°C.[11]

  • Luminescence Measurement:

    • Remove the culture medium.

    • Lyse the cells by adding 1X cell lysis buffer and incubating for 15 minutes at room temperature.

    • Add luciferase assay substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (cell control wells).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.

    • Determine the EC50 value as described for the p24 assay.

Cell Viability (Cytotoxicity) Assay

It is essential to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral effect is not due to cell death. The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

Principle (MTT Assay): The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by NAD(P)H-dependent oxidoreductase enzymes, to form purple formazan crystals.[12] These crystals are then solubilized, and the absorbance of the resulting solution is proportional to the number of viable cells.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed cells in a 96-well plate Start->SeedCells AddInhibitor Add serial dilutions of inhibitor SeedCells->AddInhibitor Incubate Incubate for the same duration as the efficacy assay AddInhibitor->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilization solution (e.g., DMSO) IncubateMTT->AddSolubilizer IncubateSolubilizer Incubate to dissolve formazan AddSolubilizer->IncubateSolubilizer ReadAbsorbance Read absorbance at 570 nm IncubateSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MT-4, TZM-bl, or PBMCs) in a 96-well plate at the same density used for the efficacy assays.

    • Add serial dilutions of the test inhibitor.

    • Include control wells with no inhibitor (cell viability control) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the same duration as the corresponding antiviral assay.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the crystals.[14]

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control.

    • Determine the CC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of HIV-1 inhibitors. By employing a combination of efficacy assays, such as the p24 ELISA and luciferase reporter assay, alongside cytotoxicity assays, researchers can obtain a comprehensive profile of a compound's antiviral activity and its safety window. The systematic presentation of data in tabular format and the visualization of experimental workflows and biological pathways aid in the clear interpretation and communication of results, facilitating the identification of promising new antiretroviral agents.

References

Techniques for Measuring HIV-1 Inhibitor-52 in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of a representative HIV-1 inhibitor, herein referred to as "Inhibitor-52," in plasma samples. The methodologies described are based on established and validated techniques for the analysis of various HIV-1 inhibitors, ensuring robustness and reliability for research and drug development purposes.

Introduction

The accurate measurement of HIV-1 inhibitors in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing the efficacy of antiretroviral therapies. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods are effective, LC-MS/MS is generally preferred for its higher sensitivity and specificity.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of different analytical methods used for the quantification of various HIV-1 inhibitors in plasma, providing a comparative overview to guide method selection.

MethodAnalyte(s)Sample VolumeLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ)Accuracy (%)Precision (%RSD)Reference
HPLC-UV L-696,229 (NNRTI)200 µL50 - 20,00050 ng/mLNot SpecifiedNot Specified[1]
HPLC-UV 9 Antiretrovirals500 µLVaries per drugNot explicitly stated for each< 15% deviation< 15.0%[2]
HPLC-UV 9 PIs and NNRTIs550 µL10 - 10,000 (drug dependent)10 - 25 ng/mL91 - 112%0.1 - 5.7%[3]
LC-MS/MS 9 Anti-HIV drugs100 µLNot explicitly stated for eachNot explicitly stated for each92.1 - 111.9%0.2 - 14.4%[4]
LC-MS/MS Lopinavir, Ritonavir, Tenofovir200 µLNot explicitly stated for each10 - 500 pg/mL98.8 - 105.3%< 5%[5]
LC-MS/MS Tenofovir, Lamivudine, Dolutegravir100 µLNot explicitly stated for each0.3 - 2.6 ng/mLNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Quantification of HIV-1 Inhibitor-52 by LC-MS/MS

This protocol is a highly sensitive and specific method for the determination of Inhibitor-52 in plasma.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Human plasma (EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

3.1.2. Instrumentation

  • Liquid chromatograph (e.g., Agilent, Waters, Shimadzu)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Waters)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)

3.1.3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Inhibitor-52 and the IS.

3.1.5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in blank plasma.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is a more widely accessible method, suitable for higher concentration ranges of Inhibitor-52.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound with a distinct retention time)

  • Human plasma (EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 4.5)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

3.2.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of plasma into a glass tube.

  • Add 50 µL of the internal standard working solution.

  • Add 2 mL of methyl tert-butyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3.2.4. HPLC Conditions

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 4.5) with 0.05% TFA.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • UV Detection Wavelength: To be determined based on the absorbance maximum of Inhibitor-52 (e.g., 260 nm).

3.2.5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in blank plasma.

Visualizations

Experimental Workflow

Experimental_Workflow plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Sample Preparation (Protein Precipitation or LLE) is_add->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Reconstitute centrifuge->supernatant analysis LC-MS/MS or HPLC-UV Analysis supernatant->analysis data Data Acquisition and Processing analysis->data

Caption: General workflow for the quantification of this compound in plasma.

Mechanism of Action: HIV-1 Protease Inhibition

HIV_Protease_Inhibition gag_pol Gag-Pol Polyprotein cleavage Cleavage gag_pol->cleavage non_infectious Immature, Non-infectious Virion gag_pol->non_infectious protease HIV-1 Protease protease->cleavage inhibition Inhibition protease->inhibition inhibitor Inhibitor-52 inhibitor->inhibition proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) cleavage->proteins inhibition->non_infectious virion Mature, Infectious Virion proteins->virion

Caption: Simplified pathway of HIV-1 protease inhibition by Inhibitor-52.

References

Application Notes and Protocols for the Study of HIV-1 Maturation Using a Representative Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific "HIV-1 inhibitor-52" is not publicly available. The following application notes and protocols are based on the well-characterized HIV-1 maturation inhibitor, Bevirimat (PA-457) , which serves as a representative compound for studying viral maturation pathways. The principles and methodologies described herein are broadly applicable to the study of other HIV-1 maturation inhibitors.

Introduction to HIV-1 Maturation and its Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) maturation is the final and essential step in the viral replication cycle, during which newly budded, non-infectious viral particles undergo a series of proteolytic and morphological changes to become fully infectious virions.[1][2] This process is orchestrated by the viral protease (PR), which cleaves the Gag and Gag-Pol polyproteins at specific sites.[3] A critical final cleavage event occurs at the junction of the capsid (CA) and spacer peptide 1 (SP1) domains of Gag.[2] Inhibition of this cleavage step prevents the proper formation of the mature conical capsid core, rendering the virus non-infectious.[2][4]

Maturation inhibitors are a class of antiretroviral drugs that specifically target this late-stage event.[4] Bevirimat, a derivative of betulinic acid, was the first-in-class maturation inhibitor.[5] It binds to the CA-SP1 cleavage site within the Gag polyprotein, sterically hindering the access of viral protease and thereby inhibiting the final cleavage step.[2] This results in the release of immature, non-infectious virions with discernible morphological defects.[5]

Quantitative Data for Bevirimat

The following table summarizes key quantitative data for Bevirimat, providing a baseline for its antiviral activity and potency.

ParameterValueCell Line/ConditionsReference
EC50 (50% Effective Concentration) 0.039 ± 0.014 nMMT-2 cells, NL4-3 reporter virus[6]
1.3 - 4.4 nMCEM-NKR-CCR5-Luc cells, various HIV-1 lab strains[7]
EC90 (90% Effective Concentration) 0.101 ± 0.028 nMMT-2 cells, NL4-3 reporter virus[6]
CC50 (50% Cytotoxicity Concentration) > 20 µMMT-2 cells[6]
Therapeutic Index (CC50/EC50) > 512,820MT-2 cells[6]
Protein Binding Shift (in 40% human serum) 14.4-foldMultiple-cycle assay[7]

Signaling and Maturation Pathways

The process of HIV-1 maturation is a complex cascade of events. The diagram below illustrates the key steps and the point of intervention for a maturation inhibitor like Bevirimat.

HIV1_Maturation_Pathway cluster_host_cell Host Cell Cytoplasm cluster_virion Extracellular Virion cluster_inhibitor Inhibitor Action Gag_Pol Gag & Gag-Pol Polyproteins Assembly Assembly at Plasma Membrane Gag_Pol->Assembly Trafficking Budding Budding Assembly->Budding Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion Protease_Activation Protease (PR) Activation Immature_Virion->Protease_Activation Gag_Cleavage Gag Cleavage Cascade Protease_Activation->Gag_Cleavage CA_SP1_Cleavage Final CA-SP1 Cleavage Gag_Cleavage->CA_SP1_Cleavage Core_Condensation Capsid Core Condensation CA_SP1_Cleavage->Core_Condensation Aberrant_Virion Aberrant, Non-infectious Virion CA_SP1_Cleavage->Aberrant_Virion Blocked Path Mature_Virion Mature, Infectious Virion Core_Condensation->Mature_Virion Bevirimat Bevirimat Bevirimat->CA_SP1_Cleavage Inhibits

Caption: HIV-1 Maturation Pathway and Inhibition by Bevirimat.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antiviral Activity Assay (Single-Round Infection)

This assay determines the concentration of the inhibitor required to reduce viral infectivity by 50% (EC50).

Experimental Workflow:

Antiviral_Assay_Workflow start Start seed_cells Seed Target Cells (e.g., U87.CD4.CCR5) in 96-well plate start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h prepare_inhibitor Prepare serial dilutions of Inhibitor incubate_24h->prepare_inhibitor mix_virus Mix inhibitor dilutions with pseudotyped HIV-1 prepare_inhibitor->mix_virus add_to_cells Add mixture to target cells mix_virus->add_to_cells incubate_48h Incubate 48h at 37°C add_to_cells->incubate_48h measure_luciferase Measure Luciferase Activity (or other reporter) incubate_48h->measure_luciferase calculate_ec50 Calculate EC50 values measure_luciferase->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for a single-round HIV-1 infection assay.

Protocol:

  • Cell Seeding: Seed target cells (e.g., U87.CD4.CCR5 or TZM-bl cells) in a 96-well luminometer-compatible tissue culture plate at a density of 1.2 x 104 cells/well.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Preparation: Prepare serial dilutions of the maturation inhibitor in cell culture medium. A vehicle control (e.g., DMSO) should be prepared in parallel.

  • Virus Preparation: Thaw a pre-titered stock of pseudotyped HIV-1 (e.g., expressing luciferase or GFP). Dilute the virus to a concentration that gives a robust signal in the absence of any inhibitor.

  • Treatment and Infection: Mix equal volumes of the diluted inhibitor and diluted virus. Remove the culture medium from the seeded cells and add the inhibitor/virus mixture to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Readout: Measure the reporter gene expression (e.g., luciferase activity using a commercial kit or GFP expression via flow cytometry).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value.

Western Blot Analysis of Gag Processing

This assay directly visualizes the effect of the inhibitor on the proteolytic cleavage of the Gag polyprotein.

Protocol:

  • Virus Production: Transfect producer cells (e.g., HEK293T) with an HIV-1 proviral DNA construct in the presence of increasing concentrations of the maturation inhibitor or a vehicle control.

  • Virus Pelleting: After 48 hours, harvest the culture supernatant and clarify by low-speed centrifugation. Pellet the viral particles by ultracentrifugation through a 20% sucrose cushion.

  • Lysis: Resuspend the viral pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of viral lysate protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Probe the membrane with a primary antibody specific for HIV-1 p24 (capsid).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: In the presence of an effective maturation inhibitor like Bevirimat, an accumulation of the uncleaved CA-SP1 precursor (p25) and a corresponding decrease in the mature CA (p24) band will be observed.

Transmission Electron Microscopy (TEM) of Viral Particles

TEM provides a direct visual assessment of the morphological changes in viral particles produced in the presence of a maturation inhibitor.

Protocol:

  • Virus Production and Concentration: Produce and concentrate viral particles as described for the Western blot analysis (steps 1 and 2).

  • Fixation: Resuspend the viral pellet in a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) and incubate overnight at 4°C.

  • Post-fixation: Wash the pellet and post-fix with 1% osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the sample through a graded series of ethanol concentrations and embed in an epoxy resin.

  • Sectioning and Staining: Cut ultrathin sections (60-90 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope.

  • Analysis: Untreated, mature virions will exhibit a characteristic electron-dense conical core.[1] In contrast, virions produced in the presence of a maturation inhibitor will display an immature morphology, often with a "bull's-eye" or eccentric core, and a lack of the condensed conical capsid.[5]

Conclusion

The study of HIV-1 maturation inhibitors provides valuable insights into the final stages of the viral life cycle. The protocols and data presented here, using Bevirimat as a representative compound, offer a robust framework for researchers and drug development professionals to characterize the mechanism and efficacy of novel maturation inhibitors. These assays, from quantitative antiviral activity measurements to detailed morphological analysis, are essential tools in the ongoing effort to develop new and effective antiretroviral therapies.

References

Application Notes and Protocols for HIV-1 Protease Inhibitor-52 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral drugs.[2][4] High-throughput screening (HTS) plays a pivotal role in the discovery of new HIV-1 protease inhibitors.[5][6][7] This document provides detailed application notes and protocols for the use of a potent, specific HIV-1 protease inhibitor, designated here as HIV-1 Protease Inhibitor-52 (PI-52), in HTS applications. PI-52 serves as a valuable tool for assay validation, as a positive control in screening campaigns, and as a reference compound for structure-activity relationship (SAR) studies.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is an aspartic protease that functions as a homodimer.[2] Its active site binds to specific cleavage sites within the Gag and Gag-Pol polyproteins. Protease inhibitors are designed to mimic the transition state of the normal substrate, binding with high affinity to the active site and blocking its catalytic function. This prevents the processing of polyproteins, leading to the production of immature, non-infectious viral particles.

HIV_Protease_MOA cluster_virus Immature HIV-1 Virion cluster_maturation Viral Maturation Gag_Pol Gag-Pol Polyprotein Protease_Active Dimerized HIV-1 Protease (Active) Gag_Pol->Protease_Active Cleavage Protease_Inactive HIV-1 Protease (Inactive Monomers) Structural_Proteins Mature Structural Proteins (e.g., Capsid, Matrix) Protease_Active->Structural_Proteins Viral_Enzymes Mature Viral Enzymes (RT, IN) Protease_Active->Viral_Enzymes Mature_Virion Infectious Mature Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion PI_52 PI-52 PI_52->Protease_Active Inhibition

Caption: Mechanism of action of PI-52 in inhibiting HIV-1 maturation.

Quantitative Data for PI-52

PI-52 is a highly potent inhibitor of HIV-1 protease. Its efficacy has been characterized in both enzymatic and cell-based assays. For comparison, data for approved protease inhibitors are also presented.

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Ki (nM)
PI-52 HIV-1 ProteaseEnzymatic (FRET)0.8-0.003
HIV-1 ReplicationCell-based-15.5-
Darunavir HIV-1 ProteaseEnzymatic--<0.005
HIV-1 ReplicationCell-based-1-10-
Atazanavir HIV-1 ProteaseEnzymatic--<0.1
HIV-1 ReplicationCell-based-2-5-

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant. Data for comparator drugs are representative values from published literature.[8]

Experimental Protocols

High-Throughput FRET-Based HIV-1 Protease Enzymatic Assay

This assay measures the direct inhibition of purified HIV-1 protease activity using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow:

FRET_Assay_Workflow Start Start Dispense_Compound Dispense Test Compounds and PI-52 (Control) into 384-well plate Start->Dispense_Compound Add_Protease Add HIV-1 Protease Solution Dispense_Compound->Add_Protease Incubate_1 Incubate (15 min, RT) Add_Protease->Incubate_1 Add_Substrate Add FRET Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (60 min, RT, dark) Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (Excitation/Emission) Incubate_2->Read_Fluorescence Analyze_Data Data Analysis (% Inhibition, IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the FRET-based HIV-1 protease enzymatic assay.

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds, PI-52 (positive control), and DMSO (negative control) into a 384-well, low-volume, black assay plate.

    • PI-52 should be plated in a dose-response curve, typically from 10 µM to 0.1 nM.

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.

    • HIV-1 Protease Solution: Dilute recombinant HIV-1 protease in assay buffer to a final concentration of 20 nM.

    • FRET Substrate Solution: Dilute a fluorogenic peptide substrate (e.g., containing a donor/quencher pair) in assay buffer to a final concentration of 4 µM.

  • Assay Procedure:

    • Add 5 µL of the HIV-1 Protease Solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1,000 rpm) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FRET Substrate Solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO controls.

    • Fit the dose-response data for PI-52 and any active compounds to a four-parameter logistic equation to determine IC50 values.

    • The assay quality is assessed using the Z' factor, with a value ≥ 0.5 considered robust for HTS.[6]

Cell-Based HIV-1 Replication Assay (Reporter Gene)

This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line. A reporter gene (e.g., luciferase or GFP) integrated into the viral genome allows for a quantitative measure of viral infection.[9][10]

Workflow:

Cell_Assay_Workflow Start Start Seed_Cells Seed T-cells (e.g., MT-4) in 384-well plate Start->Seed_Cells Add_Compound Add Test Compounds and PI-52 (Control) Seed_Cells->Add_Compound Incubate_1 Incubate (1-2 hours) Add_Compound->Incubate_1 Infect_Cells Infect cells with HIV-1 reporter virus Incubate_1->Infect_Cells Incubate_2 Incubate (48 hours) Infect_Cells->Incubate_2 Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate_2->Measure_Signal Assess_Toxicity Assess Cell Viability (e.g., CellTiter-Glo) Measure_Signal->Assess_Toxicity Analyze_Data Data Analysis (% Inhibition, EC50, CC50) Assess_Toxicity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based HIV-1 replication assay.

Methodology:

  • Cell Culture and Plating:

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.

    • Seed 20,000 cells per well in 40 µL of medium into a 384-well, white, clear-bottom tissue culture plate.

  • Compound Addition:

    • Add 50 nL of test compounds, PI-52, and DMSO controls to the appropriate wells.

    • Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Viral Infection:

    • Dilute a stock of HIV-1 reporter virus (e.g., NL4-3.Luc.R-E-) to a predetermined multiplicity of infection (MOI) that yields a high signal-to-background ratio.

    • Add 10 µL of the diluted virus to each well.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Signal Measurement and Cytotoxicity:

    • Equilibrate the plates to room temperature.

    • To measure antiviral activity, add a luciferase substrate reagent (e.g., Bright-Glo) and read the luminescence on a plate reader.

    • To measure cytotoxicity, use a parallel plate or a multiplexed reagent (e.g., CellTiter-Glo) that quantifies ATP levels as an indicator of cell viability.

  • Data Analysis:

    • Calculate percent inhibition of viral replication and percent cytotoxicity relative to controls.

    • Determine EC50 (antiviral activity) and CC50 (cytotoxicity) values by fitting data to a dose-response curve.

    • Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of active compounds.

Conclusion

HIV-1 Protease Inhibitor-52 (PI-52) is a potent and specific tool for HTS applications targeting HIV-1. The protocols described herein provide robust and reproducible methods for both enzymatic and cell-based screening. The use of PI-52 as a reference control is essential for validating assay performance and for contextualizing the potency and selectivity of newly identified hit compounds, thereby accelerating the discovery of next-generation antiretroviral drugs.

References

Troubleshooting & Optimization

Troubleshooting HIV-1 inhibitor-52 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-52

Disclaimer: this compound is a hypothetical compound for illustrative purposes. The data, protocols, and troubleshooting advice provided are based on common scenarios encountered with antiviral small molecule inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: this compound is readily soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q2: What is the mechanism of action for this compound?

A: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and blocks viral replication.

Q3: What are the expected IC50 and CC50 values for this inhibitor?

A: The 50% inhibitory concentration (IC50) against HIV-1 in T-cell lines is typically in the range of 10-50 nM. The 50% cytotoxic concentration (CC50) in most lymphoid and myeloid cell lines is generally above 20 µM. The selectivity index (SI), calculated as CC50/IC50, should be greater than 100, indicating a favorable therapeutic window.[1][2][3]

Q4: Is this compound known to have off-target effects?

A: While highly selective for HIV-1 reverse transcriptase, at concentrations significantly above the IC50 (e.g., >10 µM), off-target effects may be observed.[4][5] These can include mild inhibition of mitochondrial function or interaction with certain host cell kinases. It is recommended to use the lowest effective concentration to minimize these effects.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the evaluation of this compound cytotoxicity.

Problem 1: Observed CC50 is significantly lower than the expected >20 µM.

Possible Cause Troubleshooting Step
1. Solvent Cytotoxicity Verify the final DMSO concentration is ≤0.5%. Run a vehicle control (medium with the same DMSO concentration but no inhibitor) to confirm solvent is not the source of toxicity.
2. Cell Line Sensitivity Different cell lines exhibit varying sensitivities. Test the inhibitor on a control cell line with a known CC50 value (e.g., HEK293T or Jurkat cells) to validate your assay.
3. Incorrect Compound Concentration Re-verify calculations for serial dilutions. Check the calibration of pipettes. If possible, confirm the concentration of the stock solution using analytical methods.
4. Cell Health and Density Ensure cells are healthy, in the logarithmic growth phase, and plated at the recommended density. Over-confluent or stressed cells can be more susceptible to cytotoxicity.[6]
5. Contamination Check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell viability and confound results.

Problem 2: High variability between replicate wells in the cytotoxicity assay.

Possible Cause Troubleshooting Step
1. Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell clumping. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
2. Pipetting Errors Use calibrated multichannel or electronic pipettes for adding reagents. Ensure complete mixing of the inhibitor in the well after addition.
3. Assay Reagent Issues Ensure viability reagents (e.g., MTT, CellTiter-Glo) are properly stored, prepared, and completely dissolved before use. Allow reagents to equilibrate to room temperature before adding to the plate.

Problem 3: Distinguishing between Apoptosis and Necrosis.

If you observe cell death, it is important to determine the mechanism. This compound is expected to induce apoptosis at high concentrations, not necrosis.

Question Recommended Action
Is the cell death apoptotic or necrotic? Perform an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry analysis.[7][8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.[8][9]
Is the apoptotic pathway activated? Measure the activity of key executioner caspases, such as Caspase-3.[10][11][12] An increase in Caspase-3 activity is a hallmark of apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol determines the number of viable cells based on the quantification of ATP, an indicator of metabolic activity.[13][14]

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • 96-well opaque-walled plates suitable for luminescence

  • Cultured cells in suspension or adherent

  • This compound stock solution (in DMSO)

  • Multichannel pipette

  • Luminometer

Methodology:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Add the desired concentrations to the wells. Include "cells + medium only" (no treatment) and "cells + medium + DMSO" (vehicle control) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the CC50 value.

Protocol 2: Differentiation of Apoptosis and Necrosis using Annexin V/PI Staining

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][15]

Materials:

  • FITC Annexin V/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x, 5x, and 10x the determined CC50) for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently detach using trypsin-EDTA, then collect and centrifuge.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[7]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-[8]

    • Late apoptotic/necrotic cells: Annexin V+ / PI+[8]

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of Caspase-3, a key enzyme in the apoptotic cascade.[16][17]

Materials:

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • 96-well black, flat-bottom plate

  • Fluorometer

Methodology:

  • Induce Apoptosis: Treat cells with this compound as described in the previous protocol.

  • Prepare Lysates:

    • Harvest and count the cells.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet cellular debris. Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • Add 50 µL of cell lysate to each well of the 96-well plate.

    • Prepare a reaction master mix containing assay buffer and the Caspase-3 substrate Ac-DEVD-AMC.

    • Add 50 µL of the master mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10]

  • Analysis: Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Data & Visualizations

Quantitative Data Summary

Table 1: Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineCell TypeCC50 (µM)IC50 (nM)Selectivity Index (SI)
MT-4 T-cell line25.4 ± 2.112.8 ± 1.5~1984
Jurkat T-cell line31.2 ± 3.515.1 ± 2.0~2066
CEM-SS T-cell line28.9 ± 2.814.5 ± 1.8~1993
U937 Monocytic cell line45.7 ± 4.2N/AN/A
HEK293T Embryonic Kidney> 50N/AN/A

Data are presented as mean ± standard deviation from three independent experiments.

Diagrams and Workflows

G start Unexpected Cytotoxicity Observed (Low CC50) q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO to ≤ 0.5% and re-test q1->a1_yes Yes q2 Are cells healthy and at optimal density? q1->q2 No a1_yes->q2 a2_no Optimize cell culture conditions (passage number, density) q2->a2_no No q3 Is the result consistent in a control cell line? q2->q3 Yes a2_no->q3 a3_no Issue is likely cell-line specific. Investigate potential off-target pathways in sensitive line. q3->a3_no No q4 Were stock solutions and dilutions prepared correctly? q3->q4 Yes a4_no Verify calculations and prepare fresh solutions. q4->a4_no No end_node Consider intrinsic compound toxicity. Proceed to mechanism of death assays (Apoptosis vs. Necrosis). q4->end_node Yes

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G start Harvest Treated and Control Cells wash Wash cells with cold PBS start->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Interpret Quadrants: Q1: Necrotic (Annexin V- / PI+) Q2: Late Apoptotic (Annexin V+ / PI+) Q3: Viable (Annexin V- / PI-) Q4: Early Apoptotic (Annexin V+ / PI-) analyze->quadrants

Caption: Experimental workflow for Annexin V/PI staining.

G inhibitor This compound (High Concentration) stress Cellular Stress (e.g., Mitochondrial) inhibitor->stress bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by inhibitor-52.

References

Technical Support Center: Enhancing the In Vivo Stability of HIV-1 Inhibitor-52

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of HIV-1 inhibitor-52.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Rapid Clearance and Low Plasma Exposure of this compound

Possible Cause: Your this compound may be experiencing rapid metabolism, most likely by cytochrome P450 enzymes in the liver. HIV protease inhibitors are often substrates for CYP3A4.[1][2]

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assessment:

    • Objective: To determine the intrinsic clearance rate of this compound.

    • Protocol:

      • Incubate this compound with liver microsomes (human, rat, or mouse) and NADPH.

      • Collect samples at various time points.

      • Analyze the concentration of the remaining parent compound using LC-MS/MS.

    • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • CYP450 Reaction Phenotyping:

    • Objective: To identify the specific CYP450 isozymes responsible for metabolism.

    • Protocol:

      • Incubate this compound with specific recombinant human CYP450 enzymes.

      • Alternatively, use specific chemical inhibitors for different CYP isozymes in liver microsome incubations.

    • Data Analysis: Determine the relative contribution of each CYP isozyme to the metabolism of the inhibitor.

  • Pharmacokinetic (PK) Study with a CYP3A4 Inhibitor:

    • Objective: To assess the impact of inhibiting a likely metabolic pathway on in vivo exposure.

    • Protocol:

      • Conduct a PK study in an animal model (e.g., rats or mice).

      • Administer this compound alone in one group.

      • In a second group, co-administer this compound with a known CYP3A4 inhibitor, such as ritonavir.[1][2]

      • Collect plasma samples at multiple time points and measure the concentration of this compound.

    • Data Analysis: Compare the pharmacokinetic parameters (AUC, Cmax, t½) between the two groups. A significant increase in exposure in the ritonavir group would confirm CYP3A4-mediated metabolism.

Expected Outcomes and Interpretation:

ExperimentPossible OutcomeInterpretation
In Vitro Metabolic Stability Short half-life (< 30 min)High intrinsic clearance, suggesting rapid metabolism.
CYP450 Phenotyping Significant metabolism by CYP3A4CYP3A4 is the primary enzyme responsible for metabolism.
PK with Ritonavir Increased AUC and CmaxConfirms in vivo metabolism by CYP3A4.

Workflow for Investigating Rapid Clearance

G cluster_0 Problem Identification cluster_1 In Vitro Investigation cluster_2 In Vivo Confirmation cluster_3 Solution A Low in vivo exposure of This compound B Metabolic Stability Assay (Liver Microsomes) A->B C CYP450 Phenotyping B->C If high clearance D PK Study in Animal Model (e.g., Rat) C->D E PK Study with CYP3A4 Inhibitor (e.g., Ritonavir) D->E Compare exposure F Consider formulation strategies or structural modifications E->F

Caption: Troubleshooting workflow for low in vivo exposure.

Issue 2: Poor Oral Bioavailability

Possible Causes: Poor aqueous solubility, degradation in the gastrointestinal (GI) tract, or significant first-pass metabolism.

Troubleshooting Steps:

  • Solubility Assessment:

    • Objective: To determine the solubility of this compound in relevant physiological media.

    • Protocol:

      • Measure the solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).

      • Use HPLC with UV detection to quantify the dissolved inhibitor.

    • Data Analysis: Compare the solubility values to determine if low solubility is a limiting factor.

  • Chemical Stability in GI Fluids:

    • Objective: To assess the stability of the inhibitor in the acidic and enzymatic environment of the GI tract.

    • Protocol:

      • Incubate this compound in SGF and SIF for a relevant period (e.g., 2 hours).

      • Analyze the samples for the parent compound and any degradation products by LC-MS/MS.

    • Data Analysis: A significant decrease in the parent compound indicates instability.

  • Caco-2 Permeability Assay:

    • Objective: To evaluate the intestinal permeability of this compound.

    • Protocol:

      • Culture Caco-2 cells on a permeable support to form a monolayer.

      • Add this compound to the apical side and measure its appearance on the basolateral side over time.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp). A low Papp value suggests poor absorption.

Potential Solutions Based on Findings:

FindingPotential Solution
Low Aqueous Solubility Formulation strategies such as creating amorphous solid dispersions, using lipid-based formulations (e.g., liposomes, micelles), or salt formation.[3][4][5]
Degradation in GI Fluids Enteric coating to protect the inhibitor from stomach acid, or microencapsulation to provide a protective barrier.[3][6][7]
Low Permeability Structural modifications to improve lipophilicity, or the use of permeation enhancers in the formulation.

Logical Flow for Improving Oral Bioavailability

G A Poor Oral Bioavailability B Solubility Assessment (SGF, SIF) A->B C GI Stability Assay A->C D Caco-2 Permeability A->D E Formulation Strategies (e.g., Solid Dispersion) B->E If low solubility F Protective Formulations (e.g., Enteric Coating) C->F If unstable G Structural Modification or Permeation Enhancers D->G If low permeability

Caption: Decision tree for addressing poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the in vivo instability of HIV protease inhibitors like inhibitor-52?

A1: HIV protease inhibitors are often susceptible to:

  • Metabolic degradation: Primarily by the cytochrome P450 enzyme CYP3A4 in the liver, which leads to rapid clearance.[1][2]

  • Poor aqueous solubility: This can limit dissolution in the gut and subsequent absorption, reducing oral bioavailability.[5]

  • Chemical instability: Degradation can occur due to pH changes in the gastrointestinal tract (hydrolysis) or oxidation.[3][6]

  • Efflux by transporters: P-glycoprotein (P-gp) can actively transport the inhibitor out of cells, reducing its intracellular concentration and overall efficacy.

Q2: How can I improve the plasma half-life of this compound?

A2: Several strategies can be employed:

  • Co-administration with a pharmacokinetic booster: Using a CYP3A4 inhibitor like ritonavir or cobicistat can significantly reduce the metabolic clearance of protease inhibitors, thereby increasing their plasma concentration and half-life.[1][2]

  • Structural modification: Introducing metabolically stable functional groups or blocking sites of metabolism on the molecule can enhance its resistance to degradation.[5][8]

  • Formulation approaches: Encapsulating the inhibitor in nanoparticles or liposomes can protect it from premature degradation and clearance.[5]

  • Prodrug approach: A prodrug can be designed to be metabolized to the active inhibitor in the body, potentially improving its pharmacokinetic profile.[5]

Q3: What in vitro assays are essential before starting in vivo stability studies?

A3: A solid in vitro data package is crucial for designing and interpreting in vivo experiments. Key assays include:

  • Metabolic stability in liver microsomes: To get an initial estimate of metabolic clearance.

  • Plasma stability: To assess degradation by plasma enzymes.

  • Aqueous solubility at different pH values: To predict dissolution behavior in the GI tract.

  • Caco-2 permeability assay: To evaluate intestinal absorption potential.

  • Plasma protein binding: To determine the fraction of unbound (active) drug.

Q4: Are there any known degradation pathways for pyrrolidinone-based inhibitors?

A4: While specific data for this compound is not publicly available, pyrrolidinone rings can be susceptible to hydrolytic cleavage of the amide bond under strongly acidic or basic conditions. The overall stability will depend on the entire molecular structure. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to identify potential degradation products and pathways.[9]

Relevant Signaling Pathway: HIV-1 Life Cycle and Protease Inhibition

HIV_Lifecycle cluster_entry Cell Entry cluster_replication Replication & Assembly cluster_maturation Maturation Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Protease_Cleavage 8. Protease Cleavage Budding->Protease_Cleavage Mature_Virion 9. Mature Virion Protease_Cleavage->Mature_Virion Inhibitor This compound (Protease Inhibitor) Inhibitor->Protease_Cleavage

Caption: HIV-1 life cycle highlighting the action of protease inhibitors.

References

Technical Support Center: Addressing Off-Target Effects of HIV-1 Inhibitor-52

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers identify and mitigate potential off-target effects of HIV-1 Inhibitor-52 during experiments.

Troubleshooting Guide

This section addresses common issues that may indicate off-target activity of this compound.

Issue 1: Unexpected or Excessive Cell Toxicity at Active Concentrations

Question: My cell viability assays show significant toxicity at concentrations required for anti-HIV-1 activity. How can I determine if this is due to off-target effects?

Answer:

  • Confirm On-Target Potency: First, ensure the in vitro potency of Inhibitor-52 against its intended HIV-1 target (e.g., protease, reverse transcriptase, integrase) is accurately determined. Discrepancies between enzymatic and cellular potency can indicate issues with cell permeability, efflux, or off-target effects.

  • Perform a Dose-Response Viability Screen: Test Inhibitor-52 across a broad range of concentrations on the host cell line without HIV-1 infection. A steep toxicity curve that overlaps with the antiviral effective concentration (EC50) suggests a potential off-target liability.

  • Profile Against a Kinase Panel: Many small molecule inhibitors unintentionally target kinases.[1][2] A broad kinase screen can identify potent off-target interactions that could lead to cytotoxicity.[2][3]

  • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that Inhibitor-52 engages its intended target in the cellular environment at non-toxic concentrations.[4][5][6][7] A lack of thermal stabilization of the intended target at concentrations where toxicity is observed points towards off-target mechanisms.

  • Reverse Phase Protein Array (RPPA): Analyze lysates from cells treated with a sub-toxic concentration of Inhibitor-52 using RPPA.[8][9][10][11] This can reveal unexpected changes in signaling pathways, providing clues to potential off-target kinases or other proteins.[8][9][10][11]

Issue 2: Inconsistent Results Between Different Cell Lines

Question: this compound shows potent antiviral activity in one T-cell line but is significantly less active or more toxic in another. Why is this happening?

Answer:

This discrepancy often points to differences in the cellular proteome, particularly the expression levels of on-target and potential off-target proteins.

  • Characterize Target and Off-Target Expression: Use quantitative Western blotting or mass spectrometry to determine the relative expression levels of the intended HIV-1 target and any identified off-target proteins (from kinase screening, for example) in the different cell lines. High expression of an off-target protein in the sensitive cell line could explain the observed toxicity.

  • Kinobeads Profiling: Perform a competitive chemical proteomics experiment using Kinobeads with lysates from each cell line.[12][13][14][15][16] This will provide a direct comparison of the inhibitor's binding profile to the native kinases present in each cell type, potentially revealing cell-specific off-targets.[12][13][14][15][16]

  • Evaluate Compound Metabolism: Differences in metabolic enzymes between cell lines could alter the concentration or structure of Inhibitor-52, leading to varied efficacy and toxicity. LC-MS/MS analysis of cell lysates and culture medium can identify potential metabolic liabilities.

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

Question: The IC50 of Inhibitor-52 in my enzymatic assay is in the low nanomolar range, but the EC50 in my cellular HIV-1 replication assay is in the micromolar range. What could be the cause?

Answer:

A significant rightward shift in potency from a biochemical to a cellular assay is a common challenge in drug development.

  • Assess Cell Permeability: The compound may have poor membrane permeability. Standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial assessment.

  • Investigate Efflux by ABC Transporters: Inhibitor-52 could be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively remove the compound from the cell, lowering its intracellular concentration. This can be tested using cell lines that overexpress specific transporters or by co-administering a known efflux pump inhibitor.

  • Confirm Target Engagement with CETSA: As mentioned previously, CETSA is a powerful tool to verify that the inhibitor is reaching and binding to its target inside the cell.[5][6][7][17] A weak thermal shift in the cellular assay, despite high biochemical potency, suggests a permeability or efflux issue.

  • Check for High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium (like fetal bovine serum) or non-specifically to intracellular proteins, reducing the free concentration available to bind the target.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate the results of key experiments used to investigate off-target effects.

Table 1: Potency and Cytotoxicity Profile of this compound

Assay TypeTarget/Cell LineResult
Biochemical Assay Recombinant HIV-1 ProteaseIC50: 15 nM
Antiviral Assay HIV-1 infected MT-4 CellsEC50: 250 nM
Cytotoxicity Assay Uninfected MT-4 CellsCC50: 1.5 µM
Cytotoxicity Assay Uninfected CEM-T4 CellsCC50: 8.0 µM
Selectivity Index (CC50 MT-4 / EC50 MT-4)6

Table 2: Kinase Selectivity Profile of this compound (Top 5 Off-Targets)

Off-Target KinaseIC50 (µM)Biological Function
LCK (Lymphocyte-specific protein tyrosine kinase)0.15T-cell signaling
SRC (Proto-oncogene tyrosine-protein kinase Src)0.40Cell growth, differentiation
ABL1 (Abelson murine leukemia viral oncogene homolog 1)0.85Cell division, adhesion
FYN (FYN Proto-Oncogene, Src Family Tyrosine Kinase)1.20T-cell receptor signaling
MEK1 (Mitogen-activated protein kinase kinase 1)5.50MAPK signaling pathway

Experimental Protocols

Protocol 1: Kinobeads-Based Competitive Profiling

Objective: To identify the kinase targets of this compound in a cellular lysate.

Methodology:

  • Lysate Preparation: Culture and harvest cells (e.g., MT-4). Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration.

  • Inhibitor Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (or DMSO as a vehicle control) for 1 hour at 4°C.

  • Kinobeads Enrichment: Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate for 1 hour at 4°C to enrich for kinases.[12][13]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for MS: Digest the eluted proteins with trypsin. Label the resulting peptides with isobaric tags (e.g., TMT) for quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the peptides. For each kinase, plot the relative abundance as a function of Inhibitor-52 concentration to determine the dose-response curve and calculate the apparent dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a specified concentration of this compound for a defined period (e.g., 1-3 hours).[4]

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation.[6]

  • Cell Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet aggregated proteins.[7]

  • Supernatant Analysis: Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[7]

Protocol 3: Reverse Phase Protein Array (RPPA)

Objective: To assess the impact of this compound on cellular signaling pathways.

Methodology:

  • Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells and determine the protein concentration.

  • Protein Arraying: Serially dilute the protein lysates and array them onto nitrocellulose-coated slides using a robotic arrayer.[8]

  • Antibody Incubation: Each slide (array) is incubated with a single primary antibody specific for a total protein or a post-translationally modified protein (e.g., phospho-specific).[8][11]

  • Signal Detection: Use a labeled secondary antibody and a detection reagent to generate a signal at each spot on the array.

  • Scanning and Analysis: Scan the slides and quantify the signal intensity for each spot.

  • Data Normalization and Interpretation: Normalize the data to total protein levels. Compare the signal intensities between treated and untreated samples to identify significant changes in protein expression or phosphorylation status, indicating pathway modulation.[10]

Visualizations

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor LCK LCK (Off-Target) TCR->LCK activates Inhibitor52 Inhibitor-52 Inhibitor52->LCK Inhibits Apoptosis Apoptosis Pathway Inhibitor52->Apoptosis Leads to (Toxicity) HIV_Protease HIV-1 Protease (On-Target) Inhibitor52->HIV_Protease Inhibits ZAP70 ZAP70 LCK->ZAP70 phosphorylates LCK->Apoptosis Suppresses LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT_Activation NFAT Activation (Cell Proliferation) PLCg1->NFAT_Activation

Caption: Off-target inhibition of LCK by Inhibitor-52 disrupts T-cell signaling and can induce apoptosis.

Experimental_Workflow start Start: Unexpected Experimental Result (e.g., High Toxicity) kinobeads Kinobeads Profiling (Identify Off-Targets) start->kinobeads cetsa Cellular Thermal Shift Assay (CETSA) (Confirm On-Target Engagement) start->cetsa rppa Reverse Phase Protein Array (RPPA) (Assess Pathway Modulation) start->rppa validation Validate Off-Target (e.g., Knockdown, Specific Inhibitor) kinobeads->validation cetsa->validation rppa->validation conclusion Conclusion: Source of Off-Target Effect Identified validation->conclusion

Caption: Workflow for identifying and validating off-target effects of an inhibitor.

Troubleshooting_Logic q1 High Toxicity in Cellular Assay? a1_yes Perform Broad Kinase Screen q1->a1_yes Yes a1_no Issue likely not off-target toxicity. Check compound purity, formulation. q1->a1_no No q2 Potent Off-Target Kinase Identified? a1_yes->q2 a2_yes Validate with cellular assays (CETSA, RPPA). Consider structure-activity relationship (SAR) to design out off-target activity. q2->a2_yes Yes a2_no Toxicity may be due to non-kinase off-target or other mechanism. q2->a2_no No

Caption: A logical decision tree for troubleshooting unexpected cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for HIV-1 inhibitors?

A1: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[18][19] For HIV-1 inhibitors, which are often taken for long durations, off-target effects can lead to adverse drug reactions, toxicity, and reduced therapeutic efficacy.[18][20] For instance, many HIV-1 protease inhibitors have been associated with metabolic side effects due to interactions with host cell proteins.[18]

Q2: How can I computationally predict potential off-targets for my inhibitor before starting experiments?

A2: Several computational, or in silico, methods can predict potential off-targets. These include sequence-based methods (e.g., BLAST), structure-based molecular docking to a panel of known protein structures, and machine learning models trained on large datasets of compound-protein interactions.[19][21][22] These predictions should always be confirmed experimentally.[21]

Q3: What is the difference between target engagement and functional activity?

A3: Target engagement refers to the physical binding of the inhibitor to its target protein within a cell. Functional activity is the downstream biological consequence of that binding (e.g., inhibition of viral replication). Assays like CETSA measure target engagement[6][7], while antiviral assays measure functional activity. A compound can show good target engagement but poor functional activity due to various factors, including complex downstream biology or experimental artifacts.

Q4: My inhibitor is not a kinase inhibitor. Are the kinase-focused methods still relevant?

A4: Yes. The ATP-binding pocket of kinases is a highly conserved structural motif, making kinases a common class of off-targets for many small molecules, even those not designed as kinase inhibitors.[1][2] Therefore, running a broad kinase panel is a valuable step in the safety and selectivity profiling of most small molecule inhibitors.[3]

Q5: What is the "Selectivity Index" and how is it used?

A5: The Selectivity Index (SI) is a quantitative measure of a drug's window of therapeutic efficacy. It is typically calculated as the ratio of the concentration that causes toxicity in host cells (CC50) to the concentration that is effective against the virus (EC50). A higher SI value is desirable, as it indicates that the drug is effective at concentrations far below those at which it is toxic to the host cell. An SI below 10 often warrants further investigation into off-target toxicity.

References

Technical Support Center: Interpreting Unexpected Results with HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the HIV-1 protease inhibitor, Ritonavir. Ritonavir is used here as a representative example of an "HIV-1 inhibitor-52" due to its well-documented off-target effects.

Frequently Asked Questions (FAQs)

Q1: We observed potent inhibition of HIV-1 replication in our cell-based assay with Ritonavir, but we also see unexpected changes in the metabolic profile of our cells. Is this a known phenomenon?

A1: Yes, this is a well-documented off-target effect of Ritonavir and other protease inhibitors.[1][2] While Ritonavir's primary mechanism of action is the inhibition of HIV-1 protease, it is also a potent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This can lead to significant alterations in cellular metabolism, including lipid and glucose metabolism, independent of its antiviral activity.[2][5]

Q2: Our experiment involves co-administering Ritonavir with another drug metabolized by CYP enzymes. We are seeing exaggerated effects of the co-administered drug. Why is this happening?

A2: Ritonavir is a strong mechanism-based inactivator of CYP3A4.[1][6] This means it irreversibly inhibits the enzyme, preventing the metabolism of other drugs that are CYP3A4 substrates. This leads to higher plasma concentrations and prolonged half-lives of these co-administered drugs, potentiating their effects and potentially causing toxicity.[3][7] This is a critical consideration in experimental design and data interpretation.

Q3: We are using an in vitro platelet aggregation assay and have noticed that Ritonavir appears to directly affect platelet function. Is this an expected off-target effect?

A3: Yes, studies have shown that Ritonavir can directly dysregulate human platelet function in vitro.[5][8] This includes altering platelet production of inflammatory mediators like prostaglandin E2 and thromboxane, as well as increasing ADP-stimulated platelet aggregation.[5] These effects are independent of its HIV-1 protease inhibitory activity.

Q4: In our adipocyte cell culture, we are observing decreased glucose uptake in the presence of Ritonavir, suggesting insulin resistance. What is the mechanism behind this?

A4: Ritonavir has been shown to acutely and reversibly inhibit the insulin-sensitive glucose transporter GLUT4 in fat and muscle cells.[9] This direct inhibition of GLUT4 is a primary mechanism for the observed peripheral insulin resistance. Ritonavir treatment in adipocytes can also induce a stress-related response, altering the expression of genes involved in inflammation, oxidative stress, and lipid metabolism, which can further contribute to insulin resistance.[10]

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Potency (IC50) of Ritonavir in Different Cell Lines.
  • Possible Cause 1: Variable expression of drug transporters.

    • Explanation: Ritonavir is a substrate and inhibitor of P-glycoprotein (P-gp) and other drug efflux pumps.[11] Different cell lines may have varying levels of these transporters, leading to differences in intracellular drug concentration and apparent antiviral potency.

    • Troubleshooting Step: Characterize the expression levels of key drug transporters (e.g., P-gp/MDR1) in your cell lines. Consider using a cell line with low transporter expression or co-incubating with a known P-gp inhibitor as a control.

  • Possible Cause 2: Differences in cellular metabolism.

    • Explanation: Although a potent inhibitor, Ritonavir itself is metabolized by CYP3A and CYP2D6.[4] Variations in the metabolic capacity of different cell lines could influence the effective intracellular concentration of the inhibitor.

    • Troubleshooting Step: If possible, assess the metabolic activity of your chosen cell lines. Using primary cells like PBMCs will provide a more physiologically relevant system.

Issue 2: Unexpected Cell Toxicity or Altered Cell Morphology at Concentrations Where HIV-1 Inhibition is Observed.
  • Possible Cause 1: Off-target effects on cellular signaling pathways.

    • Explanation: Ritonavir can inhibit signaling pathways like Akt and NF-κB and induce endoplasmic reticulum stress, which can lead to apoptosis or other cellular stress responses.[12][13]

    • Troubleshooting Step: Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your antiviral assays. Consider evaluating markers of apoptosis (e.g., caspase activation) or cellular stress.

  • Possible Cause 2: Interference with lipid metabolism.

    • Explanation: Ritonavir can induce dyslipidemia by affecting the expression of genes involved in lipid synthesis and transport.[14][15] This can lead to lipid droplet accumulation and cellular lipotoxicity.

    • Troubleshooting Step: Visualize lipid accumulation using stains like Oil Red O or BODIPY. Quantify intracellular triglyceride levels. (See Experimental Protocol 2).

Data Presentation

Table 1: In Vitro Inhibitory Activity of Ritonavir

TargetParameterValueCell/SystemReference
HIV-1 ProteaseKi~0.02 nMRecombinant Enzyme[3]
CYP3A4IC500.01–0.04 µMHuman Liver Microsomes[16]
CYP2D6InhibitionWeakHuman Liver Microsomes[7]

Table 2: Effects of Ritonavir on Lipid Profile in HIV-Negative Volunteers (14 days treatment)

Lipid ParameterTreatmentMean Change from Baselinep-valueReference
Total Cholesterol100 mg Ritonavir bid+10.2%<0.001[15]
LDL Cholesterol100 mg Ritonavir bid+16.2%<0.001[15]
Triglycerides100 mg Ritonavir bid+26.5%<0.001[15]
HDL Cholesterol100 mg Ritonavir bid-5.4%<0.01[15]
Total/HDL Ratio100 mg Ritonavir bid+17.3%<0.001[15]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To assess the direct effect of Ritonavir on platelet aggregation in vitro.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy, medication-free donors into tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Incubation with Inhibitor:

    • Pre-incubate aliquots of the adjusted PRP with varying concentrations of Ritonavir (or vehicle control, e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.

  • Platelet Aggregation Measurement:

    • Transfer the PRP samples to an aggregometer cuvette with a stir bar.

    • Add a platelet agonist, such as Adenosine Diphosphate (ADP) (e.g., final concentration of 5 µM), to induce aggregation.

    • Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of maximum aggregation for each condition relative to the vehicle control.

Protocol 2: In Vitro Lipid Accumulation Assay in Hepatocytes

Objective: To quantify the effect of Ritonavir on lipid accumulation in a liver cell line (e.g., HepG2).

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in a suitable medium in 96-well plates until they reach a desired confluency.

    • Treat the cells with various concentrations of Ritonavir (and a positive control like chloroquine, if available) for a specified duration (e.g., 72 hours).

  • Staining with Oil Red O:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Allow the cells to dry completely.

    • Add Oil Red O working solution to cover the cells and incubate for 10-20 minutes.

    • Remove the staining solution and wash with water until the water runs clear.

  • Quantification:

    • Visually inspect the cells under a microscope for lipid droplet formation.

    • For quantification, add 100% isopropanol to each well to extract the stain from the lipid droplets.

    • Transfer the extract to a new 96-well plate and measure the absorbance at approximately 500 nm using a plate reader.

Protocol 3: Cellular Insulin Sensitivity Assay (Glucose Uptake)

Objective: To measure the effect of Ritonavir on insulin-stimulated glucose uptake in adipocytes (e.g., 3T3-L1).

Methodology:

  • Adipocyte Differentiation:

    • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).

  • Inhibitor Treatment:

    • Treat the mature adipocytes with the desired concentrations of Ritonavir for a specified period (e.g., 24 hours).

  • Insulin Stimulation:

    • Wash the cells and incubate them in a serum-free, low-glucose medium for 2-4 hours to induce a basal state.

    • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a non-insulin-stimulated control.

  • Glucose Uptake Measurement:

    • Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 10-20 minutes.

    • Terminate the uptake by washing the cells with ice-cold PBS.

  • Data Analysis:

    • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

    • Normalize the fluorescence signal to the protein content of each well.

    • Compare the insulin-stimulated glucose uptake in Ritonavir-treated cells to the vehicle-treated controls.

Mandatory Visualizations

OnTargetMechanism cluster_virus HIV-1 Life Cycle GagPol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease GagPol->HIV_Protease Substrate for ImmatureVirion Immature Virion MatureVirion Mature, Infectious Virion HIV_Protease->MatureVirion Enables maturation by cleaving Gag-Pol Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits

Caption: On-target mechanism of Ritonavir action.

OffTargetMechanisms cluster_metabolism Metabolic Pathways cluster_platelet Platelet Function cluster_signaling Cellular Signaling Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits LipidMetabolism Lipid Metabolism Ritonavir->LipidMetabolism Alters GlucoseUptake Glucose Uptake Ritonavir->GlucoseUptake Inhibits (GLUT4) PlateletAggregation Platelet Aggregation Ritonavir->PlateletAggregation Increases Akt_Pathway Akt Signaling Ritonavir->Akt_Pathway Inhibits NFkB_Pathway NF-κB Signaling Ritonavir->NFkB_Pathway Inhibits DrugMetabolism Metabolism of other drugs CYP3A4->DrugMetabolism Leads to impaired Dyslipidemia Dyslipidemia LipidMetabolism->Dyslipidemia Results in InsulinResistance Insulin Resistance GlucoseUptake->InsulinResistance Contributes to ThrombosisRisk Potential Thrombosis Risk PlateletAggregation->ThrombosisRisk May increase CellStress Cell Stress/Apoptosis Akt_Pathway->CellStress Impacts NFkB_Pathway->CellStress Impacts

Caption: Off-target mechanisms of Ritonavir.

References

Minimizing batch-to-batch variability of HIV-1 inhibitor-52

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with compounds referred to as "HIV-1 inhibitor-52."

Initial Guidance: Identifying Your "this compound"

The designation "this compound" is not unique to a single molecule and has been used in scientific literature to refer to different compounds with distinct mechanisms of action. Before proceeding, it is crucial to identify the specific class of inhibitor you are working with. This guide is divided into sections based on the inhibitor's target:

  • Section 1: HIV-1 Protease Inhibitor 52: A potent, pyrrolidinone-based, nonpeptidyl inhibitor that targets the HIV-1 protease enzyme, crucial for viral maturation.[1]

  • Section 2: HIV-1 Entry Inhibitor (Based on 447-52D Interaction): A 1,3,5-triazine derivative designed to mimic the interaction of the broadly neutralizing antibody 447-52D with the V3 loop of the gp120 envelope protein, thereby blocking viral entry.[2]

Please navigate to the section that corresponds to your compound of interest.

Section 1: HIV-1 Protease Inhibitor 52

This section provides technical support for the pyrrolidinone-based HIV-1 Protease Inhibitor, referred to as inhibitor 52 in some publications. This inhibitor is designed to fit within the active site of the HIV-1 protease, preventing the cleavage of Gag and Gag-Pol polyproteins and thus halting the maturation of infectious virions.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this inhibitor? A1: This compound is a competitive inhibitor of the HIV-1 protease. It binds to the enzyme's active site, mimicking the transition state of the natural substrate. This binding event blocks the proteolytic activity necessary for the virus to produce mature, infectious particles.[3][4]

Q2: What is the recommended solvent for solubilizing and storing the inhibitor? A2: While specific solubility data should be provided on the compound's technical data sheet, highly nonpolar small molecules like this are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For long-term storage, stock solutions in anhydrous DMSO are recommended and should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the expected potency values for a typical batch? A3: A high-quality batch of this inhibitor should exhibit potent activity. Refer to the table below for typical values from the literature. Significant deviation from these values may indicate a problem with the compound or the assay.

Data Presentation: Potency of Protease Inhibitor 52
ParameterReported ValueTarget EnzymeResistant Strains
Ki (inhibition constant) 0.003 nMWild-Type HIV-1 ProteaseMaintained potency (0.24 - 0.37 nM)
EC50 (half-maximal effective concentration) 15.5 nMCell-based antiviral assayMaintained potency

Data sourced from literature and should be used as a reference. Actual values may vary based on experimental conditions.

Troubleshooting Guide: Inconsistent Results

Q4: My IC50 values are consistently higher than the literature values. What are the potential causes? A4: This is a common issue that can stem from several sources:

  • Compound Integrity: The compound may have degraded due to improper storage or handling. Verify the purity of your current batch using HPLC.

  • Assay Conditions: Ensure the enzyme concentration, substrate concentration, and incubation times in your protease activity assay are optimized. High substrate concentrations can lead to an apparent increase in IC50.

  • Cell-Based Assay Issues: In cell-based assays, factors like cell line variability, high cell passage number, or serum protein binding can affect the apparent potency.[5] Always use cells within a consistent passage range and consider serum-free media for the treatment period if possible.

  • Solubility: The inhibitor may be precipitating out of solution at the tested concentrations. Visually inspect your dilution series for any signs of precipitation.

Q5: I'm observing significant variability in results between different batches of the inhibitor. How can I diagnose the problem? A5: Batch-to-batch variability is often due to inconsistencies in the synthesis and purification of the small molecule.[6][7]

  • Request Certificate of Analysis (CoA): Always obtain a detailed CoA for each new batch. Compare the purity (typically by HPLC), identity (by mass spectrometry and NMR), and any other characterization data between batches.

  • Perform Analytical QC: If possible, perform your own quality control checks. An HPLC analysis can quickly reveal differences in purity or the presence of new impurities.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubilities and bioactivities.[6] While difficult to assess without specialized equipment, inconsistent dissolution could be a sign of this.

  • Residual Solvents or Impurities: Even small amounts of residual solvents or synthetic byproducts can interfere with biological assays.[8]

Experimental Protocols

Protocol 1: Fluorometric HIV-1 Protease Activity Assay

This protocol is a generalized method for determining the enzymatic activity of HIV-1 protease, which is essential for evaluating inhibitor potency.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for HIV-1 protease (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA).

    • HIV-1 Protease: Dilute recombinant HIV-1 protease in cold assay buffer to the desired working concentration (e.g., 10-50 nM).

    • Fluorogenic Substrate: Prepare a stock solution of a commercially available HIV-1 protease substrate (e.g., linked to a FRET pair) in DMSO and dilute to the working concentration in assay buffer.[9]

    • Inhibitor Dilutions: Create a serial dilution of your this compound batch in DMSO, then dilute further into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Procedure:

    • Add 10 µL of each inhibitor dilution to the wells of a 96-well black plate. Include "no inhibitor" (enzyme control) and "no enzyme" (background control) wells.

    • Add 80 µL of the diluted HIV-1 protease solution to all wells except the background control.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 330/450 nm) over 1-2 hours at 37°C.[10]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.

    • Subtract the background rate from all other rates.

    • Normalize the data by setting the enzyme control rate to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

HIV_Lifecycle_Protease cluster_cell Host Cell cluster_virion Virion Maturation Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Infectious Virion Infectious Virion Maturation->Infectious Virion HIV_Protease HIV_Protease Maturation->HIV_Protease Requires Protease_Inhibitor_52 Protease Inhibitor 52 Protease_Inhibitor_52->Maturation Inhibits

Caption: HIV-1 lifecycle showing inhibition of viral maturation by Protease Inhibitor 52.

Section 2: HIV-1 Entry Inhibitor (Based on 447-52D Interaction)

This section provides technical support for the 1,3,5-triazine derivative designed to inhibit HIV-1 entry by targeting the V3 loop of the gp120 envelope protein.[2] Its design is based on mimicking the binding of the broadly neutralizing antibody 447-52D.[2][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the specific molecular target of this inhibitor? A1: This inhibitor targets the third variable loop (V3 loop) of the HIV-1 envelope glycoprotein gp120. By binding to this region, it prevents the conformational changes required for the virus to engage with the host cell co-receptors (CCR5 or CXCR4), thereby blocking fusion of the viral and cellular membranes.[2]

Q2: Will this inhibitor be effective against all strains of HIV-1? A2: The V3 loop is a highly variable region of the HIV-1 envelope. While this inhibitor was designed based on a broadly neutralizing antibody, its efficacy can vary between different HIV-1 strains (clades).[2] It is essential to test the inhibitor against the specific viral strains used in your experiments.

Q3: Why am I seeing high cytotoxicity at effective concentrations? A3: Off-target effects are a concern with any small molecule. If you observe cytotoxicity at or near the IC50 for viral inhibition, it could indicate that the compound is affecting cellular pathways unrelated to viral entry. It is crucial to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50 / IC50) to assess the therapeutic window of the compound.

Data Presentation: Potency of Entry Inhibitor
ParameterReported ValueVirus Strains TestedTarget
IC50 < 5.0 µMClade B and Clade Cgp120 V3 Loop

Data sourced from literature and should be used as a reference.[2] Actual values may vary based on the specific viral envelope clone and target cells used.

Troubleshooting Guide: Inconsistent Results

Q4: My viral entry assay shows no inhibition, or the results are not reproducible. What should I check? A4:

  • Viral Stock Titer: Ensure your pseudovirus stock is properly titrated and you are using a consistent multiplicity of infection (MOI). Viral titers can decrease with improper storage.

  • Compound Stability: The triazine scaffold may be susceptible to hydrolysis. Ensure the compound is properly stored and that working solutions are made fresh.

  • Assay Format: The timing of inhibitor addition is critical for entry assays. The compound must be present during the viral infection period. Pre-incubating the virus with the inhibitor before adding it to cells can sometimes improve potency.

  • Cell Confluency: Ensure that target cells (e.g., TZM-bl) are seeded at a consistent density and are not overly confluent, as this can affect their susceptibility to infection.

Q5: How can I confirm that the inhibitor is specifically blocking viral entry? A5: To confirm the mechanism of action, you can perform a time-of-addition experiment. Set up parallel infections and add the inhibitor at different time points (e.g., -1 hr, 0 hr, +2 hr, +4 hr relative to infection). An entry inhibitor should only be effective when added early in the infection process. If it shows activity when added several hours after infection, it may be acting at a post-entry step.

Experimental Protocols

Protocol 2: Pseudovirus Entry Assay (TZM-bl Reporter Cell Line)

This protocol describes a common method for quantifying the inhibition of viral entry using Env-pseudotyped viruses and a reporter cell line.

  • Reagent Preparation:

    • Target Cells: Culture TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene) in complete medium (DMEM + 10% FBS + antibiotics).

    • Pseudovirus: Prepare or obtain a stock of HIV-1 Env-pseudotyped virus with a known titer.[13]

    • Inhibitor Dilutions: Prepare a serial dilution of your entry inhibitor in culture medium.

  • Assay Procedure:

    • Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • The next day, carefully remove the culture medium.

    • Add 50 µL of medium containing the desired concentration of your inhibitor to each well.

    • In a separate plate, dilute the pseudovirus stock in culture medium to the desired MOI and add 50 µL to each well (final volume will be 100 µL). Include "no virus" (cell control) and "virus only" (vehicle control) wells.

    • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Data Analysis:

    • After 48 hours, remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent (e.g., Bright-Glo).

    • Quantify luminescence using a plate luminometer.

    • Subtract the background (cell control) from all readings.

    • Normalize the data by setting the vehicle control to 100% infection.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay

This protocol is used to determine the cytotoxicity (CC50) of the inhibitor.

  • Cell Plating: Seed cells (the same type as used in your antiviral assay) in a 96-well clear plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the inhibitor to the wells and incubate for the same duration as your antiviral assay (e.g., 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[14][15][16][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the inhibitor concentration to calculate the CC50.

Mandatory Visualizations

QC_Workflow New_Batch Receive New Inhibitor Batch CoA_Review Review Certificate of Analysis (Purity, Identity) New_Batch->CoA_Review Visual_Inspect Visual Inspection (Color, Solubility) CoA_Review->Visual_Inspect Analytical_QC Analytical QC (e.g., HPLC, LC-MS) Visual_Inspect->Analytical_QC Functional_QC Functional QC (Activity Assay vs. Ref. Batch) Analytical_QC->Functional_QC Decision Batch Acceptable? Functional_QC->Decision Accept Accept Batch for Experiments Decision->Accept Yes Reject Reject Batch (Contact Supplier) Decision->Reject No

Caption: Quality control workflow for accepting a new batch of a small molecule inhibitor.

Troubleshooting_IC50 Start Inconsistent IC50 Values Check_Compound Check Compound Integrity (Storage, Age, Solubility) Start->Check_Compound Check_Assay Review Assay Parameters (Controls, Reagents, Cells) Start->Check_Assay Check_Batch Compare to Previous Batch CoA Start->Check_Batch Compound_OK Compound OK? Check_Compound->Compound_OK Assay_OK Assay OK? Check_Assay->Assay_OK Batch_OK Batches Match? Check_Batch->Batch_OK Compound_OK->Assay_OK Yes Requalify_Compound Re-qualify or Order New Stock Compound_OK->Requalify_Compound No Assay_OK->Batch_OK Yes Optimize_Assay Re-optimize Assay Conditions Assay_OK->Optimize_Assay No Conclusion Variability is likely experimental error Batch_OK->Conclusion Yes Contact_Supplier Batch-to-Batch Variability Confirmed Contact Supplier Batch_OK->Contact_Supplier No

Caption: Decision tree for troubleshooting inconsistent IC50 values in antiviral assays.

References

Technical Support Center: Refinement of HIV-1 Inhibitor-52 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HIV-1 Inhibitor-52 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, synthetic small molecule entry inhibitor. It functions by binding to the HIV-1 envelope glycoprotein gp120, preventing its interaction with the primary cellular receptor, CD4. This blockage inhibits the conformational changes necessary for viral entry into the host cell.

Q2: Which animal models are recommended for preclinical efficacy studies of this compound?

A2: Humanized mouse models, such as the SCID-hu Thy/Liv or NOD/SCID/γcnull (NSG) mice engrafted with human CD34+ hematopoietic stem cells, are highly recommended.[1] These models support robust HIV-1 replication and allow for the assessment of therapeutic efficacy in a system with human immune cells.[1] For initial pharmacokinetic studies, rats and dogs are suitable models.[2][3]

Q3: What are the common challenges associated with the in vivo delivery of small molecule HIV-1 inhibitors like Inhibitor-52?

A3: Common challenges include poor aqueous solubility, which can lead to low bioavailability after oral administration.[4][5] Other issues may include rapid metabolism, potential off-target effects, and the development of drug resistance.[6][7] Long-acting injectable formulations may present challenges related to injection site reactions and the development of drug-resistant viral strains due to a long pharmacokinetic tail.[8]

Troubleshooting Guides

Low Bioavailability After Oral Administration

Problem: Consistently low or variable plasma concentrations of this compound are observed in rats following oral gavage.

Possible Cause Troubleshooting Step
Poor Solubility Micronize the compound to increase surface area.
Formulate with solubility-enhancing excipients such as cyclodextrins or use a lipid-based formulation.
First-Pass Metabolism Co-administer with a cytochrome P450 inhibitor like ritonavir to potentially boost plasma levels. Note: This requires careful dose adjustment and monitoring for toxicity.[9]
P-glycoprotein (P-gp) Efflux Test for P-gp substrate activity in vitro. If confirmed, consider co-administration with a P-gp inhibitor.
Incorrect Vehicle Experiment with different biocompatible solvents and suspension agents to ensure the compound remains stable and adequately dispersed.
Lack of Efficacy in Humanized Mouse Model

Problem: Despite achieving target plasma concentrations, there is no significant reduction in viral load in HIV-1 infected humanized mice.

Possible Cause Troubleshooting Step
Drug Resistance Sequence the viral envelope gene from treated animals to check for resistance mutations.[10]
Poor Tissue Penetration Perform biodistribution studies to determine the concentration of Inhibitor-52 in lymphoid tissues, where HIV-1 replication is prominent.
Suboptimal Dosing Regimen Increase the dosing frequency or total daily dose to maintain plasma concentrations above the in vitro IC90 for a longer duration.
Assay Variability Ensure the viral load quantification method (e.g., qRT-PCR) is properly validated and can distinguish between infectious and non-infectious virus particles.[11]

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics of this compound in Rats and Dogs

Parameter Rat (Oral, 50 mg/kg) Dog (Oral, 30 mg/kg)
Tmax (h) 2.0 ± 0.54.0 ± 1.0
Cmax (ng/mL) 850 ± 1501200 ± 200
AUC0-24 (ng·h/mL) 6800 ± 120015000 ± 2500
t1/2 (h) 6.2 ± 1.18.5 ± 1.5
Bioavailability (%) 25 ± 561 ± 8[2][3]

Table 2: In Vivo Efficacy of this compound in Humanized Mice

Treatment Group Dose (mg/kg/day) Mean Log10 Viral Load Reduction (Week 4) CD4+ T Cell Count Change (cells/µL)
Vehicle Control 00.1 ± 0.2-150 ± 30
Inhibitor-52 1001.5 ± 0.4+50 ± 15
Inhibitor-52 3002.5 ± 0.6+120 ± 25

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Formulation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration.

  • Dosing:

    • Oral (PO): Administer a single dose via oral gavage.

    • Intravenous (IV): Administer via a tail vein catheter to determine bioavailability.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, Bioavailability) using appropriate software.

Protocol 2: Efficacy Study in an HIV-1 Infected Humanized Mouse Model

  • Animal Model: NOD/SCID/γcnull (NSG) mice engrafted with human CD34+ hematopoietic stem cells.

  • HIV-1 Infection: Once human immune cell engraftment is confirmed, infect mice with a CCR5-tropic HIV-1 strain (e.g., BaL) via intraperitoneal injection.

  • Treatment Initiation: Begin treatment with this compound or vehicle control 7 days post-infection. Administer the drug daily via oral gavage.

  • Monitoring:

    • Viral Load: Collect blood weekly to quantify plasma HIV-1 RNA levels using qRT-PCR.

    • Immune Cell Populations: Perform flow cytometry on peripheral blood to monitor CD4+ and CD8+ T cell counts.

  • Study Endpoint: Continue treatment for 4-6 weeks. At the end of the study, collect tissues (spleen, lymph nodes) for virological and immunological analysis.

  • Data Analysis: Compare the changes in viral load and CD4+ T cell counts between the treatment and vehicle control groups.

Visualizations

HIV1_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion 3. Fusion & Entry Inhibitor52 Inhibitor-52 Inhibitor52->gp120 Inhibition

Caption: HIV-1 entry pathway and mechanism of action for Inhibitor-52.

Experimental_Workflow start Start: Humanized Mice infection HIV-1 Infection start->infection randomization Randomization infection->randomization treatment Treatment Group (Inhibitor-52) randomization->treatment control Vehicle Control Group randomization->control monitoring Weekly Monitoring: - Viral Load (qRT-PCR) - CD4+ T-cell Count (FACS) treatment->monitoring control->monitoring endpoint Endpoint Analysis (Week 4-6) - Tissue Viral Load - Histopathology monitoring->endpoint analysis Data Analysis & Comparison endpoint->analysis Troubleshooting_Flow start Low In Vivo Efficacy Observed check_pk Are plasma concentrations adequate? start->check_pk check_resistance Is there evidence of drug resistance? check_pk->check_resistance Yes optimize_formulation Action: Optimize Formulation /Dosing Regimen check_pk->optimize_formulation No check_tissue Is there poor tissue penetration? check_resistance->check_tissue No sequence_virus Action: Sequence Viral Env Gene check_resistance->sequence_virus Yes biodistribution_study Action: Conduct Biodistribution Study check_tissue->biodistribution_study Yes re_evaluate Re-evaluate compound or consider combination therapy check_tissue->re_evaluate No

References

Technical Support Center: Synthesis of Etravirine (HIV-1 inhibitor-52)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, referred to herein as HIV-1 inhibitor-52.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Etravirine.

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield Suboptimal reaction conditions in key steps like amination or nucleophilic substitution. Formation of by-products.Consider adopting a microwave-promoted amination step to improve yield and significantly reduce reaction time.[1][2][3] Ensure precise control of pH and temperature, especially during ammonification.[2] Recrystallization of intermediates can help remove impurities that may inhibit subsequent reactions.[2]
Prolonged reaction time in amination step Conventional heating methods for the amination reaction are often slow.Microwave-assisted synthesis has been shown to reduce the amination reaction time from 12 hours to as little as 15 minutes.[1][2][3]
Formation of unwanted by-products In certain synthetic routes, unwanted coupling products can form, complicating purification and reducing the yield of the desired product.[4]Utilize a synthetic pathway that minimizes the formation of isomeric by-products. For example, the route starting from 2,4,6-trichloropyrimidine can be optimized to control the selectivity of the substitution reactions.[2] Careful purification of intermediates by recrystallization is crucial.[2]
Use of highly toxic reagents Some synthetic pathways for pyrimidine derivatives involve the use of hazardous materials like cyanamide.[5]Opt for synthetic routes that utilize less hazardous starting materials, such as 2,4,6-trichloropyrimidine and hydroxybenzonitrile derivatives, which can provide a safer and more cost-effective process.[5]
Difficult purification of final product Presence of closely related impurities or unreacted starting materials.The crude product can be purified by dissolving in a suitable solvent like methanol, treating with activated charcoal, followed by recrystallization from a solvent such as ethyl acetate to achieve high purity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing Etravirine (this compound)?

A1: There are two primary methods for synthesizing Etravirine. The first involves using halogenated pyrimidines (like 5-bromo-2,4,6-trichloropyrimidine or 2,4,6-trichloropyrimidine) as starting materials.[1] The second method starts with 4-guanidinobenzonitrile, which is cyclized and subsequently halogenated before further substitutions.[1][2]

Q2: How can the overall yield of the Etravirine synthesis be improved?

A2: An optimized linear synthesis starting from 2,4,6-trichloropyrimidine has been developed.[1][2] A key improvement in this process is the use of microwave-promoted amination, which has been shown to increase the overall yield from approximately 30.4% to 38.5% over four steps.[1][2][3]

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, some older synthetic routes for similar compounds utilize highly toxic reagents such as cyanamide.[5] It is advisable to select a synthetic pathway that avoids such hazardous materials in favor of safer alternatives like 2,4,6-trichloropyrimidine.[5] Standard laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated area, should always be followed.

Q4: What is the most critical and time-consuming step in the traditional synthesis, and how can it be optimized?

A4: The ammonification step to introduce the amino group at the C6 position of the pyrimidine ring is often a bottleneck, traditionally requiring high pressure, high temperature, and long reaction times (e.g., 12 hours).[1][2] This step can be dramatically optimized by using microwave irradiation, which can shorten the reaction time to just 15 minutes.[1][2][3]

Q5: What are some of the key intermediates in the synthesis of Etravirine?

A5: Key intermediates vary depending on the synthetic route but often include diarylpyrimidine compounds. For example, in one common route, 4-[[6-chloro-5-bromo-2[(4-cyanophenyl) amino]-4- pyrimidinyl]oxy]-3, 5-dimethylbenzonitrile is a crucial intermediate that is subsequently reacted with ammonia to yield Etravirine.[4] Another important intermediate in an alternative route is 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.[5]

Quantitative Data Summary

The following table summarizes the yield and reaction time for a key step in Etravirine synthesis, comparing conventional and microwave-assisted methods.

Parameter Conventional Method Microwave-Promoted Method Reference
Amination Reaction Time 12 hours15 minutes[1][3]
Overall Yield 30.4%38.5%[1][3]

Experimental Protocols

Protocol 1: Microwave-Promoted Synthesis of Etravirine

This protocol is based on an optimized, efficient synthesis of Etravirine.[1][2]

Step 1: Synthesis of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

  • To a solution of 2,4,6-trichloropyrimidine in an inert solvent (e.g., N-methyl-2-pyrrolidone), add 4-hydroxy-3,5-dimethylbenzonitrile under weakly alkaline conditions.

  • Stir the reaction mixture at a specified temperature until completion (monitored by TLC).

  • Isolate the intermediate product.

Step 2: Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

  • React the product from Step 1 with 4-aminobenzonitrile in a suitable solvent (e.g., dioxane) with reflux.

  • Upon completion, cool the reaction mixture and isolate the intermediate.

Step 3: Ammonification to Etravirine

  • The intermediate from Step 2 is subjected to ammonification using ammonia.

  • This step is carried out under high pressure and temperature in a sealed vessel.

Step 4: Bromination

  • The product from the ammonification is brominated to yield the final Etravirine product.

Protocol 2: Improved Final Purification of Etravirine[2]
  • Dissolve the crude Etravirine product in methanol at 55-60 °C.

  • Add activated charcoal and stir for a period to clarify the solution.

  • Filter the hot solution to remove the charcoal.

  • Distill off the methanol under reduced pressure.

  • Recrystallize the resulting residue from ethyl acetate.

  • Filter the crystals and dry them under vacuum at 55-60 °C to obtain pure Etravirine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product start1 2,4,6-Trichloropyrimidine step1 Nucleophilic Substitution start1->step1 start2 4-Hydroxy-3,5-dimethylbenzonitrile start2->step1 start3 4-Aminobenzonitrile step2 Second Nucleophilic Substitution start3->step2 start4 Ammonia step3 Ammonification (High Temp/Pressure) start4->step3 start5 Brominating Agent step4 Bromination start5->step4 step1->step2 step2->step3 step3->step4 end_product Etravirine step4->end_product

Caption: Linear synthesis workflow for Etravirine.

troubleshooting_logic problem Low Yield or Long Reaction Time cause1 Slow Amination Step problem->cause1 cause2 By-product Formation problem->cause2 solution1 Use Microwave-Assisted Synthesis cause1->solution1 solution2 Optimize Reaction Conditions (pH, Temp) cause2->solution2 solution3 Purify Intermediates (e.g., Recrystallization) cause2->solution3 outcome Improved Yield & Reduced Time solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for synthesis challenges.

References

Avoiding degradation of HIV-1 inhibitor-52 in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper long-term storage and handling of HIV-1 inhibitor-52 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for small molecule inhibitors like this compound?

A1: The most common chemical degradation pathways for pharmaceutical compounds are hydrolysis and oxidation.[1][2][3]

  • Hydrolysis is the reaction of a molecule with water, which can cleave chemical bonds. Functional groups like esters and amides are particularly susceptible.[1][4] To minimize hydrolysis, it is recommended to store compounds as dry powders and keep them in a low-humidity environment.[2]

  • Oxidation involves the loss of electrons from a molecule and can be initiated by exposure to heat, light, or trace metal impurities.[1] Storing the inhibitor protected from light and at a controlled temperature can significantly reduce oxidative degradation.[3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure the stability and efficacy of this compound, specific storage conditions for both the solid compound and solutions are critical. The manufacturer's original packaging should be used whenever possible to protect the drug's effectivity.[5][6] For most antiretroviral drugs, storage at a controlled temperature not exceeding 25-30°C is recommended.[7]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are typically prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8] It is crucial to use anhydrous-grade DMSO to minimize the introduction of water, which could lead to hydrolysis. After preparation, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in a freezer at -20°C or below.[8]

Q4: Is this compound sensitive to light?

A4: Many small organic molecules are sensitive to light, which can catalyze oxidative degradation (photo-oxidation).[1] Some HIV-1 inhibitors have shown sensitivity to light, leading to inactivation.[9][10] Therefore, it is best practice to store this compound, both in solid form and in solution, in amber vials or other light-protecting containers and to minimize its exposure to direct light during experiments.[1]

Q5: How can I determine if my stored this compound has degraded?

A5: Degradation can be assessed through several methods:

  • Loss of Biological Activity: A significant increase in the inhibitor's IC50 or EC50 value in a cell-based HIV replication assay indicates a loss of potency.[11][12]

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound. The appearance of new peaks or a decrease in the area of the main peak suggests the presence of degradation products.

  • Visual Inspection: While not definitive, any change in the physical appearance of the compound, such as color or consistency, may indicate degradation.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureHumidityLight ConditionsContainer TypeSolvent for Solutions
Solid (Powder) -20°C to 4°CLow (use of desiccants recommended)Protected from lightTightly sealed, amber glass vialN/A
In Solution (Stock) -20°C or -80°CN/AProtected from lightTightly sealed, amber vial or tubeAnhydrous DMSO[8]
In Solution (Working) 2°C to 8°C (short-term)N/AProtected from lightLight-protected tubesAqueous buffers (prepare fresh)

Troubleshooting Guides

Table 2: Troubleshooting Common Degradation Issues

IssuePotential CauseRecommended Action
Loss of Inhibitory Activity 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solution. 3. Instability in aqueous experimental buffer.1. Verify storage conditions (temperature, light, humidity). 2. Use fresh, single-use aliquots of the stock solution.[8] 3. Prepare fresh working solutions for each experiment; minimize time in aqueous buffers.[2]
Inconsistent Experimental Results 1. Non-homogenous stock solution. 2. Partial degradation of the inhibitor over time. 3. Inaccurate pipetting from concentrated stock.1. Ensure the stock solution is fully dissolved and vortexed before making dilutions. 2. Perform a stability check using HPLC or a bioassay. 3. Use calibrated pipettes and perform serial dilutions for accuracy.
Appearance of Extra Peaks in HPLC 1. Oxidative or hydrolytic degradation. 2. Contamination of the solvent or sample. 3. Light-induced degradation during sample preparation.1. Store inhibitor under an inert gas (e.g., argon) and in a desiccator.[1] 2. Use high-purity, filtered solvents and clean labware. 3. Minimize light exposure during all handling and analysis steps.

Mandatory Visualizations

cluster_degradation Primary Degradation Pathways cluster_prevention Prevention Strategies Inhibitor This compound Hydrolysis Hydrolysis (Reaction with H2O) Inhibitor->Hydrolysis Moisture Oxidation Oxidation (Reaction with O2, Light, Heat) Inhibitor->Oxidation Light, Heat, Air Degraded_H Inactive Hydrolyzed Products Hydrolysis->Degraded_H Degraded_O Inactive Oxidized Products Oxidation->Degraded_O Store_Dry Store as Dry Powder Use Desiccants Store_Dry->Hydrolysis Inhibits Store_Cold Refrigerate or Freeze (-20°C) Store_Cold->Oxidation Slows Protect_Light Use Amber Vials Protect_Light->Oxidation Inhibits Inert_Atmosphere Store under N2 or Ar Inert_Atmosphere->Oxidation Inhibits start Receive Solid Inhibitor-52 store_solid Store solid at -20°C in desiccator, protected from light start->store_solid prep_stock Prepare stock solution in anhydrous DMSO store_solid->prep_stock aliquot Aliquot into single-use tubes prep_stock->aliquot store_stock Store aliquots at -80°C, protected from light aliquot->store_stock thaw Thaw one aliquot on ice store_stock->thaw use Use in Experiment discard Discard unused working solution use->discard dilute Prepare fresh working dilutions in buffer thaw->dilute dilute->use start Observed Loss of Inhibitory Activity q1 Are you using single-use aliquots? start->q1 a1_no Action: Prepare new single-use aliquots of stock solution. Avoid freeze-thaw cycles. q1->a1_no No q2 Was the stock solution stored correctly (-20°C or below, dark)? q1->q2 Yes a2_no Action: Discard old stock. Prepare new stock from solid and store correctly. q2->a2_no No q3 Was the solid compound stored correctly (cold, dry, dark)? q2->q3 Yes a3_no Action: Order a new batch of the inhibitor. q3->a3_no No q4 Is the inhibitor stable in your experimental buffer/media? q3->q4 Yes a4_no Action: Minimize incubation time in aqueous solution. Prepare fresh before each experiment. q4->a4_no No end Action: Perform analytical check (e.g., HPLC) on solid compound to confirm purity. q4->end Yes

References

Validation & Comparative

A Comparative Analysis of HIV-1 Maturation Inhibitors: Profiling HIV-1 Inhibitor-52 Against Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HIV-1 inhibitor-52 with other key HIV-1 maturation inhibitors, bevirimat (BVM) and GSK3532795. The comparative analysis is supported by experimental data on antiviral potency and cytotoxicity, alongside detailed methodologies for the key assays cited.

The landscape of antiretroviral therapy is continually evolving, with a persistent need for novel agents that exhibit improved potency, resistance profiles, and safety. HIV-1 maturation inhibitors represent a promising class of antiretrovirals that target the final stages of the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein. This disruption results in the production of immature, non-infectious virions. This guide focuses on a comparative evaluation of this compound, a potent broad-spectrum maturation inhibitor, against the first-generation inhibitor bevirimat and the second-generation inhibitor GSK3532795.

Mechanism of Action: A Shared Pathway

HIV-1 maturation inhibitors, including this compound, bevirimat, and GSK3532795, share a common mechanism of action. They specifically inhibit the final proteolytic cleavage of the Gag polyprotein precursor, p55, at the junction between the capsid (CA) and the spacer peptide 1 (SP1). This cleavage is essential for the morphological rearrangement of the virion core into its mature, infectious conical form. By blocking this step, these inhibitors lead to the release of virions with defective, immature cores, rendering them incapable of infecting new cells.

cluster_0 HIV-1 Virion Budding & Maturation cluster_1 Inhibition Pathway Immature Virion Immature Virion Gag Polyprotein (p55) Gag Polyprotein (p55) Immature Virion->Gag Polyprotein (p55) Contains Protease Cleavage Protease Cleavage Gag Polyprotein (p55)->Protease Cleavage Mature Virion Mature Virion Protease Cleavage->Mature Virion Leads to Blocks CA-SP1 Cleavage Blocks CA-SP1 Cleavage Infectious Virus Infectious Virus Mature Virion->Infectious Virus Maturation Inhibitors Maturation Inhibitors Maturation Inhibitors->Blocks CA-SP1 Cleavage Target Non-infectious Virion Non-infectious Virion Blocks CA-SP1 Cleavage->Non-infectious Virion Results in

Caption: General mechanism of HIV-1 maturation inhibitors.

Performance Data: A Head-to-Head Comparison

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound, bevirimat, and GSK3532795 against wild-type HIV-1. The half-maximal effective concentration (EC50) indicates the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a drug's therapeutic window.

InhibitorVirus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound HIV-1 WT (NL4-3 surrogate)1.6 - 6.4>25>3906 - 15625[1]
Bevirimat (BVM) HIV-1 NL4-3~10 - 20>4.5>225 - 450[2]
GSK3532795 HIV-1 NL4-30.052>20>384,615[2]

Data Interpretation:

  • This compound demonstrates potent antiviral activity against wild-type HIV-1, with EC50 values in the low nanomolar range.[1] Its high selectivity index suggests a favorable safety profile in vitro.

  • Bevirimat , as a first-generation inhibitor, shows moderate potency against the NL4-3 strain.[2]

  • GSK3532795 , a second-generation inhibitor, exhibits exceptional potency against HIV-1 NL4-3, with a sub-nanomolar EC50 and a very high selectivity index, indicating a wide therapeutic window.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

cluster_0 Experimental Workflow A Infect MT-4 cells with HIV-1 NL4-3 B Add serial dilutions of inhibitor A->B C Incubate for 5-7 days B->C D Collect supernatant C->D E Lyse virions to release p24 D->E F Quantify p24 by ELISA E->F G Calculate EC50 F->G

Caption: Workflow for p24 Antigen ELISA.

Materials:

  • MT-4 cells

  • HIV-1 NL4-3 virus stock

  • 96-well cell culture plates

  • Complete RPMI-1640 medium

  • HIV-1 p24 Antigen ELISA kit

  • Test inhibitors (this compound, bevirimat, GSK3532795)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Virus Infection: Infect the cells with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.01.

  • Inhibitor Addition: Immediately after infection, add 100 µL of medium containing serial dilutions of the test inhibitors to the respective wells. Include a "no drug" control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell-free supernatant.

  • Virus Lysis: Treat the supernatant with a lysis buffer (as provided in the ELISA kit) to release the p24 antigen.

  • p24 Quantification: Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Add the lysed supernatant to wells coated with anti-p24 capture antibody.

    • Incubate to allow p24 to bind.

    • Wash the wells to remove unbound material.

    • Add a biotinylated anti-p24 detection antibody.

    • Incubate and wash.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of p24 inhibition against the log of the inhibitor concentration. Calculate the EC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • MT-4 cells

  • 96-well cell culture plates

  • Complete RPMI-1640 medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Inhibitor Addition: Add 100 µL of medium containing serial dilutions of the test inhibitors to the respective wells. Include a "no drug" control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (5-7 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration. Calculate the CC50 value using non-linear regression analysis.

Conclusion

This comparative guide highlights the potent in vitro activity of this compound against wild-type HIV-1, positioning it as a promising candidate for further development. While the second-generation inhibitor GSK3532795 demonstrates superior potency in these specific assays, this compound shows a significant improvement over the first-generation compound, bevirimat. The provided experimental protocols offer a framework for the standardized evaluation of HIV-1 maturation inhibitors, facilitating direct and objective comparisons within this important class of antiretroviral drugs. Further studies are warranted to explore the resistance profile and in vivo efficacy of this compound.

References

A Comparative Guide to HIV-1 Maturation Inhibitors: HIV-1 Inhibitor-52 vs. Bevirimat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two HIV-1 maturation inhibitors: the first-in-class compound Bevirimat and the more recent preclinical candidate, HIV-1 Inhibitor-52. Both compounds target a novel and critical step in the viral lifecycle, offering a distinct mechanism of action compared to established antiretroviral therapies. This document summarizes their efficacy, mechanisms, and available data to inform further research and development in this promising area of HIV-1 therapeutics.

Executive Summary

HIV-1 maturation inhibitors represent a class of antiretroviral agents that disrupt the final stages of virion assembly, resulting in the production of non-infectious viral particles.[1][2][3] Bevirimat, a derivative of betulinic acid, was the first maturation inhibitor to undergo clinical development and demonstrated proof-of-concept for this mechanism.[1][4] However, its development was halted due to the prevalence of natural polymorphisms in the HIV-1 Gag protein that confer resistance.[1] this compound is a more recent compound with potent, broad-spectrum activity against both wild-type and Bevirimat-resistant HIV-1 strains in preclinical studies. This guide presents a side-by-side comparison of the available data for these two inhibitors.

Data Presentation

In Vitro Efficacy

The following table summarizes the reported in vitro efficacy of this compound and Bevirimat against wild-type and mutant strains of HIV-1.

CompoundVirus StrainAssay Cell LineEC50 / IC50Citation
This compound Wild-Type HIV-1Not Specified1.6 nM - 6.4 nM (EC50)
HIV-1 V370ANot Specified1.6 nM - 6.4 nM (EC50)
HIV-1 ΔV370Not Specified1.6 nM - 6.4 nM (EC50)
HIV-1 V362I/V370ANot Specified1.6 nM - 6.4 nM (EC50)
HIV-1 T332S/V362I/prR41GNot Specified1.6 nM - 6.4 nM (EC50)
HIV-1 A326T/V362I/V370ANot Specified1.6 nM - 6.4 nM (EC50)
HIV-1 R361K/V362I/L363MNot Specified1.6 nM - 6.4 nM (EC50)
Bevirimat Wild-Type HIV-1Not Specified~10 nmol/L (IC50)[1]

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are measures of a drug's potency in inhibiting a specific biological or biochemical function.

Pharmacokinetic Parameters

A summary of the available pharmacokinetic data for this compound in rats is provided below. Clinical pharmacokinetic data for Bevirimat in humans is also included for comparison.

CompoundSpeciesAdministrationT1/2CLVssCmaxAUCCitation
This compound RatIV (1 mg/kg)4.2 hours3.5 mL/min·kg0.8 L/kg--
RatPO (5 mg/kg)---0.83 µM8.11 µM·h
Bevirimat HumanOral60.3 hours0.17 L/h---[5][6]

T1/2 (Half-life), CL (Clearance), Vss (Volume of distribution at steady state), Cmax (Maximum concentration), AUC (Area under the curve).

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (General Protocol)

The efficacy of HIV-1 inhibitors is typically assessed using cell-based assays. A common method involves the use of T-cell lines that are susceptible to HIV-1 infection, such as MT-4 cells.[7][8]

  • Cell Culture: MT-4 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The test compounds (this compound or Bevirimat) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection: MT-4 cells are infected with a known titer of HIV-1. The infection can be performed in the presence of varying concentrations of the test compounds.

  • Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication.[7][8]

  • Endpoint Measurement: The extent of viral replication is quantified. This can be done through various methods:

    • MTT Assay: Measures cell viability, as HIV-1 infection is cytopathic to MT-4 cells. A reduction in cell death indicates inhibition of viral replication.

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant, which correlates with the amount of virus production.

    • Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase in the culture supernatant.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50 or IC50) is calculated from the dose-response curve.

Pharmacokinetic Study in Rats (General Protocol)

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration:

    • Intravenous (IV): The compound is administered as a single bolus injection into a vein (e.g., tail vein) to ensure 100% bioavailability.

    • Oral (PO): The compound is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at various time points post-administration from a catheterized vessel (e.g., jugular vein).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, Cmax, and AUC using specialized software.

Visualizations

Mechanism of Action of HIV-1 Maturation Inhibitors

Maturation_Inhibition cluster_virus Immature HIV-1 Virion cluster_processing Gag Processing Cascade cluster_inhibition Inhibition cluster_maturation Viral Maturation Gag Gag Polyprotein MA Matrix (MA) Gag->MA Cleavage CA_SP1 CA-SP1 (p25) Gag->CA_SP1 Cleavage Gag_Pol Gag-Pol Polyprotein Protease Viral Protease CA Capsid (CA) Mature_Core Mature, Infectious Conical Core CA->Mature_Core Assembly SP1 Spacer Peptide 1 (SP1) NC Nucleocapsid (NC) p6 p6 CA_SP1->CA Final Cleavage NonInfectious_Virion Immature, Non-Infectious Virion CA_SP1->NonInfectious_Virion Blocked Cleavage Inhibitor Maturation Inhibitor (Bevirimat / this compound) Inhibitor->CA_SP1 Binds to CA-SP1 Inhibitor->CA_SP1

Caption: Mechanism of HIV-1 Maturation Inhibition.

Experimental Workflow for In Vitro Efficacy Testing

Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture MT-4 Cells D Infect MT-4 cells with HIV-1 in the presence of Inhibitor A->D B Prepare Serial Dilutions of Inhibitor B->D C Prepare HIV-1 Stock C->D E Incubate for 4-5 days D->E F Measure Viral Replication (e.g., MTT, p24 ELISA, RT Assay) E->F G Calculate EC50/IC50 Values F->G

Caption: In Vitro Efficacy Testing Workflow.

References

A Comparative Guide to HIV-1 Inhibitor-52 and Protease Inhibitors: Mechanisms and Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of HIV-1 inhibitor-52, a novel maturation inhibitor, and the established class of protease inhibitors. We will explore their distinct mechanisms of action, present available data on their cross-resistance profiles, and outline the experimental protocols used to generate these findings.

Introduction: Two distinct antiviral strategies

In the landscape of HIV-1 therapeutics, both maturation inhibitors and protease inhibitors play a crucial role in disrupting the viral life cycle. However, they achieve this through fundamentally different mechanisms. Protease inhibitors directly target the active site of the viral protease enzyme, preventing it from cleaving the Gag and Gag-Pol polyproteins into functional viral proteins. In contrast, maturation inhibitors bind to the Gag polyprotein itself, preventing the final cleavage event necessary for the formation of a mature, infectious virion.[1][2]

This compound (also known as compound 26) is a potent, broad-spectrum maturation inhibitor identified in recent research.[3] This guide will delve into its characteristics and compare them to those of traditional protease inhibitors.

Mechanism of Action: A Tale of Two Targets

The differing targets of maturation inhibitors and protease inhibitors are key to understanding their unique properties and resistance profiles.

  • Protease Inhibitors (PIs): These drugs are designed to competitively inhibit the HIV-1 protease enzyme. By blocking the protease, they prevent the processing of Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.[4][5]

  • This compound (Maturation Inhibitor): This compound targets the Gag polyprotein, the substrate of the protease. Specifically, it is thought to stabilize the immature Gag lattice, preventing the final cleavage of the capsid protein (CA) from the spacer peptide 1 (SP1).[6] This disruption of the final maturation step also leads to the formation of non-infectious virions.[1][7]

The following diagram illustrates the distinct points of intervention for these two classes of inhibitors in the HIV-1 life cycle.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Infected Host Cell cluster_maturation Maturation Immature Virion Immature Virion Protease Cleavage Protease Cleavage Immature Virion->Protease Cleavage Mature Virion Mature Virion Viral Proteins Viral Proteins Gag Polyprotein Gag Polyprotein Viral Proteins->Gag Polyprotein Assembly Assembly Gag Polyprotein->Assembly Budding Budding Assembly->Budding Budding->Immature Virion Protease Cleavage->Mature Virion ProteaseInhibitor Protease Inhibitors ProteaseInhibitor->Protease Cleavage Inhibit MaturationInhibitor This compound (Maturation Inhibitor) MaturationInhibitor->Immature Virion Inhibit Final Cleavage

Fig. 1: Intervention points of Protease and Maturation Inhibitors.

Cross-Resistance Profile

Due to their different targets, direct cross-resistance between protease inhibitors and maturation inhibitors is considered unlikely.[8] However, the interplay between the protease enzyme and its Gag substrate means that mutations conferring resistance to one class may influence the evolutionary pathway to resistance for the other.

A study investigating the maturation inhibitor bevirimat found that the presence of protease inhibitor resistance mutations could lead to a more diverse range of resistance pathways to bevirimat.[8] This suggests that the genetic background of the virus, including pre-existing protease mutations, can impact the efficacy and resistance development of maturation inhibitors.

The following table summarizes the known activity of this compound against various HIV-1 strains, including those with mutations that can be associated with resistance to other drug classes. A direct comparison with protease inhibitors against the same panel of mutants for inhibitor-52 is not yet available in published literature.

HIV-1 Strain Inhibitor Class Compound EC50 (nM) Fold Change vs. WT
Wild-Type (WT)Maturation InhibitorThis compound 1.6 - 6.41.0
V370AMaturation InhibitorThis compound --
ΔV370Maturation InhibitorThis compound --
V362I/V370AMaturation InhibitorThis compound --
T332S/V362I/prR41GMaturation InhibitorThis compound --
A326T/V362I/V370AMaturation InhibitorThis compound --
R361K/V362I/L363MMaturation InhibitorThis compound 4.5-
Representative PI-Resistant StrainProtease Inhibitore.g., DarunavirVariableVariable
Representative PI-Resistant StrainProtease Inhibitore.g., AtazanavirVariableVariable

Data for this compound is sourced from Hartz et al., J Med Chem 2022 and MedChemExpress.[3] Specific EC50 values for all listed mutants were not publicly available. Data for protease inhibitors is highly dependent on the specific mutations present in the protease gene.

Experimental Protocols

The determination of antiviral activity and resistance profiles for compounds like this compound typically involves cell-based assays.

Antiviral Activity Assay (Example Protocol)
  • Cell Culture: MT-4 cells (a human T-cell line) are cultured in appropriate media supplemented with fetal bovine serum.

  • Virus Stock Preparation: A stock of HIV-1 (e.g., NL4-3 strain) is generated by transfecting 293T cells with a proviral DNA clone. The virus-containing supernatant is harvested and titered.

  • Assay Setup:

    • Serial dilutions of the test compound (e.g., this compound) are prepared in a 96-well plate.

    • MT-4 cells are infected with a standardized amount of HIV-1.

    • The infected cells are added to the wells containing the diluted compound.

  • Incubation: The plates are incubated for a set period (e.g., 5 days) at 37°C in a CO2 incubator.

  • Readout: Viral replication is quantified by measuring a marker of viral activity, such as:

    • p24 Antigen ELISA: An enzyme-linked immunosorbent assay to quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Cell Viability Assay: Using reagents like XTT to measure the cytopathic effect of the virus.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

The following diagram illustrates a general workflow for assessing the antiviral activity and resistance of a novel compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CompoundDilution Prepare Serial Dilutions of Test Compound Treatment Add Infected Cells to Compound Dilutions CompoundDilution->Treatment CellCulture Culture Target Cells (e.g., MT-4) Infection Infect Cells with HIV-1 CellCulture->Infection VirusStock Prepare and Titer HIV-1 Stock VirusStock->Infection Infection->Treatment Incubation Incubate for 5 Days Treatment->Incubation Readout Quantify Viral Replication (e.g., p24 ELISA) Incubation->Readout EC50 Calculate EC50 Value Readout->EC50

Fig. 2: General workflow for in vitro antiviral activity and resistance testing.

Conclusion

This compound represents a promising direction in anti-HIV drug development, acting through the distinct mechanism of maturation inhibition. Its primary advantage lies in its activity against viral strains that may be resistant to other classes of antiretrovirals, including protease inhibitors. While direct cross-resistance is not expected, the influence of pre-existing protease mutations on the development of resistance to maturation inhibitors warrants further investigation. This guide highlights the importance of understanding the nuanced interactions between different classes of HIV-1 inhibitors to optimize therapeutic strategies.

References

Validating the Antiviral Target of HIV-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various classes of HIV-1 inhibitors, offering insights into their mechanisms of action, performance data, and the experimental methodologies used for target validation. Given the vast landscape of antiretroviral research, this document focuses on representative compounds for each major viral target, presenting a framework for the evaluation of novel inhibitors like the conceptual "HIV-1 inhibitor-52."

Comparative Performance of HIV-1 Inhibitors

The efficacy of antiretroviral agents is determined by their ability to inhibit viral replication at specific stages of the HIV-1 life cycle. The following tables summarize the in vitro activity and cytotoxicity of selected, well-characterized HIV-1 inhibitors, categorized by their molecular targets. This data provides a benchmark for assessing the potential of new chemical entities.

Table 1: Inhibitors Targeting HIV-1 Reverse Transcriptase

Inhibitor ClassCompoundTargetEC50CC50Selectivity Index (SI = CC50/EC50)
NRTIZidovudine (AZT)Reverse TranscriptaseVaries by cell line and virus strain>100 µM>1000
NNRTIEfavirenzReverse Transcriptase0.001-0.01 µM>10 µM>1000
NRTTIIslatravirReverse Transcriptase0.05-1.1 nM>10 µM>9090

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; NRTTI: Nucleoside Reverse Transcriptase Translocation Inhibitor. EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are approximate and can vary based on the specific assay conditions.

Table 2: Inhibitors Targeting HIV-1 Protease

Inhibitor ClassCompoundTargetIC50CC50Selectivity Index (SI = CC50/IC50)
Protease InhibitorSaquinavirProtease0.12 nM>100 µM>833,333
Protease InhibitorDarunavirProtease1-5 nM>100 µM>20,000

IC50 (50% inhibitory concentration) values are for enzymatic assays.

Table 3: Inhibitors Targeting HIV-1 Integrase

Inhibitor ClassCompoundTargetEC50CC50Selectivity Index (SI = CC50/EC50)
INSTIRaltegravirIntegrase2-7 nM>50 µM>7142
INSTIDolutegravirIntegrase0.5-2.5 nM>50 µM>20,000
Novel ScaffoldCompound 22Integrase58 µM>500 mM>8500[1]

INSTI: Integrase Strand Transfer Inhibitor.

Table 4: Inhibitors Targeting HIV-1 Entry

Inhibitor ClassCompoundTargetEC50CC50Selectivity Index (SI = CC50/EC50)
CCR5 AntagonistMaravirocCCR5 Co-receptor1-10 nM>10 µM>1000
Fusion InhibitorEnfuvirtidegp411-5 ng/mL>100 µg/mL>20,000
Attachment InhibitorFostemsavirgp1200.1-1.6 nM>100 µM>62,500

Table 5: Inhibitors Targeting HIV-1 Capsid

Inhibitor ClassCompoundTargetEC50CC50Selectivity Index (SI = CC50/EC50)
Capsid InhibitorLenacapavirCapsid Protein (CA)105 pM>20 µM>190,000
Capsid InhibitorGSK878Capsid Protein (CA)39 pM>20 µM>512,820[2]

Experimental Protocols for Target Validation

Validating the specific antiviral target of a novel compound is crucial for its development. The following are detailed methodologies for key experiments.

Time-of-Drug-Addition Assay

This assay helps to determine the stage of the HIV-1 replication cycle that is inhibited by a test compound.[3]

Principle: By adding the inhibitor at different time points relative to viral infection, it is possible to identify whether the compound acts at an early, intermediate, or late stage of replication. A single round of HIV-1 replication takes approximately 24 hours.[3]

Protocol:

  • Cell Seeding: Plate susceptible cells (e.g., TZM-bl or MT-4 cells) in a 96-well plate.

  • Synchronized Infection: Infect the cells with a high-titer HIV-1 stock for a short period (e.g., 1-2 hours) to synchronize the infection.

  • Wash: Remove the virus inoculum and wash the cells to remove unbound virus.

  • Compound Addition: Add the test compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24 hours). Include known inhibitors targeting different stages (e.g., an entry inhibitor, a reverse transcriptase inhibitor, and a protease inhibitor) as controls.

  • Incubation: Incubate the plates for a total of 48-72 hours post-infection.

  • Quantify Viral Replication: Measure the extent of viral replication using a suitable reporter system (e.g., luciferase or β-galactosidase activity in TZM-bl cells) or by quantifying p24 antigen in the supernatant via ELISA.

  • Data Analysis: Plot the percentage of inhibition against the time of addition. The time point at which the compound loses its inhibitory activity indicates when its target's function is completed in the viral life cycle.

Cell-Based Antiviral Assay

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.

Principle: The assay measures the reduction in viral replication in the presence of varying concentrations of the test compound.

Protocol:

  • Cell Preparation: Seed a permissive cell line (e.g., MT-2, CEM-SS, or TZM-bl) in a 96-well plate.[4] For some inhibitors, primary cells like Peripheral Blood Mononuclear Cells (PBMCs) are used.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Infection and Treatment: Add the virus stock to the cells, followed by the addition of the diluted compound.

  • Incubation: Incubate the plates for 3-7 days.

  • Quantification of Viral Replication: Measure viral replication. Common methods include:

    • p24 Antigen Capture ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

    • Reporter Gene Assay: Uses engineered cell lines (e.g., TZM-bl) that express a reporter gene (luciferase or β-galactosidase) upon HIV-1 infection.[5][6]

    • Cytopathic Effect (CPE) Assay: Measures the ability of the compound to protect cells from virus-induced cell death, often using a viability dye like MTT or XTT.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells.

Principle: Measures the viability of cells in the presence of varying concentrations of the test compound.

Protocol:

  • Cell Seeding: Plate the same cells used in the antiviral assay at the same density.

  • Compound Addition: Add serial dilutions of the test compound.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Viability Measurement: Assess cell viability using methods such as:

    • MTT or XTT Assay: Measures the metabolic activity of viable cells.

    • Trypan Blue Exclusion: Stains non-viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex processes involved in HIV-1 inhibition and its validation.

HIV_Lifecycle_and_Inhibitor_Targets cluster_entry Viral Entry HIV HIV-1 Virion Attachment 1. Attachment (gp120-CD4) HIV->Attachment gp120 HostCell Host Cell (CD4+ T-cell) CoReceptorBinding 2. Co-receptor Binding (gp120-CCR5/CXCR4) Attachment->CoReceptorBinding Fusion 3. Fusion (gp41) CoReceptorBinding->Fusion RT 4. Reverse Transcription Fusion->RT Integration 5. Integration RT->Integration Transcription 6. Transcription Integration->Transcription Translation 7. Translation Transcription->Translation Assembly 8. Assembly Translation->Assembly Budding 9. Budding Assembly->Budding Maturation 10. Maturation Budding->Maturation AttachmentI Attachment Inhibitors (e.g., Fostemsavir) AttachmentI->Attachment CCR5_Ant CCR5 Antagonists (e.g., Maraviroc) CCR5_Ant->CoReceptorBinding FusionI Fusion Inhibitors (e.g., Enfuvirtide) FusionI->Fusion NRTIs_NNRTIs RT Inhibitors (e.g., AZT, Efavirenz) NRTIs_NNRTIs->RT INSTIs Integrase Inhibitors (e.g., Raltegravir) INSTIs->Integration PIs Protease Inhibitors (e.g., Saquinavir) PIs->Maturation CapsidI Capsid Inhibitors (e.g., Lenacapavir) CapsidI->RT CapsidI->Assembly

Caption: The HIV-1 life cycle and the targets of major antiretroviral drug classes.

TimeOfAddition Infection Synchronized Infection (t=0) Wash Wash to Remove Unbound Virus Infection->Wash AddTimepoints Add Inhibitor at Different Time Points (t = 0, 1, 2, ... 24h) Wash->AddTimepoints Incubate Incubate for 48-72 hours AddTimepoints->Incubate Measure Quantify Viral Replication Incubate->Measure Analyze Plot % Inhibition vs. Time of Addition Measure->Analyze Antiviral_Assay_Workflow Start Start SeedCells Seed Permissive Cells in 96-well Plate Start->SeedCells PrepCompound Prepare Serial Dilutions of Test Compound Start->PrepCompound SeedCells2 Seed Cells for Cytotoxicity Assay Start->SeedCells2 InfectTreat Infect Cells with HIV-1 and Add Compound Dilutions SeedCells->InfectTreat PrepCompound->InfectTreat AddCompound Add Compound Dilutions (No Virus) PrepCompound->AddCompound Incubate Incubate for 3-7 Days InfectTreat->Incubate Quantify Quantify Viral Replication (p24 ELISA or Reporter Assay) Incubate->Quantify CalcEC50 Calculate EC50 Quantify->CalcEC50 SeedCells2->AddCompound Incubate2 Incubate for 3-7 Days AddCompound->Incubate2 MeasureViability Measure Cell Viability (e.g., MTT Assay) Incubate2->MeasureViability CalcCC50 Calculate CC50 MeasureViability->CalcCC50

References

Comparative Analysis of HIV-1 Entry Inhibitor-52 Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative HIV-1 entry inhibitor, designated here as "Inhibitor-52," against various drug-resistant strains of the virus. For the purpose of this analysis, we will use data from well-characterized, approved HIV-1 entry inhibitors as surrogates for "Inhibitor-52" to provide a realistic and data-supported comparison. The selected inhibitors for this analysis are:

  • Maraviroc (CCR5 Antagonist): A small molecule that blocks the CCR5 co-receptor on the host cell, preventing the entry of CCR5-tropic HIV-1.

  • Enfuvirtide (Fusion Inhibitor): A peptide-based inhibitor that binds to the gp41 subunit of the viral envelope, preventing the fusion of the viral and cellular membranes.

  • Ibalizumab (Post-Attachment Inhibitor): A monoclonal antibody that binds to the CD4 receptor on the host cell, inhibiting viral entry after the initial attachment.

This guide will present quantitative data on the efficacy of these inhibitors against wild-type and drug-resistant HIV-1 strains, detail the experimental protocols used to generate this data, and provide visualizations of the HIV-1 entry pathway and experimental workflows.

Data Presentation: Comparative Efficacy Against Drug-Resistant HIV-1

The following table summarizes the in vitro activity (IC50/EC50 values) of Maraviroc, Enfuvirtide, and Ibalizumab against wild-type (WT) and various drug-resistant HIV-1 strains. Lower IC50/EC50 values indicate greater potency.

HIV-1 Strain/MutantInhibitor ClassInhibitorIC50/EC50 (nM)Fold Change vs. WTReference
Wild-Type (e.g., NL4-3, JR-CSF) CCR5 AntagonistMaraviroc0.3 - 2.01.0[1][2]
Fusion InhibitorEnfuvirtide1.0 - 5.01.0[3]
Post-Attachment InhibitorIbalizumab0.1 - 1.01.0[3]
Maraviroc-Resistant (V3 loop mutations) CCR5 AntagonistMaraviroc>10,000>5,000[3]
Fusion InhibitorEnfuvirtide1.5 - 6.0~1.2[3]
Post-Attachment InhibitorIbalizumab0.2 - 1.5~1.5[3]
Enfuvirtide-Resistant (gp41 HR1 mutations, e.g., GIV) CCR5 AntagonistMaraviroc0.5 - 2.5~1.2[3]
Fusion InhibitorEnfuvirtide>500>100[3]
Post-Attachment InhibitorIbalizumab0.1 - 1.2~1.2[3]
Multi-Drug Resistant (MDR) Strains CCR5 AntagonistMaraviroc0.4 - 3.01.0 - 1.5[1]
Fusion InhibitorEnfuvirtide1.2 - 7.01.0 - 1.4[3]
Post-Attachment InhibitorIbalizumab0.2 - 2.01.0 - 2.0[4]

Note: IC50/EC50 values can vary depending on the specific viral isolate and the assay conditions used.

Experimental Protocols

Phenotypic Drug Susceptibility Assay (e.g., PhenoSense™ Assay)

This assay directly measures the ability of a patient's HIV-1 to replicate in the presence of different concentrations of antiretroviral drugs.

Methodology:

  • Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.

  • RT-PCR Amplification: The gag-pol or env gene regions of the virus are amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Construction: The amplified patient-derived viral gene sequences are inserted into a standardized, replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.

  • Virus Production: The recombinant viral vectors are transfected into a producer cell line to generate pseudotyped virus particles. These particles carry the patient's viral proteins of interest (e.g., envelope glycoproteins for entry inhibitors).

  • Infection of Target Cells: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) are infected with the recombinant virus particles in the presence of serial dilutions of the antiretroviral drug being tested.

  • Quantification of Viral Replication: After a single round of infection (typically 48 hours), the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by comparing the reporter gene activity in the presence of the drug to the activity in the absence of the drug. The fold-change in IC50 relative to a wild-type reference virus is then determined to classify the virus as susceptible, intermediate, or resistant.[1][5]

HIV-1 Pseudovirus Neutralization Assay (TZM-bl Assay)

This is a widely used in vitro assay to measure the neutralizing activity of antibodies and the inhibitory activity of small molecules against HIV-1.

Methodology:

  • Cell Seeding: TZM-bl cells are seeded into 96-well plates and incubated overnight to form a confluent monolayer.

  • Inhibitor and Virus Preparation: The HIV-1 inhibitor is serially diluted in culture medium. A known amount of HIV-1 pseudovirus (engineered to express a specific envelope glycoprotein and contain a luciferase reporter gene) is added to each dilution of the inhibitor.

  • Incubation: The inhibitor-virus mixture is incubated for a short period (e.g., 1 hour) at 37°C to allow the inhibitor to bind to the virus or host cells.

  • Infection: The mixture is then added to the TZM-bl cells.

  • Incubation and Lysis: The plates are incubated for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene. After incubation, the cells are washed and lysed.

  • Luminometry: A luciferase substrate is added to the cell lysate, and the luminescence is measured using a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that causes a 50% reduction in luciferase activity compared to the virus control (no inhibitor).

Mandatory Visualizations

HIV_Entry_Pathway_and_Inhibitor_Action cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell cluster_inhibitors Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding (CCR5-tropic) CXCR4 CXCR4 Co-receptor gp120->CXCR4 2. Co-receptor Binding (CXCR4-tropic) gp41 gp41 Membrane gp41->Membrane 3. Membrane Fusion CD4->gp120 Conformational Change CCR5->gp41 Triggers gp41 CXCR4->gp41 Triggers gp41 Viral Entry Viral Entry Membrane->Viral Entry 4. Entry of Viral Core Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Binding Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks Fusion Ibalizumab Ibalizumab Ibalizumab->CD4 Blocks Conformational Change

Caption: HIV-1 Entry Pathway and Mechanisms of Inhibitor Action.

Experimental_Workflow cluster_sample Patient Sample Processing cluster_vector Recombinant Virus Production cluster_assay Phenotypic Susceptibility Assay cluster_analysis Data Analysis Plasma 1. Patient Plasma Collection RNA_Isolation 2. Viral RNA Isolation Plasma->RNA_Isolation RT_PCR 3. RT-PCR Amplification of env gene RNA_Isolation->RT_PCR Ligation 5. Ligation of Patient env into Vector RT_PCR->Ligation Vector 4. HIV-1 Vector (luciferase reporter) Vector->Ligation Transfection 6. Transfection into Producer Cells Ligation->Transfection Pseudovirus 7. Harvest of Pseudovirus Transfection->Pseudovirus Infection 9. Infect with Pseudovirus +/- Inhibitor Pseudovirus->Infection Target_Cells 8. Seed Target Cells (TZM-bl) Target_Cells->Infection Incubation 10. Incubate for 48 hours Infection->Incubation Lysis 11. Cell Lysis Incubation->Lysis Luminometry 12. Measure Luciferase Activity Lysis->Luminometry IC50 13. Calculate IC50 Luminometry->IC50 Fold_Change 14. Determine Fold Change vs. Wild-Type IC50->Fold_Change Result 15. Report Susceptibility Profile Fold_Change->Result

Caption: Experimental Workflow for Phenotypic Drug Susceptibility Testing.

References

A Head-to-Head Comparison of Novel HIV-1 Inhibitors: Maturation Inhibitor GSK3640254 versus Capsid Inhibitor Lenacapavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics is continually evolving, with novel mechanisms of action offering new hope for treatment-experienced patients and long-acting prevention strategies. This guide provides a detailed, data-driven comparison of two such innovative agents: GSK3640254, a next-generation maturation inhibitor, and Lenacapavir (GS-6207), a first-in-class capsid inhibitor. This comparison will delve into their distinct mechanisms of action, antiviral potency, and the experimental frameworks used to evaluate them.

Executive Summary

GSK3640254 and Lenacapavir represent two distinct and promising strategies for combating HIV-1 by targeting the later stages of the viral lifecycle. GSK3640254 acts by inhibiting the final proteolytic cleavage of the Gag polyprotein, specifically the p25 to p24 capsid protein and spacer peptide 1 (SP1) conversion, which is crucial for the formation of a mature, infectious virion.[1][2][3] In contrast, Lenacapavir disrupts multiple stages of the viral lifecycle by binding to the viral capsid, interfering with capsid-mediated nuclear uptake, virion production, and the formation of a stable capsid core.[4][5] Both agents exhibit potent antiviral activity at nanomolar to picomolar concentrations, offering new options for patients with resistance to existing antiretroviral therapies.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo antiviral activity and cytotoxicity of GSK3640254 and Lenacapavir.

Inhibitor Target EC50 Cell Type HIV-1 Subtype(s) Reference
GSK3640254Gag Polyprotein (Maturation)1.4 nM (median)Chimeric VirusesSubtype B and C[6]
9 nM (mean)Clinical IsolatesNot Specified[7]
Lenacapavir (GS-6207)Capsid (CA)50 pM (mean)PBMCsVarious Clinical Isolates[8]
100 pMMT-4 cellsNot Specified[8]

Table 1: Antiviral Potency (EC50) of GSK3640254 and Lenacapavir

Inhibitor CC50 Cell Type Therapeutic Index (CC50/EC50) Reference
GSK3640254>20 µMNot Specified in provided abstracts>2222 (based on 9 nM EC50)[9]
Lenacapavir (GS-6207)>50 µMNot Specified in provided abstracts>500,000 (based on 100 pM EC50)[8]

Table 2: Cytotoxicity (CC50) and Therapeutic Index

Mechanism of Action Signaling Pathways

The following diagrams illustrate the distinct points of intervention of GSK3640254 and Lenacapavir in the HIV-1 lifecycle.

HIV_Maturation_Inhibition cluster_host_cell Infected Host Cell cluster_extracellular Extracellular Space Gag_Polyprotein Gag Polyprotein (Pr55Gag) Immature_Virion Immature Virion Assembly at Plasma Membrane Gag_Polyprotein->Immature_Virion Budding Budding Immature_Virion->Budding Immature_Virion_Released Released Immature Virion Budding->Immature_Virion_Released Maturation Maturation Immature_Virion_Released->Maturation Infectious_Virion Mature, Infectious Virion Maturation->Infectious_Virion GSK3640254 GSK3640254 GSK3640254->Maturation Inhibits Gag Cleavage (p25->p24)

Caption: HIV-1 Maturation Inhibition by GSK3640254.

HIV_Capsid_Inhibition cluster_early_phase Early Phase (Target Cell) cluster_late_phase Late Phase (Producer Cell) Entry Viral Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import Uncoating->Nuclear_Import Integration Integration Nuclear_Import->Integration Assembly Virion Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Lenacapavir Lenacapavir Lenacapavir->Nuclear_Import Inhibits Lenacapavir->Assembly Disrupts Lenacapavir->Maturation Disrupts

Caption: Multi-stage HIV-1 Capsid Inhibition by Lenacapavir.

Experimental Protocols

Antiviral Activity Assays

Objective: To determine the half-maximal effective concentration (EC50) of the inhibitor required to block HIV-1 replication in cell culture.

General Protocol for GSK3640254 (Multiple-Cycle Replication Assay):

  • Cell Culture: Chimeric viruses with diverse gag/pr genes are generated.

  • Infection: MT-2 cells are infected with the HIV-1 reporter virus (NLRepRluc-WT) in the presence of serial dilutions of GSK3640254.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying a viral antigen like p24.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.

General Protocol for Lenacapavir (Single-Cycle Infection Assay):

  • Cell Seeding: Target cells, such as U87.CD4.CCR5, are seeded in 96-well plates.[10]

  • Compound Addition: After 24 hours, serial dilutions of Lenacapavir are added to the cells.

  • Viral Infection: Pseudotyped viruses (e.g., VSV-G pseudotyped HIV-1) are added to the cell cultures.[10]

  • Incubation: The cultures are incubated for 48-72 hours to allow for a single round of infection and reporter gene expression.[10][11]

  • Luminescence Measurement: Luciferase activity is measured as an indicator of viral infectivity.[11]

  • EC50 Calculation: Dose-response curves are generated to determine the EC50 value.

Antiviral_Assay_Workflow start Start cell_seeding Seed Target Cells (e.g., MT-2, PBMCs) start->cell_seeding add_inhibitor Add Serial Dilutions of Inhibitor cell_seeding->add_inhibitor infect_cells Infect Cells with HIV-1 add_inhibitor->infect_cells incubation Incubate for Specified Period infect_cells->incubation quantify Quantify Viral Replication (e.g., Luciferase, p24) incubation->quantify analyze Analyze Data and Calculate EC50 quantify->analyze end End analyze->end

Caption: General workflow for in vitro antiviral activity assays.

Cytotoxicity Assays

Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).

General Protocol:

  • Cell Plating: A suitable cell line (e.g., TZM-GFP) is plated in 96-well plates.[12]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period comparable to the antiviral assays.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay that measures ATP content.

  • Data Analysis: The CC50 value is calculated from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.[12]

Conclusion

GSK3640254 and Lenacapavir are potent HIV-1 inhibitors that target distinct, crucial steps in the viral lifecycle. GSK3640254's mechanism as a maturation inhibitor offers a novel approach to preventing the formation of infectious virions.[1][7] Lenacapavir's multi-faceted inhibition of the viral capsid provides a high barrier to resistance and the potential for long-acting formulations.[4][13] The exceptional potency of Lenacapavir, with EC50 values in the picomolar range, is particularly noteworthy.[8] The data presented in this guide underscore the importance of developing novel antiretroviral agents and provide a framework for the comparative evaluation of their preclinical and clinical profiles. Further head-to-head studies will be crucial in defining the optimal role of these and other novel inhibitors in future HIV-1 treatment and prevention paradigms.

References

In Vivo Efficacy of HIV-1 Inhibitor-52 and Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of a novel, hypothetically named HIV-1 inhibitor, "Inhibitor-52," representing a class of frameshift-stimulating (FSS) RNA-targeted triazoles, against established antiretroviral drugs. The data presented for existing antiretrovirals is based on published research, while the information for Inhibitor-52 is illustrative, based on its unique mechanism of action, pending specific in vivo study results.

Mechanism of Action Overview

Antiretroviral drugs are broadly classified based on the stage of the HIV-1 lifecycle they inhibit. Established therapies primarily target viral enzymes such as reverse transcriptase, protease, and integrase, or block viral entry into host cells.[1] "Inhibitor-52" and its class of triazole compounds represent a novel approach by targeting the viral RNA structure itself, specifically the frameshift-stimulating (FSS) RNA, which is crucial for the synthesis of viral proteins.[2]

Below is a diagram illustrating the signaling pathways targeted by different classes of antiretroviral drugs.

HIV_Inhibition_Pathways cluster_host_cell Host Cell CD4 Receptor CD4 Receptor Co-receptor Co-receptor Reverse Transcription Reverse Transcription Integration Integration Reverse Transcription->Integration 4. Integration into Host DNA Nucleus Nucleus Viral RNA Viral RNA Viral Proteins Viral Proteins Viral RNA->Viral Proteins 5. Translation Assembly Assembly Budding Budding Assembly->Budding 6. Assembly & Budding HIV-1 HIV-1 HIV-1->CD4 Receptor 1. Binding HIV-1->Co-receptor 2. Fusion HIV-1->Reverse Transcription 3. Reverse Transcription Entry Inhibitors Entry Inhibitors Entry Inhibitors->HIV-1 Block RT Inhibitors RT Inhibitors RT Inhibitors->Reverse Transcription Block Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Block Protease Inhibitors Protease Inhibitors Protease Inhibitors->Assembly Block Maturation Inhibitor-52 (FSS Target) Inhibitor-52 (FSS Target) Inhibitor-52 (FSS Target)->Viral Proteins Disrupts Frameshifting Experimental_Workflow cluster_setup Model Preparation cluster_infection Infection and Treatment cluster_analysis Data Collection and Analysis Engraftment Engraftment of human hematopoietic stem cells into immunodeficient mice. Reconstitution Allow 6-8 weeks for human immune system reconstitution. Engraftment->Reconstitution Infection Infect humanized mice with HIV-1 (e.g., mucosal or intraperitoneal route). Reconstitution->Infection Viremia Monitor plasma viral load to confirm established infection. Infection->Viremia Treatment Administer test compound (e.g., Inhibitor-52) or control antiretrovirals. Viremia->Treatment Monitoring Collect blood samples at regular intervals for viral load (qRT-PCR) and CD4+ T cell counts (FACS). Treatment->Monitoring Endpoint Assess primary endpoint: change in plasma HIV-1 RNA from baseline. Monitoring->Endpoint Toxicity Monitor for any signs of drug-related toxicity. Monitoring->Toxicity

References

Benchmarking the Genetic Barrier to Resistance of a Novel HIV-1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the genetic barrier to resistance for a hypothetical novel antiretroviral agent, designated HIV-1 inhibitor-52, against established classes of HIV-1 inhibitors. The data presented is based on established principles of HIV-1 drug resistance and serves as a framework for evaluating new therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals in the field of HIV-1 therapeutics.

Introduction to the Genetic Barrier

The genetic barrier to resistance is a critical concept in antiretroviral therapy, representing the number of viral mutations required to confer significant resistance to a drug.[1] A high genetic barrier implies that the virus must accumulate multiple mutations to escape the drug's activity, making the development of resistance less likely.[2] Conversely, a low genetic barrier means that a single mutation can lead to a substantial loss of susceptibility. This guide will compare the hypothetical genetic barrier of this compound to that of well-characterized antiretroviral classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).

Comparative Analysis of Genetic Barrier to Resistance

The following table summarizes the key characteristics of the genetic barrier for different HIV-1 inhibitor classes, including a hypothetical profile for this compound. The data for established drug classes are derived from extensive clinical and in vitro studies.[1][3][4][5][6][7]

Drug ClassKey Resistance MutationsNumber of Mutations for High-Level ResistanceFold Change in EC50 with Key MutationsGenetic Barrier
NRTIs M184V/I, K65R, Thymidine Analog Mutations (TAMs)1 to 4+10 to >300-foldLow to Intermediate
NNRTIs K103N, Y181C, G190A1 to 3>50 to >100-foldLow
PIs I50V, I84V, V82A3 to 5+10 to >100-fold (boosted PIs retain more activity)High
INSTIs (1st Gen) N155H, Q148H/R/K, Y143C/R1 to 25 to >100-foldLow
INSTIs (2nd Gen) G140S, E138K2+5 to 10-foldHigh
This compound (Hypothetical) FSS-binding site mutations (e.g., G52A, C78U)2 to 315 to 50-foldIntermediate

Experimental Protocols for Determining the Genetic Barrier

The assessment of the genetic barrier to resistance involves a combination of in vitro and in vivo studies. The primary methods include in vitro resistance selection, genotypic analysis, and phenotypic susceptibility testing.[3][5][8][9][10][11]

In Vitro Resistance Selection

Objective: To identify the mutational pathways leading to resistance and to estimate the genetic barrier.

Methodology:

  • Virus Culture: Wild-type HIV-1 is cultured in a suitable cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) in the presence of the inhibitor.[9]

  • Dose Escalation: The inhibitor concentration is started at the EC50 (50% effective concentration) and is gradually increased in subsequent passages as viral replication is detected.[5][9]

  • Monitoring: Viral replication is monitored by measuring p24 antigen levels or reverse transcriptase activity in the culture supernatant.

  • Genotypic Analysis: At each passage showing viral breakthrough, viral RNA is extracted from the supernatant, and the relevant target gene (e.g., reverse transcriptase, protease, integrase, or in the case of inhibitor-52, the frameshift-stimulating RNA region) is sequenced to identify emerging mutations.[9][11]

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone by site-directed mutagenesis. The susceptibility of the mutant viruses to the inhibitor is then determined by measuring the EC50, and the fold change in resistance is calculated relative to the wild-type virus.[4][10]

Genotypic and Phenotypic Resistance Testing

Objective: To determine the presence of resistance-associated mutations and to quantify the level of resistance.

Methodology:

  • Genotypic Testing: This involves sequencing the viral genes targeted by the antiretroviral drugs to identify known resistance-associated mutations.[10][11]

  • Phenotypic Testing: This assay directly measures the ability of a patient's viral isolate to replicate in the presence of different concentrations of an antiretroviral drug.[10][11] The result is reported as the fold change in EC50 compared to a wild-type reference virus.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for in vitro resistance selection and the hypothetical mechanism of action of this compound.

experimental_workflow cluster_setup Initial Setup cluster_selection In Vitro Selection cluster_analysis Analysis start Wild-Type HIV-1 Culture infect Infect Cell Line (e.g., MT-4) start->infect add_drug Add Inhibitor at EC50 infect->add_drug culture Culture and Monitor Viral Replication add_drug->culture passage Passage Virus culture->passage Viral Breakthrough increase_conc Increase Inhibitor Concentration increase_conc->culture passage->increase_conc genotype Genotypic Sequencing passage->genotype resistance Identify Resistance Mutations genotype->resistance phenotype Phenotypic Susceptibility Assay resistance->phenotype

Caption: In vitro resistance selection workflow.

signaling_pathway cluster_translation HIV-1 Translation cluster_inhibition Inhibition by Inhibitor-52 rna HIV-1 Genomic RNA ribosome Ribosome rna->ribosome gag Gag Polyprotein ribosome->gag Standard Translation gag_pol Gag-Pol Polyprotein ribosome->gag_pol Ribosomal Frameshift inhibitor52 This compound fss Frameshift Stimulating Signal (FSS) inhibitor52->fss Binds and Stabilizes fss->ribosome Prevents Frameshifting

Caption: Hypothetical mechanism of this compound.

Discussion and Conclusion

The genetic barrier to resistance is a multifaceted characteristic influenced by the drug's mechanism of action, the specific mutations that arise, and their impact on viral fitness.[5] NNRTIs and first-generation INSTIs generally have a low genetic barrier, where single mutations can lead to high-level resistance.[1][7] In contrast, PIs, particularly when boosted with ritonavir or cobicistat, have a high genetic barrier, requiring the accumulation of multiple mutations for significant resistance to develop.[12]

Our hypothetical this compound, targeting the viral frameshift-stimulating RNA, is projected to have an intermediate genetic barrier. This is based on the premise that while a single mutation within the FSS could reduce binding affinity, high-level resistance would likely require compensatory mutations to maintain proper Gag-Pol polyprotein expression ratios, which are crucial for viral maturation.[13][14]

References

Assessing the selectivity of HIV-1 inhibitor-52 for viral vs. host proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of HIV-1 protease inhibitors, with a focus on Darunavir as a representative agent, against the viral protease versus host proteases. Due to the limited availability of comprehensive public data on the direct inhibition of a wide panel of human host proteases by specific HIV-1 inhibitors, this document outlines the established high potency against the viral target and provides standardized protocols for researchers to conduct such selectivity profiling.

Introduction to HIV-1 Protease Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a key target for antiretroviral therapy.[3][4] The efficacy of HIV-1 protease inhibitors is well-established; however, their potential interaction with human (host) proteases is a critical consideration in drug development, as off-target effects can lead to toxicity.[2][5] Therefore, assessing the selectivity of these inhibitors is paramount.

Comparative Inhibitory Potency Against HIV-1 Protease

The following table summarizes the in vitro inhibitory potency of Darunavir and other approved HIV-1 protease inhibitors against the wild-type HIV-1 protease. This data highlights the high affinity these compounds have for their viral target.

InhibitorIC50 (nM)Ki (nM)
Darunavir 3 - 6[6]0.0045[7]
Lopinavir17[2]0.0015 - 0.003
Atazanavir2.6 - 5.20.05
Ritonavir15 - 500.045
Saquinavir37.7[2]0.12
Indinavir10 - 500.37
Nelfinavir20 - 600.74
Amprenavir10 - 400.4 - 0.6
Tipranavir1 - 20.019[7]

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate used, and HIV-1 strain.

Selectivity Profiling Against Host Proteases

Ideally, a highly selective HIV-1 protease inhibitor should exhibit potent inhibition of the viral enzyme while having minimal to no effect on a panel of representative human proteases from different classes (e.g., serine, cysteine, and other aspartic proteases).

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Test Compound (e.g., Darunavir)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

  • In a 96-well black microplate, add the following to triplicate wells:

    • Assay Buffer (for blank)

    • Enzyme solution (HIV-1 Protease in assay buffer) and assay buffer (for enzyme control)

    • Enzyme solution and positive control inhibitor

    • Enzyme solution and each concentration of the test compound

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HIV-1 protease substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Host Protease Selectivity Assay (Fluorometric)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of human host proteases.

Materials:

  • A panel of purified human proteases (e.g., Trypsin, Chymotrypsin, Elastase, Pepsin, Cathepsin D, Caspase-3)

  • Specific fluorogenic substrates for each host protease

  • Appropriate assay buffers for each host protease (pH and salt conditions will vary)

  • Test Compound (e.g., Darunavir)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • For each host protease, follow a similar procedure as outlined for the HIV-1 protease inhibition assay.

  • Use the specific assay buffer and fluorogenic substrate for each respective protease.

  • Prepare a range of concentrations for the test compound.

  • Measure the initial reaction rates in the presence and absence of the inhibitor.

  • Calculate the percent inhibition at a high concentration of the test compound (e.g., 10 µM or 100 µM) to screen for off-target activity.

  • If significant inhibition is observed, perform a full dose-response experiment to determine the IC50 value for that host protease.

  • The selectivity index can be calculated as the ratio of the IC50 for the host protease to the IC50 for HIV-1 protease. A higher selectivity index indicates greater selectivity for the viral enzyme.

Visualizations

HIV_Lifecycle cluster_cell Host Cell cluster_virion Virion Maturation Viral_Entry 1. Viral Entry (Fusion and Uncoating) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Synthesis of Viral Proteins) Integration->Transcription_Translation Polyprotein Gag-Pol Polyprotein Transcription_Translation->Polyprotein Assembly 5. Assembly of Immature Virion Polyprotein->Assembly HIV_Protease HIV-1 Protease Polyprotein->HIV_Protease Budding 6. Budding Assembly->Budding Budding->HIV_Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Infectious_Virion 7. Mature Infectious Virion Mature_Proteins->Infectious_Virion HIV_Inhibitor HIV-1 Protease Inhibitor (e.g., Darunavir) HIV_Inhibitor->HIV_Protease Inhibition

Caption: HIV-1 Protease Role in the Viral Life Cycle and Point of Inhibition.

Selectivity_Workflow cluster_viral Viral Target Assay cluster_host Host Target Assays HIV_Protease_Assay HIV-1 Protease Inhibition Assay IC50_Viral Determine IC50 for HIV-1 Protease HIV_Protease_Assay->IC50_Viral Selectivity_Index Calculate Selectivity Index (IC50_Host / IC50_Viral) IC50_Viral->Selectivity_Index Host_Protease_Panel Panel of Human Proteases (Trypsin, Chymotrypsin, etc.) Host_Protease_Assay Inhibition Assays for Host Proteases Host_Protease_Panel->Host_Protease_Assay IC50_Host Determine IC50 for Host Proteases Host_Protease_Assay->IC50_Host IC50_Host->Selectivity_Index Test_Compound Test Compound (e.g., Darunavir) Test_Compound->HIV_Protease_Assay Test_Compound->Host_Protease_Assay

Caption: Experimental Workflow for Assessing Protease Inhibitor Selectivity.

Conclusion

The assessment of selectivity is a cornerstone of modern drug development, ensuring that therapeutic agents are both potent against their intended target and safe for the host. While comprehensive public data on the selectivity of HIV-1 protease inhibitors against a wide array of human proteases is limited, the established high potency of drugs like Darunavir against HIV-1 protease is clear. The provided experimental protocols offer a standardized framework for researchers to generate the necessary data to perform a thorough selectivity assessment for any HIV-1 protease inhibitor. This approach is essential for the continued development of safer and more effective antiretroviral therapies.

References

Safety Operating Guide

Navigating the Disposal of HIV-1 Inhibitor-52: A Procedural Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "HIV-1 inhibitor-52" does not correspond to a publicly documented chemical with established disposal guidelines, this document provides procedural guidance based on the general best practices for the handling and disposal of investigational, potentially hazardous antiviral compounds. The primary source of safety and disposal information for any specific chemical is its Safety Data Sheet (SDS).[1] In the absence of an SDS, the compound must be treated as hazardous.

This guide offers essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring the safe management and disposal of novel chemical inhibitors like this compound.

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of investigational compounds is critical to ensure personnel safety and environmental protection. All chemical wastes from laboratories are generally presumed to be regulated hazardous wastes unless confirmed otherwise by Environmental Health & Safety (EHS).[2]

Step 1: Waste Characterization and Segregation

  • Assume Hazardous: Treat this compound and any materials it has contacted (e.g., gloves, pipette tips, vials) as hazardous chemical waste.

  • Consult the SDS: For any known compound, Section 13 of the Safety Data Sheet provides specific disposal considerations.[1]

  • Do Not Mix: Never mix incompatible wastes in the same container.[3] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[4] It is also critical to segregate chemical waste from biological or radioactive waste unless it is classified as mixed waste.[3]

Step 2: Containerization

  • Select a Compatible Container: Collect waste in a sturdy, leak-proof container that is chemically compatible with the inhibitor and any solvents used.[3][5] If possible, use the original container for surplus or expired reagents.[4]

  • Proper Sealing: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when adding waste.[3]

  • Do Not Overfill: Fill containers only to the shoulder to prevent spills and allow for expansion.

Step 3: Labeling

  • Use Official Labels: Attach a designated "Hazardous Waste" label from your institution's EHS department as soon as waste accumulation begins.[3][5] No other labels are acceptable.[5]

  • Complete Information: The label must be filled out completely and legibly, including:

    • The full chemical name(s) of the contents (no abbreviations or formulas).[5]

    • The concentration or percentage of each chemical component.[5]

    • The name of the Principal Investigator (PI) and laboratory contact information.[5]

    • The date the container was filled.[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemically resistant tub or tray, to contain any potential leaks.[3]

  • Segregation: Store containers of incompatible materials physically separated within the SAA.[3]

Step 5: Requesting Disposal

  • Timely Pickup: Once a waste container is full, or if you exceed the storage time or volume limits, request a pickup from your institution's EHS department.[3]

  • Follow Institutional Procedures: Submit a chemical waste disposal request form as required by your institution.[5] Do not transport hazardous waste yourself.[6]

Data Presentation: Hazardous Waste Storage Limits

The following table summarizes key quantitative requirements for storing hazardous waste in a Satellite Accumulation Area (SAA) based on general laboratory safety guidelines.

RequirementSpecificationCitation
Maximum Volume Never store more than 10 gallons of total hazardous waste in your lab's SAA.[3]
Acute Hazardous Waste Do not accumulate more than one quart of acute hazardous waste.[6]
Container Filling Level Fill containers no further than the shoulder to prevent overfilling and spills.[3]
Empty Container Rinsing For acutely hazardous waste containers, a triple rinse is required before the container is considered "empty".[4]
Rinsate Management Rinsate from triple-rinsed acute hazardous waste containers must be collected and managed as hazardous waste.[4]

Experimental Protocols: Decontamination and Spill Management

Proper decontamination and spill response are critical procedures when working with potent chemical inhibitors.

Protocol 1: Decontamination of Surfaces and Equipment

This protocol outlines the steps for decontaminating laboratory surfaces and non-disposable equipment that have come into contact with this compound.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Initial Cleaning: Remove any gross contamination from the surface by cleaning with a detergent and water solution.[6] This physical removal of material is a crucial first step.[7]

  • Disinfectant Application: Apply a suitable liquid chemical disinfectant to the surface. For general laboratory use, a freshly prepared 1:10 dilution of household bleach is common.[8]

  • Ensure Contact Time: Place an absorbent pad over the contaminated surface and saturate it with the disinfectant to prevent aerosols and ensure the required contact time.[9] For a 10% bleach solution, a minimum contact time of 20-30 minutes is recommended.[7][8]

  • Rinsing: After the contact time has elapsed, wipe the surface with 70% ethanol or sterile water to remove any corrosive disinfectant residue, which could damage equipment or interfere with future experiments.[8][9]

  • Waste Disposal: All materials used for decontamination (gloves, paper towels, etc.) must be disposed of as hazardous chemical waste.

Protocol 2: Spill Cleanup Procedure

This protocol provides steps for safely managing a spill of this compound.

  • Alert Personnel: Immediately alert others in the laboratory of the spill.[2]

  • Assess and Secure: Evaluate the extent of the spill and ensure proper PPE is worn before approaching. If the spill is large or involves highly volatile substances, evacuate the area and contact EHS.

  • Containment: Cover the spill with an absorbent material, such as paper towels or a chemical spill pad, working from the outside of the spill inward to prevent it from spreading.[2]

  • Decontamination: Gently pour a deactivating agent or appropriate disinfectant (like a 10% bleach solution) over the absorbent material.[2] Avoid splashing.

  • Wait: Allow for a sufficient contact time (at least 30 minutes) for the disinfectant to be effective.[2]

  • Cleanup: Collect all contaminated materials (absorbent pads, broken glass, gloves) using forceps or other tools and place them into a designated hazardous waste container.

  • Final Decontamination: Decontaminate the spill area again using the procedure described in Protocol 1.

  • Reporting: Notify your laboratory supervisor and EHS of the incident.[2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in the laboratory.

G Logical Workflow for this compound Waste Disposal start Waste Generated (e.g., this compound) sds Consult Safety Data Sheet (SDS) Is specific guidance available? start->sds assume_hazardous No SDS Available: Assume Waste is Hazardous sds->assume_hazardous No is_hazardous Characterize Waste: Is it Hazardous per RCRA? sds->is_hazardous Yes hazardous Hazardous Chemical Waste assume_hazardous->hazardous non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No is_hazardous->hazardous Yes disposal_non_haz Dispose per Institutional Policy (e.g., regular trash, drain) non_hazardous->disposal_non_haz segregate Segregate Waste Streams (e.g., Halogenated, Non-Halogenated) hazardous->segregate container Select Compatible, Labeled Container segregate->container storage Store in SAA with Secondary Containment container->storage pickup Request Pickup from EHS storage->pickup

Caption: Decision tree for chemical waste disposal in a laboratory setting.

References

Personal protective equipment for handling HIV-1 inhibitor-52

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of HIV-1 inhibitor-52. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a potent, broad-spectrum inhibitor of HIV-1 activity.[1] As with any high-potency active pharmaceutical ingredient (HPAPI), a thorough risk assessment is essential before handling.[2][3] The potency of such compounds is often characterized by their Occupational Exposure Limit (OEL), which dictates the necessary level of containment.[4] While the specific OEL for this compound is not publicly available, it should be handled as a potent compound, assuming a low OEL.

Table 1: Classification and Handling of Potent Compounds

CategoryOEL (powder)Compound PropertiesSuggested Laboratory Control
1≥ 500 µg/m³Low pharmacological activityGeneral room ventilation, lab coat, safety glasses, gloves.[5]
210-500 µg/m³Moderately toxic/moderate pharmacological activityVentilated balance enclosure, laminar flow hood, lab coat, safety glasses, gloves.[5]
30.03-10 µg/m³Toxic/high pharmacological activityVentilated balance enclosure, HEPA filtration, fume hood, lab coat, safety glasses, gloves, sleeve protectors.[5]
4< 0.03 µg/m³Extremely toxic/very high pharmacological activityIsolation technology (e.g., glove box), vented balance safety enclosure.[5]

Given its high potency, it is prudent to handle this compound under conditions outlined for Category 3 or 4, pending a substance-specific risk assessment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical secondary measure to engineering controls for minimizing exposure.[4] The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE ItemSpecificationPurpose
Gloves Double-gloving with nitrile gloves is recommended.Prevents skin contact with the compound.[6][7][8] Replace immediately if torn or punctured.[6]
Lab Coat Solid-front, disposable gown with tight-fitting wrists.Protects street clothing and prevents skin contamination.[7][9][10] Must not be worn outside the laboratory.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.[5][6]
Face Shield Required for procedures with a splash hazard.Provides an additional layer of protection for the face.[10]
Respiratory Protection A fit-tested N95 respirator or higher.Necessary when handling powders outside of a containment device to prevent inhalation.[9]

Safe Handling Procedures (Operational Plan)

Adherence to strict operational procedures is paramount to ensure safety. Engineering controls should be the primary method of containment.[2][4]

Key Handling Steps:

  • Preparation: Designate a specific area for handling this compound. Ensure all necessary equipment, including containment systems and PPE, is available and functional.

  • Weighing: All weighing of the powdered compound must be conducted in a ventilated balance enclosure or glove box to prevent aerosolization.[5]

  • Manipulation: All manipulations of this compound, especially those that could generate aerosols, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a fume hood.[9][10]

  • Sharps: The use of needles and other sharp objects should be strictly limited.[9][10] If their use is unavoidable, safety-engineered sharps must be used, and needles should never be recapped.[10]

  • Decontamination: All work surfaces must be decontaminated with an appropriate disinfectant after each use and in the event of a spill.[10]

  • Hand Washing: Hands must be washed thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7][10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Prepare designated work area A->B C Weigh powder in ventilated enclosure B->C D Perform manipulations in BSC/Fume Hood C->D E Use safety sharps if necessary D->E F Decontaminate work surfaces E->F G Dispose of waste properly F->G H Doff PPE G->H I Wash hands thoroughly H->I

Figure 1: Safe Handling Workflow for this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Disposal Steps:

  • Segregation: All contaminated materials (e.g., gloves, vials, pipette tips) must be segregated from regular laboratory waste.

  • Containment: Solid waste should be placed in clearly labeled, leak-proof, puncture-resistant containers.[5] Liquid waste should be collected in compatible, sealed containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this material down the drain or in regular trash.

G A Segregate contaminated waste B Place in labeled, leak-proof container A->B C Store in designated hazardous waste area B->C D Arrange for pickup by EHS C->D

Figure 2: Disposal Workflow for Contaminated Waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

In Case of a Spill:

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Secure: Restrict access to the area.

  • Report: Inform your supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Decontaminate: Allow aerosols to settle before re-entering with appropriate PPE to clean the spill, working from the perimeter inward.[9]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[11][12]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[12]

  • Needlestick or Sharps Injury: Wash the wound with soap and water thoroughly.[11][12]

  • Seek Immediate Medical Attention: Report the exposure to your supervisor and seek immediate medical evaluation.[11]

Post-Exposure Prophylaxis (PEP):

Exposure to an HIV-1 inhibitor does not pose a risk of HIV infection. However, in laboratories where infectious HIV materials are also handled, an exposure incident might involve both the chemical and the virus. In such cases, Post-Exposure Prophylaxis (PEP) is a critical emergency measure.

  • What it is: PEP is a 28-day course of antiretroviral drugs to prevent HIV infection after a potential exposure.[13][14][15]

  • When to start: PEP must be started as soon as possible, ideally within 24 hours and no later than 72 hours after exposure.[11][13][15][16] Every hour counts.[13][15]

  • Where to get it: Go to an emergency room, urgent care clinic, or contact your occupational health provider immediately.[11][13]

G A Potential Exposure Occurs B Immediate First Aid (Wash area, flush eyes) A->B C Notify Supervisor B->C D Seek Immediate Medical Evaluation (ER / Occupational Health) C->D E Is it within 72 hours? D->E F Start 28-day PEP regimen E->F Yes G PEP is not recommended E->G No H Follow-up testing and counseling F->H

Figure 3: Emergency Response Flowchart for Potential HIV Exposure.

Quantitative Data: Pharmacokinetics in Rats

The following data pertains to the pharmacokinetic profile of this compound in rats.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Intravenous, 1 mg/kg)Value (Oral, 5 mg/kg)
Half-life (T½) 4.2 hours-
Clearance (CL) 3.5 mL/min·kg-
Volume of Distribution (Vss) 0.8 L/kg-
Maximum Concentration (Cmax) -0.83 µM
Area Under the Curve (AUC) -8.11 µM·h

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.